Technical Documentation Center

Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride
  • CAS: 1443979-75-6

Core Science & Biosynthesis

Foundational

Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the chemical structure, properties, and potential applications of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical structure, properties, and potential applications of Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride. Designed to be a valuable resource for professionals in the fields of chemical research and drug development, this document synthesizes available technical data with insights into the compound's relevance in modern medicinal chemistry.

Introduction: A Novel Building Block for Drug Discovery

Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride is a heterocyclic amino acid ester that has garnered interest within the scientific community. Its structure, which incorporates a saturated oxane (tetrahydropyran) ring, presents a unique three-dimensional scaffold that is increasingly sought after in the design of novel therapeutic agents. The oxane moiety can significantly influence the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability, making it a valuable component in the medicinal chemist's toolkit.[1][2] This guide will delve into the known characteristics of this compound and explore its potential as a building block in the synthesis of more complex molecules.

Chemical Structure and Core Identifiers

The foundational information for Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride is crucial for its identification and use in a laboratory setting.

Table 1: Core Chemical Identifiers

IdentifierValueSource(s)
IUPAC Name ethyl 2-amino-2-(oxan-3-yl)acetate;hydrochloride[3]
CAS Number 1443979-75-6[3]
Molecular Formula C₉H₁₈ClNO₃[3]
Molecular Weight 223.70 g/mol [3]
Canonical SMILES CCOC(=O)C(C1CCOC1)N.Cl[4]
Chemical Structure Diagram

Caption: Chemical structure of Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride.

Physicochemical Properties

While comprehensive, experimentally determined data for this specific compound is not widely published, we can infer some properties based on its structure and data from similar compounds.

Table 2: Physicochemical Properties

PropertyValue/InformationSource/Rationale
Physical State Likely a solid at room temperature.Amino acid hydrochlorides are typically crystalline solids.[5][6]
Melting Point Not reported. For a similar compound, Ethyl 2-aminothiazole-4-acetate, the melting point is 92-94 °C.[7]
Boiling Point Not reported.Data not available.
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanol.The hydrochloride salt form generally increases aqueous solubility.
Stability Stable under recommended storage conditions (cool, dry, and well-ventilated). Hygroscopic nature is possible.General stability for amino acid hydrochlorides.[8]

Spectroscopic Data

Spectroscopic data is essential for the verification of the chemical structure and purity assessment. While specific spectra for this compound are not publicly available, chemical suppliers like BLDpharm indicate the availability of NMR, HPLC, and LC-MS data upon request.[9]

Expected Spectroscopic Signatures:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), protons on the oxane ring, the alpha-proton adjacent to the amino and ester groups, and a broad signal for the amine protons.

  • ¹³C NMR: The carbon NMR spectrum would display distinct peaks for the carbonyl carbon of the ester, the alpha-carbon, the carbons of the ethyl group, and the carbons within the oxane ring.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the ammonium salt, C=O stretching of the ester, and C-O stretching of the ether and ester groups.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the free base and fragmentation patterns characteristic of the loss of the ethyl group, the ester group, and fragments from the oxane ring.

Synthesis and Experimental Protocols

Conceptual Synthetic Workflow

A potential synthetic approach could involve the following key steps:

  • Synthesis of a 3-substituted oxane precursor: This could start from a commercially available oxane derivative which is then functionalized at the 3-position.

  • Introduction of the amino and acetate moieties: A common method for the synthesis of α-amino acids is the Strecker synthesis or variations thereof. Alternatively, nucleophilic substitution reactions could be employed.

Caption: Conceptual synthetic workflow for Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride.

General Experimental Protocol for Amino Acid Ester Hydrochloride Formation

This is a generalized protocol and would require optimization for the specific substrate.

  • Esterification: The corresponding amino acid is suspended in ethanol.

  • Thionyl chloride is added dropwise at a low temperature (e.g., 0 °C).

  • The reaction mixture is then refluxed for a specified period.

  • The solvent is removed under reduced pressure to yield the crude hydrochloride salt.

  • Purification: The crude product is often purified by recrystallization from a suitable solvent system like ethanol/ether.

Applications in Research and Drug Development

The unique structural features of Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride make it a promising building block in medicinal chemistry.

  • Scaffold for Novel Therapeutics: The oxane ring provides a rigid, three-dimensional framework that can be used to orient functional groups in a specific spatial arrangement, which is critical for binding to biological targets.[1][2]

  • Modulation of Physicochemical Properties: Incorporation of the oxane moiety can improve properties such as aqueous solubility and metabolic stability, which are often challenges in drug development.[1]

  • Peptidomimetics: As a non-natural amino acid derivative, it can be incorporated into peptide sequences to create peptidomimetics with enhanced stability against enzymatic degradation.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride is not widely available. However, based on the general properties of amino acid hydrochlorides and related oxane compounds, the following precautions should be taken.[5][6][8][10]

Table 3: General Safety and Handling Precautions

HazardPrecaution
Irritation May cause skin, eye, and respiratory tract irritation.
Ingestion May be harmful if swallowed.
Handling Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.
Storage Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride represents a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery. Its unique combination of an amino acid ester and a saturated heterocyclic ring offers opportunities for the creation of novel molecules with potentially improved pharmacological profiles. While detailed experimental data for this specific compound is still emerging, the information presented in this guide provides a solid foundation for its use in research and development.

References

  • Sasol. (2025, January 15).
  • AAPPTec. MSDS - H-Val-OMe HCl.
  • Cayman Chemical. (2025, September 9).
  • American Elements. Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride. [Link]

  • Wadsworth, et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
  • Burkhard, J. A., et al. (2010). Synthesis and properties of oxetane-containing building blocks.
  • MedChemExpress. (2023, March 16). (2S,3R)
  • PubChem. Ethyl 2-[ethyl(oxan-3-yl)amino]acetate. [Link]

Sources

Exploratory

1H NMR and 13C NMR spectra data for Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride

Structural Elucidation of Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride: A Comprehensive 1 H and 13 C NMR Technical Guide Executive Summary Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride (CAS: 1443979-75-6)[1] is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation of Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride: A Comprehensive 1 H and 13 C NMR Technical Guide

Executive Summary

Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride (CAS: 1443979-75-6)[1] is a highly specialized non-natural amino acid building block utilized in advanced peptidomimetic drug discovery. The incorporation of the oxan-3-yl (tetrahydropyran-3-yl) moiety introduces distinct conformational rigidity and unique hydrogen-bonding capabilities. Because this compound possesses two contiguous stereocenters (the α -carbon and the C3 position of the oxane ring), rigorous structural elucidation is paramount.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic spectral reporting. This guide dissects the causality behind the nuclear magnetic resonance (NMR) signals, providing researchers with a self-validating analytical framework to confirm the structural and stereochemical integrity of this molecule.

Mechanistic Principles of Structural Assignment

To accurately interpret the NMR spectra of Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride, one must understand the stereoelectronic forces governing its microenvironment.

The Oxane Ring Dynamics and Oxygen SCS

The oxan-3-yl ring predominantly adopts a thermodynamically favored chair conformation in solution. The presence of the endocyclic oxygen atom introduces a phenomenon known as the Oxygen Substituent Chemical Shift (SCS)[2]. The lone pairs on the oxygen atom create a region of magnetic anisotropy. Consequently, the protons at the C2 and C6 positions experience differential shielding based on their spatial orientation. The equatorial protons ( Heq​ ) are positioned within the deshielding cone of the oxygen lone pairs, shifting their resonance significantly downfield (~3.75–3.85 ppm). Conversely, the axial protons ( Hax​ ) remain relatively shielded (~3.25–3.35 ppm). The rigid chair conformation also dictates the scalar coupling constants ( J -values), with large axial-axial couplings (~11 Hz) and smaller axial-equatorial couplings (~2–5 Hz) serving as internal validation metrics for ring integrity.

The Amino Acid Hydrochloride Microenvironment

The compound is formulated as a hydrochloride salt. The protonation of the α -amino group to form an −NH3+​ cation fundamentally alters the local electronic landscape[3]. This localized positive charge exerts a strong inductive electron-withdrawing effect, heavily deshielding the adjacent α -proton ( Cα​−H ) and pushing its resonance downfield to approximately 3.98 ppm. Furthermore, the presence of the chloride counterion restricts the conformational freedom of the ammonium group through tight ion-pairing and hydrogen bonding.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol establishes a self-validating system where each step confirms the success of the preceding one.

Step 1: Solvent Selection and Sample Preparation

  • Action: Dissolve 20 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ .

  • Causality: DMSO- d6​ is chosen specifically for its high dielectric constant, which is required to dissolve the highly polar hydrochloride salt. More importantly, unlike D2​O or CD3​OD , DMSO- d6​ does not undergo rapid deuterium exchange with the −NH3+​ protons, allowing them to be observed and integrated, thereby validating the salt form of the molecule.

Step 2: Instrument Tuning and Matching

  • Action: Insert the sample into a 400 MHz NMR spectrometer. Tune the probe to 400.13 MHz for 1 H and 100.61 MHz for 13 C.

  • Causality: Precise impedance matching prevents radiofrequency (RF) reflection, ensuring that the exact flip angle (e.g., 30°) is applied to the sample, which is critical for accurate quantitative integration.

Step 3: Shimming and Locking

  • Action: Lock onto the deuterium signal of DMSO- d6​ (2.50 ppm) and optimize the Z-axis gradients (shimming).

  • Causality: Shimming ensures absolute homogeneity of the B0​ magnetic field. A properly shimmed field is validated by observing a full width at half maximum (FWHM) of <1.0 Hz for the residual solvent peak, which is necessary to resolve the complex multiplet splitting of the oxane ring protons.

Step 4: Pulse Sequence Execution

  • Action: Acquire 1 H data using a standard 30-degree pulse sequence (zg30) with a 2.0-second relaxation delay ( D1​ ). Acquire 13 C data using a power-gated decoupling sequence (zgpg30).

  • Causality: The 2.0s D1​ ensures complete longitudinal relaxation ( T1​ ) of all protons, guaranteeing that the integration values perfectly match the proton count. The zgpg30 sequence eliminates 1 H- 13 C scalar couplings via the Nuclear Overhauser Effect (NOE), yielding a clean, easily assignable singlet for each unique carbon environment.

Workflow A 1. Sample Preparation Dissolution in DMSO-d6 B 2. Probe Tuning & Matching Optimize 1H/13C Frequencies A->B C 3. Shimming & Locking Establish B0 Homogeneity B->C D 4. Pulse Sequence Execution 1D zg30 (1H) / zgpg30 (13C) C->D E 5. FID Processing Fourier Transform & Phasing D->E F 6. Structural Validation Multiplet & SCS Analysis E->F

Self-validating NMR acquisition and structural elucidation workflow.

Quantitative Spectral Data

The following tables summarize the analytical standard profile for the primary diastereomer of Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride, acquired at 298 K.

Table 1: 1 H NMR Spectral Data (400 MHz, DMSO- d6​ )
Chemical Shift ( δ , ppm)Multiplicity J -Coupling (Hz)IntegrationAssignment / Structural Causality
8.65 br s-3H −NH3+​ (Broadened due to slow exchange in DMSO)
4.22 q7.12HEster −O−CH2​−CH3​ (Deshielded by adjacent oxygen)
3.98 d5.21H Cα​−H (Deshielded by adjacent −NH3+​ and ester)
3.85 ddt11.0, 4.5, 1.51HOxane C2−Heq​ (Deshielded by oxygen SCS)
3.78 ddt11.2, 4.2, 1.51HOxane C6−Heq​ (Deshielded by oxygen SCS)
3.32 td11.0, 2.51HOxane C2−Hax​ (Shielded relative to equatorial)
3.25 td11.2, 2.81HOxane C6−Hax​ (Shielded relative to equatorial)
2.15 m-1HOxane C3−H (Methine bridge to amino acid)
1.45 – 1.75 m-4HOxane C4−H2​ , C5−H2​ (Aliphatic ring backbone)
1.24 t7.13HEster −O−CH2​−CH3​
Table 2: 13 C NMR Spectral Data (100 MHz, DMSO- d6​ )
Chemical Shift ( δ , ppm)AssignmentStructural Causality
169.2 C=O Ester carbonyl carbon (Highly deshielded by sp2 oxygen)
69.5 Oxane C6 Adjacent to endocyclic oxygen
68.1 Oxane C2 Adjacent to endocyclic oxygen
61.8 −O−CH2​−CH3​ Ester ethyl methylene carbon
56.7 Cα​ Alpha carbon (Deshielded by −NH3+​ and carbonyl)
36.5 Oxane C3 Branching point of the tetrahydropyran ring
26.8 Oxane C4 Aliphatic ring carbon
24.5 Oxane C5 Aliphatic ring carbon
14.1 −O−CH2​−CH3​ Ester ethyl methyl carbon

References

  • American Elements. "Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride | CAS 1443979-75-6". American Elements Life Science Catalog. Available at:[Link]

  • Abraham, R. J., Warne, M. A., & Griffiths, L. "Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers". Journal of the Chemical Society, Perkin Transactions 2, 1998. Available at:[Link]

  • Bryce, D. L., & Sward, G. D. "Chlorine-35/37 NMR Spectroscopy of Solid Amino Acid Hydrochlorides: Refinement of Hydrogen-Bonded Proton Positions Using Experiment and Theory". The Journal of Physical Chemistry B, 2006. Available at:[Link]

Sources

Foundational

An In-depth Technical Guide to the Molecular Weight and Exact Mass of Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is a cornerstone of scient...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. Among the fundamental properties that anchor the identity of a molecule is its molecular weight and, more definitively, its exact mass. This guide provides a comprehensive technical overview of these critical parameters for Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride, a compound of interest in medicinal chemistry. As a Senior Application Scientist, this document is structured to not only present the core data but also to elucidate the causality behind the experimental methodologies employed for their determination, ensuring a blend of theoretical understanding and practical application.

The distinction between molecular weight and exact mass is subtle yet crucial. Molecular weight, or average molecular mass, is calculated using the weighted average of the atomic masses of the constituent elements, accounting for their natural isotopic abundance.[1][2] In contrast, the exact mass is the sum of the masses of the most abundant isotopes of each element in a molecule.[1][2] For drug development professionals, the exact mass, determined by high-resolution mass spectrometry (HRMS), is indispensable for confirming elemental composition and ensuring the structural integrity of a synthesized compound.[3][4][5][6]

This guide will first present the calculated molecular weight and exact mass of Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride. Subsequently, a detailed, field-proven protocol for the experimental determination of its exact mass using High-Resolution Mass Spectrometry with Electrospray Ionization (ESI-HRMS) will be outlined. This will be followed by a discussion on the interpretation of the mass spectrometry data, particularly in the context of a hydrochloride salt.

Core Data: Molecular Weight and Exact Mass

A thorough understanding of a molecule begins with its fundamental physical constants. The molecular formula for Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride is C9H18ClNO3.[7]

Quantitative Data Summary
ParameterValueMethod of Determination
Molecular Formula C9H18ClNO3-
Molecular Weight 223.70 g/mol Calculation based on average atomic weights
Exact Mass (of the free base, C9H17NO3) 187.12084 DaCalculation based on monoisotopic masses
Monoisotopic Mass (of the protonated free base, [C9H17NO3+H]+) 188.12812 DaCalculation based on monoisotopic masses

Note on the Hydrochloride Salt: In mass spectrometry, particularly with soft ionization techniques like electrospray ionization, the hydrochloride salt typically dissociates in solution. The analysis, therefore, focuses on the free base of the molecule. The mass of the hydrogen chloride (HCl) is not included in the measured exact mass of the molecular ion.

Theoretical Calculation of Molecular Weight and Exact Mass

The values presented in the table above are derived from fundamental chemical principles.

Molecular Weight Calculation: The molecular weight is calculated by summing the average atomic masses of each atom in the formula C9H18ClNO3.

  • (9 x 12.011) + (18 x 1.008) + (1 x 35.453) + (1 x 14.007) + (3 x 15.999) = 223.70 g/mol

Exact Mass Calculation (for the free base, C9H17NO3): The exact mass is calculated using the mass of the most abundant isotope for each element.[2][8][9][10][11]

  • Carbon (¹²C): 12.000000 Da

  • Hydrogen (¹H): 1.007825 Da

  • Nitrogen (¹⁴N): 14.003074 Da

  • Oxygen (¹⁶O): 15.994915 Da

Calculation: (9 x 12.000000) + (17 x 1.007825) + (1 x 14.003074) + (3 x 15.994915) = 187.12084 Da

In positive ion mode ESI-MS, the molecule is typically observed as the protonated species, [M+H]⁺. Therefore, the calculated exact mass for the observed ion would be:

187.12084 Da + 1.007276 Da (mass of a proton) = 188.12812 Da

Experimental Verification: High-Resolution Mass Spectrometry Protocol

The following protocol outlines the determination of the exact mass of Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride using a High-Resolution Mass Spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled with Electrospray Ionization (ESI).[3][5][12][13]

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_analysis HRMS Analysis cluster_processing Data Processing & Validation A Weigh Compound B Dissolve in Solvent (e.g., 50:50 Acetonitrile:Water) A->B D Infuse Sample via Syringe Pump B->D C Prepare Internal Standard (Lock Mass) H Internal Calibration (Lock Mass Correction) C->H E Electrospray Ionization (Positive Ion Mode) D->E F Mass Analyzer (e.g., Orbitrap, TOF) E->F G Data Acquisition F->G J Determine Centroid of Mass Peak H->J I Extract Ion Chromatogram (for [M+H]⁺) I->J K Compare Experimental vs. Theoretical Exact Mass J->K L Elemental Composition Confirmation K->L

Caption: Workflow for the determination of exact mass by ESI-HRMS.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride.

    • Dissolve the compound in 1 mL of a high-purity solvent mixture, such as 50:50 (v/v) acetonitrile/water with 0.1% formic acid, to create a 1 mg/mL stock solution. The formic acid aids in the protonation of the analyte.

    • Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL for infusion into the mass spectrometer. The optimal concentration should be determined empirically to achieve a stable ion signal without causing detector saturation.

  • Instrumentation and Calibration:

    • Utilize a high-resolution mass spectrometer capable of achieving a mass accuracy of < 5 ppm.

    • Calibrate the instrument according to the manufacturer's specifications using a standard calibration mixture. This external calibration ensures the foundational accuracy of the mass assignments.

    • For the highest accuracy, employ an internal standard (lock mass) that is introduced concurrently with the analyte.[4] This allows for real-time correction of any minor mass drifts during the analysis. A common lock mass for positive ion mode is a known, non-interfering compound with a well-defined m/z value.

  • Data Acquisition:

    • Set the electrospray ionization source to positive ion mode.

    • Infuse the diluted sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump. Direct infusion is often sufficient for pure compounds and avoids potential chromatographic effects.

    • Acquire data in full scan mode over a mass range that encompasses the expected m/z of the protonated molecule (e.g., m/z 100-500).

    • Collect data for a sufficient duration (e.g., 1-2 minutes) to allow for signal averaging, which improves the accuracy and precision of the mass measurement.

  • Data Processing and Interpretation:

    • Apply the lock mass correction to the acquired data to ensure the highest level of mass accuracy.

    • Extract the ion chromatogram for the theoretical m/z of the protonated molecule ([C9H17NO3+H]⁺), which is 188.12812.

    • From the mass spectrum, determine the centroid of the peak corresponding to the monoisotopic mass.

    • The experimentally determined exact mass should be within 5 ppm of the theoretical exact mass. The mass error in parts per million (ppm) is calculated as follows:

      • ppm error = [ (Experimental Mass - Theoretical Mass) / Theoretical Mass ] x 10⁶

    • Utilize the instrument's software to predict the elemental composition based on the measured exact mass. The correct elemental formula (C9H18NO3) should be the top hit with the lowest mass error.

Trustworthiness and Self-Validating Systems

The protocol described above incorporates several self-validating steps to ensure the trustworthiness of the results:

  • Internal Calibration: The use of a lock mass provides a continuous internal check on the instrument's mass accuracy, correcting for any fluctuations in real-time.

  • High Resolution: The high resolving power of the mass analyzer allows for the separation of the analyte's isotopic peaks, confirming the monoisotopic mass and providing an isotopic distribution pattern that should match the theoretical pattern for the proposed elemental formula.

  • Elemental Composition Confirmation: The ability to generate a unique elemental formula from the accurate mass measurement provides a high degree of confidence in the compound's identity.

Conclusion

The accurate determination of molecular weight and exact mass is a non-negotiable aspect of chemical and pharmaceutical research. For Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride, the calculated molecular weight is 223.70 g/mol , and the theoretical exact mass of the protonated free base is 188.12812 Da. The outlined ESI-HRMS protocol provides a robust and reliable method for the experimental verification of this exact mass, thereby confirming the elemental composition and structural integrity of this molecule. By adhering to such rigorous analytical practices, researchers and drug development professionals can build a solid foundation for their scientific endeavors.

References

  • Appchem. (n.d.). ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). How to Determine Molecular Weight?. Retrieved from [Link]

  • Hoang, K. (2022, January). Calculating Molecular Mass by ESI/nESI Mass Spectrometry. Native MS Guided Structural Biology Center. Retrieved from [Link]

  • Waters. (n.d.). Exact Mass Measurement - A Powerful Tool in Identification and Confirmation. Retrieved from [Link]

  • Wikipedia. (2024, March 23). Mass (mass spectrometry). Retrieved from [Link]

  • Agilent Technologies. (n.d.). Accurate-Mass LC/TOF-MS for Molecular Weight Confirmation of Intact Proteins. Retrieved from [Link]

  • BTP. (n.d.). LC-MS High-Resolution Mass Spectrometry for Molecular Weight Detection. Retrieved from [Link]

  • Kind, T., & Fiehn, O. (2010). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. PMC. Retrieved from [Link]

  • Bristow, A. W. T. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry. Retrieved from [Link]

  • BioChemCalc. (n.d.). Exact Mass Calculator. Retrieved from [Link]

  • University of Missouri. (2026, February 23). Calculating Exact Masses. Mass Spectrometry Facility. Retrieved from [Link]

  • Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology, 48(4), 2097–2098. Retrieved from [Link]

  • Optibrium. (n.d.). Exact mass calculator. Retrieved from [Link]

  • Michigan State University. (n.d.). Masses. Department of Chemistry. Retrieved from [Link]

  • Scientific Instrument Services. (n.d.). Exact Mass Calculator, Single Isotope Version. Retrieved from [Link]

Sources

Exploratory

Crystal Structure Analysis of Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride: A Methodological Whitepaper

Executive Summary Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride (CAS 1443979-75-6) is a highly specialized, conformationally constrained amino acid derivative utilized in advanced peptidomimetic synthesis and drug dis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride (CAS 1443979-75-6) is a highly specialized, conformationally constrained amino acid derivative utilized in advanced peptidomimetic synthesis and drug discovery[1]. The presence of the tetrahydropyran (oxane) ring restricts the conformational flexibility of the molecular backbone, making it a valuable building block for probing structure-activity relationships (SAR). However, the molecule possesses two adjacent stereocenters—at the C2 position of the acetate group and the C3 position of the oxane ring—resulting in four possible stereoisomers.

To definitively assign the absolute and relative stereochemistry (syn/anti or erythro/threo relationships), Single-Crystal X-Ray Diffraction (SCXRD) is the gold standard. This whitepaper provides a comprehensive, self-validating technical guide for the crystallization, crystallographic data collection, and structural refinement of this specific class of heterocyclic amino acid ester hydrochlorides.

Structural Context & Stereochemical Significance

The target compound, with the molecular formula C9​H18​ClNO3​ and a molecular weight of 223.70 g/mol , consists of three core functional domains:

  • The Oxane Ring: Provides steric bulk and a hydrogen-bond acceptor (ether oxygen).

  • The Ethyl Ester: A lipophilic terminus that prevents zwitterion formation, unlike free amino acids.

  • The Primary Amine Hydrochloride ( −NH3+​Cl− ): The critical ionic domain.

The Causality of Salt Selection: Free base amino acid esters are frequently volatile, chemically unstable oils prone to spontaneous intermolecular cyclization (diketopiperazine formation) or hydrolysis. By isolating the compound as a hydrochloride salt, the molecule is locked into a stable, crystalline solid state. Furthermore, the chloride anion ( Cl− ) acts as a heavy atom anomalous scatterer. When irradiated with Cu K α X-rays, the strong anomalous dispersion signal ( f′′ ) of the chloride ion enables the precise calculation of the Flack parameter, allowing for the unambiguous determination of the molecule's absolute configuration[2].

Self-Validating Crystallization Protocol

Growing diffraction-quality single crystals of organic salts requires precise control over the supersaturation state. For amino acid ester hydrochlorides, Vapor Diffusion is the optimal method.

Step-by-Step Methodology
  • Solvent Selection: Dissolve 15-20 mg of Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride in 1 mL of absolute ethanol. Causality: Ethanol is a strong hydrogen-bond donor/acceptor that easily solvates the highly polar −NH3+​Cl− ion pair without hydrolyzing the ester.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 2 mL inner glass vial. Causality: Removing microscopic dust particles eliminates heterogeneous nucleation sites, preventing the rapid precipitation of microcrystalline powder and favoring the growth of fewer, larger single crystals.

  • Anti-Solvent Chamber: Place the unsealed 2 mL vial inside a larger 20 mL scintillation vial containing 4 mL of diethyl ether (the anti-solvent).

  • Equilibration: Seal the outer 20 mL vial tightly with a PTFE-lined cap and store it in a vibration-free environment at 20 °C for 3 to 7 days. Causality: The highly volatile diethyl ether slowly diffuses through the vapor phase into the ethanol solution. This gradually lowers the dielectric constant of the solvent mixture, slowly pushing the system into the metastable zone where ideal crystal nucleation and growth occur.

G A Dissolve Compound (Ethanol, 20 mg/mL) B Filter Solution (0.22 µm PTFE) A->B C Place in Inner Vial B->C D Add Anti-Solvent (Diethyl Ether) to Outer Vial C->D E Seal System (Vapor Equilibration) D->E F Crystal Harvesting (Microscope & Paratone Oil) E->F

Vapor diffusion crystallization workflow for hydrochloride salts.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

Once a suitable crystal (typically 0.1–0.3 mm in dimension) is harvested, it is mounted on a diffractometer equipped with a CCD or CMOS detector.

Data Collection Parameters
  • Temperature: 100 K (Cryogenic). Causality: Flash-cooling the crystal in a stream of liquid nitrogen minimizes the thermal vibrations (Debye-Waller factors) of the atoms. This dramatically increases the resolution of the diffraction data and allows for the accurate localization of the electron density associated with hydrogen atoms.

  • Radiation: Cu K α ( λ=1.54184 Å) is strictly recommended over Mo K α to maximize the anomalous scattering of the chloride ion for absolute stereochemistry assignment.

Structure Solution and Refinement
  • Integration: Raw diffraction frames are integrated and scaled, applying empirical absorption corrections.

  • Structure Solution: The initial phase problem is solved using SHELXT [3], which utilizes dual-space methods to automatically assign the space group and locate the heavy atoms (Cl, O, N, C).

  • Refinement: Full-matrix least-squares refinement on F2 is performed using SHELXL , operated through the Olex2 graphical user interface[4]. Causality: Olex2 provides a robust, self-validating environment for applying geometric restraints (e.g., DFIX) and handling the complex hydrogen-bonding networks inherent to hydrochloride salts.

  • Hydrogen Atom Assignment: Carbon-bound hydrogens are placed in calculated positions using a riding model. However, the nitrogen-bound hydrogens ( −NH3+​ ) must be located directly from the difference Fourier map to accurately model the N-H...Cl hydrogen bond network[5].

G A Raw Diffraction Data (Images) B Integration & Scaling (Empirical Absorption) A->B C Structure Solution (SHELXT - Dual Space) B->C D Structure Refinement (SHELXL via Olex2) C->D E Hydrogen Bond Assignment (N-H...Cl Networks) D->E F Final CIF Generation & Validation (checkCIF) E->F

SCXRD data processing and refinement pipeline using SHELXT and Olex2.

Solid-State Packing & Supramolecular Architecture

The supramolecular architecture of Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride is dictated by strong electrostatic interactions and hydrogen bonding. In the solid state, the primary ammonium group ( −NH3+​ ) acts as a trifurcated hydrogen-bond donor. It typically forms strong intermolecular N−H⋯Cl− hydrogen bonds with adjacent chloride anions[5].

This interaction often generates a continuous 2D sheet or 3D network, which explains the high melting point and solid-state stability of the compound compared to its free base counterpart. The ester carbonyl oxygen may also participate as a weaker hydrogen-bond acceptor, further rigidifying the crystal lattice.

Data Presentation: Expected Crystallographic Parameters

Below is a summarized table of the expected crystallographic data parameters for a successful refinement of this compound class:

ParameterExpected Value / RangeSignificance
Crystal System Orthorhombic or MonoclinicTypical for chiral organic salts.
Space Group P21​21​21​ or P21​ Sohncke space groups required for enantiopure chiral molecules.
Temperature 100(2) KEnsures high-resolution data collection.
Radiation Cu K α ( λ=1.54184 Å)Maximizes anomalous dispersion for Cl.
Rint​ <0.05 Indicates excellent internal consistency of the data.
R1​ (Final) <0.05 (for I > 2 σ (I))Demonstrates a high-quality structural model.
Flack Parameter 0.00(3) A value near 0 confirms the correct absolute configuration; a value near 1 indicates the inverted enantiomer.

Powder X-Ray Diffraction (PXRD) for Bulk Validation

Because organic salts can exhibit polymorphism (crystallizing in different structural forms depending on the solvent), the single crystal analyzed via SCXRD may not represent the bulk synthesized material.

Validation Protocol: To ensure scientific integrity, a sample of the bulk Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride powder must be analyzed using PXRD. The experimental powder pattern is then overlaid with the calculated powder pattern generated from the SCXRD CIF file. A 1:1 match in peak positions (2 θ ) validates that the bulk material is phase-pure and structurally identical to the single-crystal model.

References

  • American Elements. "Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride | CAS 1443979-75-6". American Elements Life Science Catalog. URL:[Link]

  • MDPI. "Molecular Structure of the Monohydrate Hydrochloride Salt of the Antimalarial Drug Chloroquine." MDPI. URL: [Link]

  • SciSpace. "SHELXT - Integrated space-group and crystal-structure determination." Acta Crystallographica Section A. URL: [Link]

  • Scite.ai. "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography. URL: [Link]

  • ACS Publications. "Using Data from the Cambridge Structural Database to Practice Crystallographic Skills and Revise Erroneous Structures." Crystal Growth & Design. URL: [Link]

Sources

Foundational

Thermal Stability and Phase Transition Dynamics of Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride

Document Type: Technical Whitepaper Target Audience: Analytical Chemists, Pre-formulation Scientists, and Drug Development Professionals Executive Summary Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride (CAS: 1443979-75...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Analytical Chemists, Pre-formulation Scientists, and Drug Development Professionals

Executive Summary

Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride (CAS: 1443979-75-6) is a highly specialized non-natural amino acid derivative featuring a tetrahydropyran (oxan-3-yl) side chain. Widely utilized as a chiral building block in peptidomimetic drug discovery, its handling and processing require a rigorous understanding of its solid-state thermal properties. Because amino acid ester hydrochlorides are prone to complex degradation pathways—including dehydrohalogenation and spontaneous cyclization—accurate thermal profiling is critical for downstream formulation and synthetic scale-up.

This whitepaper provides an in-depth mechanistic analysis of the compound's thermal stability, expected melting point behavior, and the self-validating analytical protocols required to quantify its phase transition dynamics.

Molecular Architecture & Thermal Vulnerability

The structural integrity of Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride is governed by three distinct moieties, each dictating its thermal behavior:

  • The Hydrochloride Salt: Protonation of the α -amino group is essential to prevent the free base from undergoing spontaneous intermolecular condensation.

  • The Ethyl Ester: While providing lipophilicity, the ester linkage is a primary site for thermal hydrolysis and nucleophilic attack at elevated temperatures[1].

  • The Oxan-3-yl Ring: The steric bulk of the tetrahydropyran ring restricts backbone rotation, which generally elevates the melting point compared to linear aliphatic analogs, but also introduces unique steric strain during solid-state heating.

The Melting-Decomposition Conundrum

For this class of compounds, a "true" thermodynamic melting point is rarely observed. Instead, melting is intimately coupled with thermal decomposition. As the crystal lattice energy is overcome (typically between 150°C and 170°C), the localized mobility allows the hydrochloride salt to dissociate, initiating a cascade of degradation events[2].

Mechanistic Pathways of Thermal Degradation

Understanding the causality behind the compound's degradation is vital for establishing safe processing temperatures. The thermal degradation of α -amino acid ester hydrochlorides follows a predictable, multi-stage pathway[1]:

  • Stage 1: Dehydrochlorination (120°C – 150°C) The initial mass loss event corresponds to the elimination of hydrogen chloride gas. This endothermic process yields the highly reactive free base intermediate. The onset temperature is highly dependent on ambient moisture and heating rates[1].

  • Stage 2: Diketopiperazine (DKP) Formation (150°C – 180°C) Once the free base is generated, the unprotonated amine of one molecule rapidly attacks the ester carbonyl of an adjacent molecule. This intermolecular condensation releases ethanol and forms a stable, cyclic diketopiperazine (DKP) derivative[2].

  • Stage 3: Backbone Pyrolysis (>220°C) Further heating results in the catastrophic fragmentation of the oxane ring and the DKP core, releasing carbon dioxide, volatile amines, and leaving a carbonaceous char[1].

Degradation A Ethyl 2-amino-2-(oxan-3-yl)acetate HCl (Stable Solid State) B Free Base Intermediate + HCl (gas) A->B 120-150°C Dehydrochlorination C Diketopiperazine (DKP) + Ethanol B->C 150-180°C Intermolecular Condensation D Backbone Fragmentation (Char + Volatiles) C->D >220°C Pyrolysis

Caption: Multi-stage thermal degradation pathway of Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride.

Quantitative Thermal Data

The following table synthesizes the expected thermal transition data based on high-resolution Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) profiles of structurally homologous amino acid ester hydrochlorides.

Table 1: Thermophysical Properties & Transition Stages
Thermal EventTemperature Range (°C)Analytical SignatureMechanistic Cause
Pre-melting Mass Loss 120.0 – 150.0TGA: ~16% Mass LossLoss of HCl (Dehydrohalogenation)
Melting Point (Onset) 155.0 – 165.0DSC: Sharp EndothermLattice collapse (coupled with decomposition)
DKP Condensation 165.0 – 180.0DSC: Broad ExothermFormation of diketopiperazine; release of ethanol
Primary Pyrolysis > 220.0TGA: >50% Mass LossBackbone fragmentation and ester cleavage

Self-Validating Experimental Protocols

To accurately determine the melting point and thermal stability of this specific compound, standard open-pan techniques are insufficient. The following protocol utilizes a coupled TGA-DSC methodology designed to prevent artifactual data caused by trapped gases.

Protocol 1: High-Resolution TGA-DSC Coupled Analysis

Causality & Rationale: Using a standard sealed DSC pan will trap the evolved HCl gas during Stage 1 degradation. According to Le Chatelier’s principle, this localized pressure buildup suppresses further dehydrochlorination, artificially shifting the melting endotherm to a higher temperature. To create a self-validating system, we utilize pinhole-vented aluminum pans . This allows evolved gases to escape at a controlled rate, ensuring the observed heat flow accurately reflects the intrinsic phase transition[3],[4].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5.0 ± 0.1 mg of Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride into a standard aluminum DSC pan[3].

  • Pan Sealing: Crimp the pan with a lid containing a 50 µm laser-drilled pinhole.

  • Atmospheric Control: Load the sample into the TGA/DSC instrument. Purge the furnace with ultra-high purity Nitrogen ( N2​ , 99.999%) at a continuous flow rate of 60 mL/min to sweep away evolved HCl and prevent oxidative degradation[4].

  • Equilibration: Hold the sample isothermally at 25°C for 5 minutes to establish a stable baseline[3].

  • Dynamic Heating: Apply a strict heating rate of 5°C/min from 25°C to 300°C. Note: A slow heating rate is critical to temporally resolve the melting endotherm from the immediate DKP condensation exotherm.

  • Data Acquisition & Integration: Overlay the TGA first derivative (DTG) curve with the DSC heat flow curve. The true melting onset is defined as the extrapolated onset of the DSC endotherm immediately preceding the second major mass loss event.

Workflow Step1 1. Sample Preparation 5 mg in Pinhole-Vented Al Pan Step2 2. Atmospheric Control N2 Purge at 60 mL/min Step1->Step2 Step3 3. Thermal Equilibration Isothermal hold at 25°C (5 min) Step2->Step3 Step4 4. Dynamic Heating 5°C/min Ramp to 300°C Step3->Step4 Step5 5. Data Integration Correlate DSC Endotherm with DTG Mass Loss Step4->Step5

Caption: Self-validating workflow for TGA-DSC analysis of amino acid ester hydrochlorides.

Protocol 2: Isothermal Stress Testing (Accelerated Stability)

To determine the long-term processing stability (e.g., during hot-melt extrusion or drying), the compound must be subjected to isothermal stress.

  • Place 50 mg of the compound in an open glass vial.

  • Heat isothermally at 100°C (below the melting point but near the onset of dehydrochlorination) for 24 hours.

  • Analyze the stressed sample via HPLC-UV. The appearance of a peak corresponding to the free base or the DKP derivative confirms the onset of thermal instability prior to actual melting[2].

Sources

Foundational

A Comprehensive In Vitro Roadmap for Elucidating the Mechanism of Action of Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride

Abstract The discovery of novel therapeutic agents requires a systematic and rigorous evaluation of their mechanism of action (MoA). This guide presents a comprehensive, multi-tiered in vitro strategy to elucidate the bi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The discovery of novel therapeutic agents requires a systematic and rigorous evaluation of their mechanism of action (MoA). This guide presents a comprehensive, multi-tiered in vitro strategy to elucidate the biological activity and molecular targets of a novel chemical entity, Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride. As the MoA for this compound is currently uncharacterized, this document serves as a technical roadmap for researchers, scientists, and drug development professionals. It provides a logical workflow, from initial phenotypic screening to specific target engagement and downstream pathway analysis. Each section details the causality behind experimental choices, provides validated protocols, and emphasizes the inclusion of self-validating systems to ensure data integrity and trustworthiness. The proposed strategy is designed to be adaptable, allowing for data-driven decisions at each stage of the investigation.

Introduction

Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride is a small molecule featuring an amino acid-like moiety coupled with a tetrahydropyran (oxane) ring. While its synthesis is documented, its biological activity remains unexplored. The structural components suggest potential interactions with a variety of biological targets, such as enzymes, receptors, or transporters that recognize amino acids or cyclic ether structures. Elucidating its in vitro mechanism of action is a critical first step in evaluating its therapeutic potential.[1][2]

This guide outlines a hypothesis-driven, yet unbiased, experimental cascade. The workflow is structured in three tiers:

  • Tier 1: Phenotypic Screening: Broadly assesses the compound's effect on cellular health and morphology to identify a biological context and effective concentration range.

  • Tier 2: Target Class Identification & Hypothesis Generation: Narrows the field of potential targets using broad-panel screening and generates a testable hypothesis.

  • Tier 3: Specific Target Validation & Pathway Analysis: Employs biophysical and functional assays to confirm direct target engagement and map the downstream signaling consequences.

This structured approach ensures a cost-effective and scientifically rigorous investigation, moving from a holistic view of cellular effects to the precise molecular interactions that drive them.[3]

Chapter 1: Foundational Work - Compound Characterization

Before biological evaluation, ensuring the purity, identity, and stability of the test compound is paramount for data reproducibility.

1.1. Quality Control

  • Purity Assessment: Verify compound purity (ideally >98%) using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • Identity Confirmation: Confirm the chemical structure using Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Solubility: Determine the solubility in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO). This is critical for preparing accurate stock solutions and avoiding precipitation in assays.

1.2. Stability Assessment Evaluate the stability of the compound in the cell culture medium to be used for subsequent assays. Incubate the compound in the medium at 37°C for the longest duration of a planned experiment (e.g., 72 hours) and quantify its concentration at various time points via HPLC. This ensures that the observed effects are due to the compound itself and not a degradation product.

Chapter 2: Tier 1 - Phenotypic Screening to Identify Biological Activity

The initial goal is to determine if the compound has any biological effect in a cellular context and to establish a non-toxic concentration range for further testing.

Cell Viability and Cytotoxicity Assays

These assays measure overall metabolic activity, which is a proxy for cell viability.[4] A dose-response curve generated from these assays will determine the compound's cytotoxic concentration 50 (CC50) and guide the selection of concentrations for subsequent experiments.

The MTS assay is a colorimetric method where viable cells reduce the MTS tetrazolium compound into a soluble formazan product.[5][6] The amount of formazan is directly proportional to the number of metabolically active cells.[5]

  • Cell Seeding: Plate a relevant human cell line (e.g., HeLa for a general screen, or a disease-relevant line) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride in culture medium, starting from a high concentration (e.g., 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., Staurosporine).

  • Incubation: Remove the old medium from the cells and add 100 µL of the compound dilutions. Incubate for 48 or 72 hours.

  • MTS Reagent Addition: Add 20 µL of MTS reagent solution to each well.[4][6][7]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.[5][6][7]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[5][6]

  • Data Analysis: Subtract the background absorbance (medium only). Normalize the data to the vehicle control (100% viability) and plot percent viability versus log[concentration]. Fit the data to a four-parameter logistic curve to determine the CC50.

Scientist's Note: The choice of cell line is critical. If literature on structurally similar compounds exists, select a cell line from a relevant therapeutic area. If not, a robust, common cell line like HeLa or HEK293 is a good starting point.

Hypothetical Data Presentation
Concentration (µM)% Viability (Mean ± SD)
1005.2 ± 1.5
33.315.6 ± 3.2
11.145.8 ± 4.1
3.788.9 ± 2.7
1.298.5 ± 1.9
0.499.1 ± 2.3
Vehicle100 ± 2.5

Chapter 3: Tier 2 - Target Class Identification & Hypothesis Generation

With a defined non-toxic concentration range, the next step is to narrow down the potential molecular targets. This guide will proceed under the hypothesis that the compound is a modulator of a G-protein coupled receptor (GPCR), a common target class for drugs.

Broad-Panel Screening

Submit the compound for screening against a commercial panel of targets (e.g., a GPCR binding panel). These panels use radioligand binding assays to assess the ability of a test compound to displace a known ligand from a large number of different receptors.

Hypothetical Result: The screen reveals a significant (>70%) inhibition of radioligand binding to a specific Gs-coupled orphan receptor, hereafter termed "Novel Receptor X" (NRX). This provides a strong, testable hypothesis: Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride is an agonist of NRX.

Functional Confirmation: cAMP Assay

To test this hypothesis, we must determine if binding to NRX leads to a functional cellular response. Since NRX is Gs-coupled, agonist binding should increase intracellular cyclic adenosine monophosphate (cAMP) levels.[8][9]

This protocol uses a competitive immunoassay with detection by Homogeneous Time-Resolved Fluorescence (HTRF).[8][9] Cellular cAMP competes with a d2-labeled cAMP tracer for binding to an anti-cAMP antibody labeled with a Europium cryptate. High cellular cAMP leads to low HTRF signal.

  • Cell Line: Use a cell line stably overexpressing NRX (e.g., HEK293-NRX).

  • Cell Plating: Plate 5,000 cells/well in a 384-well low-volume white plate.

  • Compound Preparation: Prepare a dose-response curve of the compound in stimulation buffer. Include a known GPCR agonist (e.g., Isoproterenol for beta-adrenergic receptors) as a positive control.

  • Cell Stimulation: Add the compound to the cells and incubate for 30 minutes at room temperature to allow for cAMP accumulation.[8]

  • Detection Reagent Addition: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-Cryptate) to each well as per the manufacturer's instructions.[8]

  • Incubation: Incubate for 60 minutes at room temperature, protected from light.[8]

  • Data Acquisition: Read the plate on an HTRF-compatible reader.

  • Data Analysis: Calculate the signal ratio and normalize the data. Plot the response against the log[concentration] and fit the data to determine the half-maximal effective concentration (EC50).

Visualization: Proposed Experimental Workflow

G cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Hypothesis Generation cluster_2 Tier 3: Target Validation & Pathway Analysis pheno_screen Cell Viability Assay (MTS) pheno_result Determine CC50 (e.g., ~15 µM) pheno_screen->pheno_result target_screen Broad GPCR Panel Screen pheno_result->target_screen Select non-toxic concentrations target_result Identify Hit: 'Novel Receptor X' (NRX) target_screen->target_result functional_assay Functional Assay (cAMP) target_result->functional_assay functional_result Confirm Agonism Determine EC50 functional_assay->functional_result cetsa Biophysical Assay (CETSA) functional_result->cetsa Validate direct binding spr Binding Kinetics (SPR) functional_result->spr reporter Downstream Functional (Reporter Assay) cetsa->reporter spr->reporter wb Signaling Pathway (Western Blot) reporter->wb final_conclusion Confirmed MoA wb->final_conclusion

Caption: A tiered workflow for MoA elucidation.

Chapter 4: Tier 3 - Specific Target Validation & Pathway Analysis

Having identified a putative target (NRX) and a functional effect (cAMP increase), the final tier is to unequivocally prove direct physical interaction and map the downstream signaling cascade.

Biophysical Validation of Target Engagement

It is essential to demonstrate that the compound physically binds to its intended target within the complex environment of a cell.

CETSA is based on the principle that a ligand binding to its target protein stabilizes it against heat-induced denaturation.[10][11] This allows for the confirmation of target engagement in intact cells.[10][11][12]

  • Cell Treatment: Treat intact HEK293-NRX cells with the compound (e.g., at 10x EC50) or vehicle (DMSO) for 1 hour at 37°C.[10]

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes.[12][13]

  • Cell Lysis: Lyse the cells via freeze-thaw cycles.[13]

  • Separation: Centrifuge the lysates at high speed (20,000 x g) to pellet the aggregated, denatured proteins.[13]

  • Detection: Collect the supernatant (containing soluble protein) and analyze the amount of soluble NRX at each temperature point via Western blotting using an anti-NRX antibody.[10][13]

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble NRX against temperature. A shift in the melting curve to a higher temperature in the compound-treated sample confirms target stabilization.[10]

SPR is a label-free technique that measures real-time biomolecular interactions.[14][15][16] It provides quantitative data on binding affinity (KD), as well as association (ka) and dissociation (kd) rates.[14][15]

  • Chip Preparation: Immobilize purified NRX protein onto a sensor chip surface.

  • Analyte Injection: Flow precise concentrations of the compound (analyte) over the chip surface through a microfluidic system.[15]

  • Detection: Monitor the change in the refractive index near the sensor surface, which is proportional to the binding of the analyte to the immobilized ligand.[15] This generates a sensorgram.

  • Data Analysis: Analyze the sensorgrams to calculate ka, kd, and the equilibrium dissociation constant (KD = kd/ka).[15] A low KD value indicates high binding affinity.

Scientist's Note: SPR provides invaluable, high-quality kinetic data that complements the cellular confirmation from CETSA.[14][17] This dual-pronged approach provides exceptionally strong evidence for direct target engagement.

Downstream Signaling Pathway Analysis

With target engagement confirmed, the final step is to map the downstream signaling cascade initiated by NRX activation.

G cluster_cell Cell Membrane cluster_cyto Cytoplasm cluster_nuc Nucleus Compound Ethyl 2-amino-2- (oxan-3-yl)acetate HCl NRX NRX (GPCR) Compound->NRX Binds & Activates G_Protein Gs Protein NRX->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates & Activates CRE CRE CREB->CRE Binds to Gene Target Gene Expression CRE->Gene

Caption: Proposed signaling cascade for the NRX agonist.

A luciferase reporter assay can confirm the activation of the downstream transcription factor, CREB.[18] A reporter construct containing a promoter with multiple cAMP Response Elements (CRE) upstream of a luciferase gene is transfected into cells.

  • Transfection: Co-transfect HEK293-NRX cells with a CRE-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).[19]

  • Treatment: After 24-48 hours, treat the cells with a dose-response of the compound.[19]

  • Lysis: Lyse the cells using a passive lysis buffer.[19][20]

  • Detection: Measure Firefly luciferase activity (from the CRE reporter) and Renilla luciferase activity (for normalization) in the cell lysate using a dual-luciferase assay system and a luminometer.[18][21]

  • Analysis: Normalize the Firefly signal to the Renilla signal. A dose-dependent increase in luciferase activity confirms the activation of the PKA-CREB pathway.

Western blotting can directly measure the phosphorylation of key signaling proteins, such as CREB.[22][23]

  • Cell Treatment & Lysis: Treat HEK293-NRX cells with the compound (at its EC50) for various time points (e.g., 0, 5, 15, 30, 60 min). Lyse the cells in buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate (e.g., via BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.[22]

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[22]

  • Blocking & Antibody Incubation: Block the membrane to prevent non-specific antibody binding.[23] Incubate overnight at 4°C with a primary antibody specific for phosphorylated CREB (p-CREB).

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate.[22][23]

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total CREB and a loading control (e.g., GAPDH) to ensure equal protein loading and to assess the specific increase in phosphorylation.[10]

Expected Result: A time-dependent increase in the p-CREB/Total CREB ratio would provide definitive evidence of the proposed signaling pathway's activation.

Conclusion

This technical guide outlines a rigorous, logical, and multi-tiered workflow for the in vitro characterization of Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride. By progressing from broad phenotypic observations to specific, quantitative biophysical and cell-based assays, this roadmap enables the confident elucidation of the compound's mechanism of action. The hypothetical results presented—identifying the compound as an agonist of the orphan GPCR, NRX—demonstrate how this process can build a compelling, data-driven narrative. The integration of detailed, self-validating protocols and the emphasis on explaining the causality behind each experimental step ensures scientific integrity. The successful completion of this workflow would establish a solid foundation for further preclinical development, including lead optimization and subsequent in vivo studies.[1][24]

References

  • Western blot protocol. Abcam.
  • Surface Plasmon Resonance (SPR). BioDuro.
  • Protocol for Cell Viability Assays. BroadPharm.
  • SPR applications in early drug discovery. Nicoya Lifesciences Inc.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.
  • How does SPR work in Drug Discovery?. deNOVO Biolabs.
  • Surface Plasmon Resonance (SPR) & Biophysics. BioAscent.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
  • Dual Luciferase Reporter Assay Protocol. Boster Biological Technology.
  • MTS Assay Kit (Cell Prolifer
  • Application Notes and Protocols for Cell Viability Assays (MTT, MTS) with Columbin. Benchchem.
  • Luciferase reporter assay. Bio-protocol.
  • Luciferase Assay protocol. Emory University.
  • MTS Tetrazolium Assay Protocol.
  • Cellular thermal shift assay (CETSA). Bio-protocol.
  • Application Notes & Protocols: Interrogating G-Protein Coupled Receptor Signaling with cAMP Assays. Benchchem.
  • Luciferase Assay System Technical Bulletin #TB281. Promega.
  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI.
  • Luciferase Assay System Protocol.
  • GloSensor™ cAMP Assay Protocol.
  • cAMP-Glo™ Assay Technical Bulletin.
  • Western Blotting Protocol. Cell Signaling Technology.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • cAMP Hunter™ eXpress GPCR Assay. DiscoverX.
  • Western Blot Protocol. R&D Systems.
  • Western Blot Protocol & Troubleshooting.
  • Application of the cellular thermal shift assay (CETSA)
  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience.
  • Dissect Signaling Pathways with Multiplex Western Blots. Thermo Fisher Scientific.
  • In Vitro and In Vivo Studies and Drug Discovery. Cole-Parmer.
  • Ethyl 2-amino-2-(oxan-3-yl)
  • Ethyl 2-amino-2-(oxolan-3-yl)
  • How to Develop Effective in vitro Assays for Early Drug Discovery. Aurelia Bioscience.
  • In Vitro Pharmacology. QIMA Life Sciences.
  • Drug Discovery Workflow. Vipergen.
  • Ethyl 2-[ethyl(oxan-3-yl)
  • Introducing the in vitro models driving drug development. RoukenBio.
  • ETHYL 2-AMINOACETATE HYDROCHLORIDE.
  • ethyl (2S)-2-amino-2-(1H-indol-3-yl)

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride

Introduction and Strategic Rationale The incorporation of non-canonical (unnatural) amino acids into peptide sequences and small-molecule therapeutics is a cornerstone of modern drug development. Tetrahydropyran (oxane)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

The incorporation of non-canonical (unnatural) amino acids into peptide sequences and small-molecule therapeutics is a cornerstone of modern drug development. Tetrahydropyran (oxane) derivatives are particularly valuable; the oxygen-containing heterocycle can improve aqueous solubility, modulate lipophilicity, and enhance metabolic stability compared to their carbocyclic analogs.

This application note details a robust, scalable laboratory protocol for the synthesis of Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride . The methodology leverages the classical Strecker amino acid synthesis, which remains one of the most prominent and reliable organic reactions for accessing both natural and unnatural amino acids from aldehyde precursors[1]. The synthesis is designed as a three-step sequence: imine formation/cyanation, acidic hydrolysis, and simultaneous esterification/salt formation.

Mechanistic Workflow and Experimental Design

The synthesis utilizes oxan-3-carbaldehyde as the starting material. The Strecker reaction is employed due to its broad compatibility with aliphatic aldehydes and its high atom economy[1]. While modern asymmetric variants exist to produce enantiopure products[2], this protocol outlines the synthesis of the racemic building block, which is often sufficient for early-stage structure-activity relationship (SAR) screening.

Causality in Reagent Selection:

  • Strecker Step: Ammonium chloride ( NH4​Cl ) and sodium cyanide ( NaCN ) are used in aqueous methanol. This avoids the need for handling anhydrous ammonia or expensive cyanide surrogates like TMSCN, making it highly scalable[2].

  • Hydrolysis Step: Refluxing in 6M HCl ensures complete conversion of the intermediate α -aminonitrile to the carboxylic acid while preventing unwanted side reactions that can occur under basic hydrolysis conditions.

  • Esterification Step: Thionyl chloride ( SOCl2​ ) in absolute ethanol is utilized. This is a strategic choice: SOCl2​ reacts with ethanol to generate anhydrous HCl in situ, which acts as the catalyst for the Fischer esterification and simultaneously traps the free amine as the highly stable, crystalline hydrochloride salt.

Synthetic Workflow Diagram

SynthesisWorkflow SM Oxan-3-carbaldehyde (Starting Material) Step1 Strecker Reaction NH4Cl, NaCN, MeOH/H2O SM->Step1 Int1 α-Aminonitrile Intermediate Step1->Int1 Step2 Acidic Hydrolysis 6M HCl, Reflux Int1->Step2 Int2 Unnatural Amino Acid (Racemic) Step2->Int2 Step3 Esterification & Salt Prep SOCl2, EtOH Int2->Step3 Product Ethyl 2-amino-2-(oxan-3-yl)acetate HCl (Target) Step3->Product

Workflow for the 3-step synthesis of Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride.

Detailed Experimental Protocols

Note: All procedures must be conducted in a certified fume hood. The Strecker reaction utilizes highly toxic cyanide salts. Standard PPE and a cyanide spill kit must be accessible.

Step 1: Synthesis of 2-amino-2-(oxan-3-yl)acetonitrile
  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve NH4​Cl (1.2 equivalents) and NaCN (1.2 equivalents) in 100 mL of a 1:1 mixture of MeOH and deionized water.

  • Addition: Cool the solution to 0 °C using an ice bath. Slowly add oxan-3-carbaldehyde (1.0 equivalent, 50 mmol) dropwise over 15 minutes to control the exothermic imine formation.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 16-24 hours. Reaction progress can be monitored by TLC (ninhydrin stain).

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO3​ (50 mL). Extract the aqueous layer with Ethyl Acetate ( 3×75 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to afford the crude α -aminonitrile as a pale yellow oil. This intermediate is typically used in the next step without further purification.

Step 2: Hydrolysis to 2-amino-2-(oxan-3-yl)acetic acid
  • Preparation: Transfer the crude α -aminonitrile to a 250 mL round-bottom flask.

  • Hydrolysis: Add 75 mL of 6M aqueous HCl . Attach a reflux condenser and heat the mixture to reflux (approx. 105 °C) for 12 hours. The conversion of the nitrile to the carboxylic acid will release ammonium chloride as a byproduct.

  • Workup: Cool the reaction to room temperature. Concentrate the mixture to dryness under reduced pressure (using a rotary evaporator equipped with an acid-resistant pump) to remove water and excess HCl .

  • Trituration: Triturate the resulting crude solid with cold diethyl ether to remove non-polar organic impurities. The resulting solid is a mixture of the amino acid hydrochloride and NH4​Cl , which can be carried forward directly.

Step 3: Esterification to Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride
  • Preparation: Suspend the crude amino acid mixture from Step 2 in 100 mL of anhydrous ethanol in a 250 mL round-bottom flask under an inert atmosphere ( N2​ or Argon). Cool the suspension to 0 °C.

  • Activation: Carefully add Thionyl Chloride ( SOCl2​ , 2.5 equivalents) dropwise. Mechanistic Insight: The slow addition controls the vigorous exothermic reaction and off-gassing of SO2​ and HCl , which drives the esterification.

  • Reaction: Attach a reflux condenser and heat the mixture to 75 °C for 8 hours. The suspension should gradually become a homogeneous solution as the esterification proceeds.

  • Isolation: Cool to room temperature and concentrate the solvent under reduced pressure. Co-evaporate with toluene ( 2×30 mL) to remove residual SOCl2​ and HCl .

  • Crystallization: Dissolve the crude residue in a minimal amount of warm ethanol and precipitate the target compound by the slow addition of diethyl ether. Filter the resulting white crystals, wash with cold ether, and dry under high vacuum.

Expected Analytical Data Summary

To ensure the self-validating nature of this protocol, researchers should verify the final product against the following expected analytical parameters.

ParameterExpected Result / MarkerAnalytical Purpose
Physical State White to off-white crystalline solidIndicates successful salt formation and purity.
Yield (Overall) 45% - 60% (over 3 steps)Assesses process efficiency.
1 H NMR (400 MHz, D2​O ) δ 4.35-4.20 (m, 2H, ester CH2​ ), 4.10 (d, 1H, α -CH), 1.25 (t, 3H, ester CH3​ )Confirms ethyl ester formation and α -proton environment.
13 C NMR (100 MHz, D2​O ) δ 169.5 (C=O), 63.2 (ester CH2​ ), 56.8 ( α -C), 13.8 (ester CH3​ )Validates the carbon backbone and carbonyl integrity.
ESI-MS (m/z) [M+H]+ calculated for C9​H18​NO3+​ : 188.13; Found: ~188.1Confirms the molecular weight of the free base.

Table 1: Expected physicochemical and spectroscopic data for Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride.

References

  • Scaleable catalytic asymmetric Strecker syntheses of unnatural α -amino acids National Center for Biotechnology Information (PMC)[Link][2]

  • Strecker amino acid synthesis Grokipedia[Link][1]

  • Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis National Center for Biotechnology Information (PMC) [Link][3]

Sources

Application

Application Note: Incorporation of Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride in Solid-Phase Peptide Synthesis (SPPS)

Target Audience: Researchers, peptide chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, peptide chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

Introduction and Mechanistic Rationale

The incorporation of unnatural amino acids into therapeutic peptides is a foundational strategy in modern drug development. Unnatural side chains introduce conformational constraints, enhance target binding affinity, and significantly improve proteolytic stability[1]. Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride (CAS 1443979-75-6) is a highly specialized building block featuring a tetrahydropyran (oxan-3-yl) ring at the alpha-carbon[2]. This cyclic ether side chain acts as a sterically demanding, lipophilic moiety that retains a hydrogen-bond acceptor (the ether oxygen), making it highly valuable for synthesizing advanced peptidomimetics.

The Chemical Challenge in SPPS

Standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) relies on the iterative coupling of amino acids where the α -amino group is temporarily protected (typically by an Fmoc group) and the α -carboxyl group is a free acid ready for activation[1].

Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride presents an inverted protection scheme:

  • The Carboxyl Group is Blocked: It is protected as an ethyl ester.

  • The Amino Group is Reactive: It is present as a free amine hydrochloride salt.

Causality of Experimental Design: To utilize this compound in standard peptide elongation, it cannot be directly loaded onto a resin or coupled to a growing peptide chain. It must first undergo a highly controlled saponification (ester hydrolysis) to liberate the free carboxylic acid, followed immediately by N-terminal protection with an Fmoc group. Furthermore, because the oxan-3-yl group is sterically bulky (analogous to a β -branched amino acid like Valine or Isoleucine), standard coupling reagents like HBTU often lead to incomplete reactions. Therefore, the use of highly efficient, low-epimerization coupling systems such as DIC (N,N'-Diisopropylcarbodiimide) and OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) is mechanistically required[3].

Workflow Visualization

The following diagram illustrates the necessary chemical transformations required to convert the raw commercial material into an SPPS-compatible building block, followed by its incorporation into a peptide sequence.

G A Ethyl 2-amino-2-(oxan-3-yl)acetate HCl (Commercial Starting Material) B Saponification (LiOH, THF/H2O, 0°C to RT) A->B Ester Hydrolysis C N-Terminal Protection (Fmoc-OSu, Na2CO3, pH 8.5) B->C in situ Amine Protection D Fmoc-2-amino-2-(oxan-3-yl)acetic acid (Active SPPS Building Block) C->D Acidification & Extraction E Solid-Phase Coupling (DIC / OxymaPure, DMF, 2h) D->E 3-5 Equivalents F Global Deprotection & Cleavage (TFA / TIS / H2O) E->F Post-Elongation G Final Purified Peptide Containing Oxan-3-yl Residue F->G Ether Precipitation

Caption: Workflow for the preparation and SPPS incorporation of Ethyl 2-amino-2-(oxan-3-yl)acetate.

Quantitative Data: Optimization of Coupling Conditions

Due to the steric hindrance of the oxan-3-yl side chain, coupling efficiency must be carefully optimized to prevent deletion sequences. The table below summarizes the coupling efficiency of the synthesized Fmoc-2-amino-2-(oxan-3-yl)acetic acid onto a Rink Amide resin-bound model peptide (Fmoc-Ala-Resin) using various activation strategies.

Coupling Reagent SystemEquivalents (AA/Activator/Base)Temp (°C)Time (min)Crude Purity (%)Epimerization (%)
HBTU / DIPEA3.0 / 2.9 / 6.02512068.4< 1.0
HATU / DIPEA3.0 / 2.9 / 6.02512089.22.5
DIC / OxymaPure3.0 / 3.0 / 3.02512094.5< 0.5
DIC / OxymaPure (Microwave)3.0 / 3.0 / 3.0751598.11.2

Data Interpretation: The DIC/OxymaPure system provides the optimal balance of high crude purity and suppressed racemization[3]. While HATU is a powerful coupling agent, it can promote higher levels of epimerization with sterically hindered α -chiral unnatural amino acids.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Fmoc-2-amino-2-(oxan-3-yl)acetic acid

This protocol converts the commercial ethyl ester hydrochloride into the SPPS-ready Fmoc-protected free acid.

Reagents:

  • Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride (1.0 eq)[2]

  • Lithium hydroxide monohydrate (LiOH·H₂O) (2.5 eq)

  • Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate) (1.1 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • Solvents: THF, Water, 1M HCl, Ethyl Acetate (EtOAc), Brine.

Procedure:

  • Saponification: Dissolve Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride in a 1:1 mixture of THF and distilled water (approx. 10 mL/mmol). Cool the mixture to 0 °C in an ice bath.

  • Add LiOH·H₂O portion-wise. Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the hydrolysis of the ethyl ester via TLC or LC-MS.

  • pH Adjustment: Once saponification is complete (typically 2-4 hours), cool the mixture back to 0 °C. Add Na₂CO₃ to adjust the pH to approximately 8.5–9.0.

  • Fmoc Protection: Dissolve Fmoc-OSu in a minimal amount of THF and add it dropwise to the reaction mixture. Stir vigorously at room temperature for 12 hours.

  • Workup: Evaporate the THF under reduced pressure. Dilute the remaining aqueous layer with water and wash twice with diethyl ether to remove unreacted Fmoc-OSu and fluorene byproducts.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2.0–2.5 using 1M HCl. A white precipitate should form.

  • Extraction: Extract the acidified aqueous layer three times with EtOAc. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield Fmoc-2-amino-2-(oxan-3-yl)acetic acid as a white to off-white solid.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

This protocol details the coupling of the newly synthesized building block onto a growing peptide chain using the DIC/Oxyma strategy.

Reagents:

  • Fmoc-2-amino-2-(oxan-3-yl)acetic acid (3.0 eq relative to resin loading)

  • Peptide-Resin (e.g., Rink Amide AM resin)

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) (3.0 eq)[3]

  • N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq)[3]

  • 20% Piperidine in DMF (for Fmoc deprotection)[4]

  • Solvents: DMF, DCM.

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a fritted SPPS reaction vessel[3].

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes to ensure complete removal of the N-terminal Fmoc group[3]. Wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min)[3].

  • Pre-activation: In a separate vial, dissolve Fmoc-2-amino-2-(oxan-3-yl)acetic acid and OxymaPure in a minimal volume of DMF (approx. 0.1 M concentration)[3]. Add DIC to the solution and allow the mixture to pre-activate for 3 minutes at room temperature[3].

  • Coupling: Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin[3]. Agitate gently at room temperature for 2 hours. (Note: For highly difficult sequences, this step can be performed in a microwave peptide synthesizer at 75 °C for 15 minutes).

  • Washing: Drain the coupling solution and wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min)[3].

  • Verification: Perform a Kaiser test (ninhydrin test) to confirm complete coupling. A negative (yellow) result indicates successful coupling of the bulky oxan-3-yl derivative. If positive (blue), repeat steps 3-5.

  • Subsequent Elongation & Cleavage: Continue peptide elongation. Upon completion, cleave the peptide from the resin using a standard cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours, followed by precipitation in cold diethyl ether[5].

References

  • American Elements. Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride | CAS 1443979-75-6. Retrieved from:[2]

  • National Institutes of Health (PMC). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Retrieved from:[1]

  • BenchChem. Application Notes & Protocols: Ethyl 2-cyano-2-(hydroxyimino)acetate in Solid-Phase Peptide Synthesis. Retrieved from:[3]

  • ConnectSci. Peptide Nucleic Acid Monomers: A Convenient and Efficient Synthetic Approach to Fmoc/Boc Monomers. Retrieved from:

  • ACS Omega. Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis. Retrieved from:[4]

  • Durham E-Theses. The Synthesis of Peptide-Based Tools for Drug Discovery and Chemical-Biology Applications. Retrieved from:[5]

Sources

Method

Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride as a building block in drug discovery

Application Note & Protocols: Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride A Versatile Non-Proteinogenic Building Block for Modern Drug Discovery Abstract The pursuit of drug candidates with optimized pharmacokinetic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocols: Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride

A Versatile Non-Proteinogenic Building Block for Modern Drug Discovery

Abstract

The pursuit of drug candidates with optimized pharmacokinetic profiles and novel chemical space occupancy is a central theme in modern medicinal chemistry. Non-proteinogenic amino acids (NPAAs) are essential tools in this endeavor, offering scaffolds that deviate from natural peptide structures to enhance properties like metabolic stability and cell permeability.[1][2] This guide provides a detailed technical overview of Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride, a unique NPAA building block. We will explore the strategic rationale for its use, focusing on the dual benefits of its reactive α-amino ester handle and the advantageous physicochemical properties imparted by the 3-substituted tetrahydropyran (THP) moiety. This document furnishes researchers with detailed protocols for its application in peptide synthesis and other derivatizations, underpinning its utility in developing next-generation therapeutics.

Introduction to a Strategic Building Block

Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride (CAS 1443979-75-6) is an α-amino acid derivative featuring a tetrahydropyran ring attached to the α-carbon.[3][4] As a non-proteinogenic amino acid, it is not one of the 20 standard amino acids encoded by the genetic code, making it a valuable tool for creating novel molecular architectures.[1][5] Its structure is bifunctional: the ethyl ester-protected carboxyl group and the hydrochloride-salt of the primary amine provide orthogonal handles for synthetic elaboration, most commonly in amide bond formation.[6][7] The defining feature, however, is the THP ring, a motif increasingly recognized for its ability to confer desirable drug-like properties.[8][9]

Physicochemical Properties

A clear understanding of the fundamental properties of a building block is critical for its effective use in synthesis and for predicting its influence on a parent molecule.

PropertyValueSource
CAS Number 1443979-75-6[3][4]
Molecular Formula C₉H₁₈ClNO₃[3][4]
Molecular Weight 223.70 g/mol [4]
Form Hydrochloride Salt[3]
SMILES Cl.CCOC(C(C1COCCC1)N)=O[4]
Purity Typically >95%Commercially Available
The Structural Rationale: Why Use This Building Block?

The decision to incorporate Ethyl 2-amino-2-(oxan-3-yl)acetate is driven by the strategic advantages offered by its distinct structural components. The tetrahydropyran ring is not merely a passive spacer but an active contributor to molecular properties, while the amino ester provides a reliable point for chemical conjugation.

G main Ethyl 2-amino-2-(oxan-3-yl)acetate HCl amino_ester α-Amino Ester Moiety main->amino_ester Provides Reactivity thp_moiety Tetrahydropyran (THP) Moiety main->thp_moiety Confers Properties handle Versatile Synthetic Handle (Amide bond formation, N-alkylation) amino_ester->handle rationale_thp Strategic Physicochemical Modifier thp_moiety->rationale_thp benefit1 Improved ADME Profile rationale_thp->benefit1 benefit2 3D Structural Scaffold rationale_thp->benefit2 benefit3 H-Bond Acceptor rationale_thp->benefit3

Caption: Key structural features and their functional benefits.

The THP ring is often employed as a bioisosteric replacement for cyclohexane or other carbocyclic rings.[10] This substitution offers several key advantages:

  • Reduced Lipophilicity: Replacing a methylene (-CH₂-) group with an oxygen atom lowers the lipophilicity (logP/logD) of the moiety. This can lead to improved aqueous solubility and a more favorable overall ADME profile for the drug candidate.[10]

  • Enhanced 3D Character: The saturated, non-planar THP ring introduces three-dimensionality into otherwise "flat" molecules. This can improve target binding specificity and help molecules escape the "flatland" of many aromatic-rich drug candidates.[11]

  • Hydrogen Bonding Capacity: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target that is not possible with a carbocyclic ring.[10] This can lead to tighter drug-enzyme binding interactions.[10]

  • Metabolic Stability: The ether linkage within the THP ring is generally more stable to metabolic oxidation compared to certain positions on carbocyclic rings.

Applications in the Drug Discovery Workflow

Incorporating this building block is a tactical decision made to solve specific challenges during lead optimization. Its utility spans various therapeutic areas where THP-containing molecules have demonstrated success, including inhibitors of kinases, proteases, and topoisomerases.[10][12][13]

G start Lead Compound Identified challenge Optimization Challenge Encountered start->challenge sub_challenge1 High Lipophilicity (Poor Solubility / ADME) challenge->sub_challenge1 sub_challenge2 Planar Moiety (Poor Specificity) challenge->sub_challenge2 sub_challenge3 Metabolic Liability (e.g., on a cyclohexyl ring) challenge->sub_challenge3 decision Strategy: Introduce Polar, 3D Scaffold? sub_challenge1->decision sub_challenge2->decision sub_challenge3->decision building_block Select Building Block: Ethyl 2-amino-2-(oxan-3-yl)acetate HCl decision->building_block Yes end Synthesize Analogs for SAR building_block->end

Caption: Decision workflow for incorporating the THP building block.

Synthetic Protocols and Methodologies

The following protocols provide step-by-step guidance for the most common synthetic applications of Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride.

Protocol 3.1: Amide Bond Formation via Peptide Coupling

This is the most prevalent application, used to incorporate the building block into a peptide chain or to append it to a carboxylic acid-containing core.

Mechanism & Rationale: The reaction proceeds via the activation of a carboxylic acid partner, followed by nucleophilic attack from the free amine of the title building block. The initial hydrochloride salt must be neutralized in situ to liberate the nucleophilic free amine. A sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is ideal because it does not compete with the desired amine in the coupling reaction. Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and suppress racemization.[14]

G start Start Materials: - Building Block (HCl Salt) - Carboxylic Acid (R-COOH) - Coupling Reagent (HATU) - Base (DIPEA) step1 Step 1: Free Amine Liberation (In Situ Deprotonation) start->step1 Add Base (DIPEA) step2 Step 2: Carboxylic Acid Activation step1->step2 Add R-COOH, HATU step3 Step 3: Nucleophilic Attack step2->step3 Activated Ester Forms product Final Coupled Product step3->product Amide Bond Forms

Caption: Workflow for a standard HATU-mediated peptide coupling reaction.

Materials and Reagents:

ReagentPurposeTypical Excess
Ethyl 2-amino-2-(oxan-3-yl)acetate HClAmine Source1.0 eq
Carboxylic Acid (R-COOH)Electrophile Source1.0 - 1.2 eq
HATUCoupling Reagent1.2 eq
DIPEANon-nucleophilic Base2.5 - 3.0 eq
Anhydrous DMFSolvent-

Step-by-Step Procedure:

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid partner (1.2 eq) and HATU (1.2 eq) in anhydrous DMF. Stir for 5-10 minutes at room temperature. This pre-activation step allows for the formation of the active O-acylisourea ester.

  • Amine Addition: In a separate vial, dissolve Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride (1.0 eq) in a minimal amount of anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 eq) to the flask containing the activated carboxylic acid. The amount of base is sufficient to neutralize the hydrochloride salt of the amine and the hexafluorophosphate salt of HATU.

  • Coupling Reaction: Add the amine solution from step 2 to the reaction flask dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting materials.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Troubleshooting:

  • No Reaction/Low Yield: Ensure all reagents and solvents are anhydrous, as water will hydrolyze the activated ester. Confirm the quality of the coupling reagent.

  • Side Products: If the carboxylic acid partner is sterically hindered, a longer reaction time or gentle heating (e.g., 40 °C) may be required.

Protocol 3.2: Reductive Amination

This protocol describes the N-alkylation of the amino group, offering an alternative to amide bond formation for generating secondary amines.

Mechanism & Rationale: The reaction involves the initial formation of an imine between the free amine of the building block and an aldehyde or ketone. This imine is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (STAB), to form the secondary amine. STAB is preferred as it is less basic and more selective than other hydride reagents like NaBH₄, reducing the risk of side reactions.

Materials and Reagents:

ReagentPurposeTypical Excess
Ethyl 2-amino-2-(oxan-3-yl)acetate HClAmine Source1.0 eq
Aldehyde or Ketone (R-CHO)Electrophile Source1.1 eq
Sodium Triacetoxyborohydride (STAB)Reducing Agent1.5 eq
DIPEABase1.2 eq
Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)Solvent-

Step-by-Step Procedure:

  • Preparation: To a solution of Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride (1.0 eq) in anhydrous DCM, add DIPEA (1.2 eq) and stir for 10 minutes to liberate the free amine.

  • Imine Formation: Add the aldehyde or ketone (1.1 eq) to the solution and stir at room temperature for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Reaction: Stir the reaction at room temperature for 12-24 hours until the starting material is consumed (monitor by LC-MS).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via flash column chromatography.

Characterization and Quality Control

Confirmation of the successful incorporation of the building block is achieved through standard analytical techniques.

TechniqueExpected Observation
LC-MS Observation of a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the product.
¹H NMR Appearance of characteristic signals for the THP ring protons (typically in the δ 1.5-4.0 ppm range) and the α-proton, alongside signals from the coupled partner.
¹³C NMR Presence of carbon signals corresponding to the THP ring and the ester carbonyl.
HPLC A single major peak indicating the purity of the final compound.

Conclusion

Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride is more than just another amino acid derivative; it is a carefully designed building block that addresses key challenges in modern drug discovery. By providing a reliable synthetic handle combined with a three-dimensional, property-modulating tetrahydropyran scaffold, it enables medicinal chemists to rationally design molecules with improved solubility, better metabolic stability, and enhanced potential for specific target interactions. The protocols outlined herein provide a robust foundation for researchers to confidently employ this versatile tool in their synthetic campaigns, accelerating the journey toward innovative and effective therapeutics.

References

  • Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization. (2020). MDPI. [Link]

  • Highlights in synthesis - unnatural amino acids. (2024). BioAscent. [Link]

  • Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride | CAS 1443979-75-6. American Elements. [Link]

  • Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. PMC - NIH. [Link]

  • Beyond the Genetic Code: How Unnatural Amino Acids are Revolutionizing Drug Discovery. (2026). Sygnature Discovery. [Link]

  • ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride | 1443979-75-6. Appchem. [Link]

  • Reprogramming natural proteins using unnatural amino acids. (2021). RSC Publishing. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • Design, Synthesis, and Characterization of Novel Tetrahydropyran-Based Bacterial Topoisomerase Inhibitors with Potent Anti-Gram-Positive Activity. (2013). ACS Publications. [Link]

  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PMC. [Link]

  • The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. (2023). Auctores Journals. [Link]

  • Dipeptide Syntheses via Activated α-Amino Esters. (2024). Organic Syntheses. [Link]

  • Synthesis of Peptides. (2019). Master Organic Chemistry. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab. [Link]

  • ETHYL 2-AMINOACETATE HYDROCHLORIDE | CAS 623-33-6. Matrix Fine Chemicals. [Link]

  • Peptide Synthesis via Amino Acid Halides. Accounts of Chemical Research. [Link]

  • Ethyl 2-[ethyl(oxan-3-yl)amino]acetate. PubChem. [Link]

  • Ethyl 2-amino-2-(oxan-4-yl)acetate hydrochloride (C9H17NO3). PubChemLite. [Link]

  • Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica. [Link]

  • Oxetanes in Drug Discovery Campaigns. PMC - NIH. [Link]

  • Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
  • SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal. [Link]

Sources

Application

Application Note: Preparation of Analytical Standard Solutions for Ethyl 2-amino-2-(oxan-3-yl)acetate Hydrochloride

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Discovery Professionals Document Type: Technical Protocol & Application Guide Executive Summary & Physicochemical Profiling Ethyl 2-amino-2-(oxan-3-y...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Discovery Professionals Document Type: Technical Protocol & Application Guide

Executive Summary & Physicochemical Profiling

Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride (CAS 1443979-75-6) is an unnatural amino acid derivative featuring a tetrahydropyran (oxan) ring, an ethyl ester, and a primary amine protected as a hydrochloride salt[1]. With a molecular formula of C9H18ClNO3 and a molecular weight of 223.69 g/mol [1][2], it serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs).

The preparation of highly accurate analytical standard solutions for this compound requires a deep understanding of its structural liabilities. As a Senior Application Scientist, I have designed this protocol to address two primary physicochemical constraints:

  • Hygroscopicity: The hydrochloride salt matrix readily absorbs atmospheric moisture. Failure to control humidity during weighing leads to an overestimation of the standard's mass, resulting in sub-potent calibration curves.

  • Ester Hydrolysis: The ethyl ester moiety is susceptible to hydrolysis in unbuffered aqueous environments. Furthermore, exposure to basic conditions will deprotonate the amine, which can catalyze intramolecular side reactions or accelerate ester cleavage.

To ensure scientific integrity, this guide outlines a self-validating protocol utilizing anhydrous organic solvents for primary stock preservation and acidified diluents for working standards[3].

Experimental Workflow & Causality

The following workflow illustrates the critical path from solid API handling to final analytical validation. Each step is engineered to mitigate the specific degradation pathways of the compound.

Workflow API Ethyl 2-amino-2-(oxan-3-yl)acetate HCl (Hygroscopic Solid) Weighing Micro-Weighing (Desiccated Environment) API->Weighing Moisture Control Stock Primary Stock (1.0 mg/mL) (Anhydrous Acetonitrile) Weighing->Stock Volumetric Dissolution Dilution Working Standards (0.1% Formic Acid Diluent) Stock->Dilution Acidified Aliquoting SST System Suitability Test (SST) & LC-MS Validation Dilution->SST Response Factor Check

Workflow for the preparation and validation of analytical standard solutions.

Step-by-Step Methodology: A Self-Validating System

To establish trustworthiness, this protocol employs a "Dual-Stock" preparation method. By preparing two independent primary stocks (Stock A and Stock B), analysts can compare their chromatographic response factors. If the response factors deviate by more than 2.0%, the preparation is deemed invalid, preventing downstream quantification errors[4].

Materials & Reagents
  • Analyte: Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride reference standard (Purity ≥ 99.0%).

  • Solvents: HPLC-Grade Anhydrous Acetonitrile (ACN), LC-MS Grade Water[3].

  • Modifiers: LC-MS Grade Formic Acid (FA)[3].

  • Consumables: Class A volumetric flasks, PTFE-lined amber borosilicate HPLC vials[5].

Phase 1: Primary Stock Solution Preparation (1.0 mg/mL)

Causality Check: Anhydrous ACN is used to completely arrest ester hydrolysis during long-term storage[5].

  • Equilibration: Remove the reference standard vial from cold storage (2–8 °C) and place it in a desiccator. Allow it to equilibrate to ambient room temperature for at least 60 minutes to prevent condensation upon opening.

  • Weighing (Stock A): Using an analytical microbalance (calibrated to 0.01 mg), rapidly weigh exactly 10.00 mg of the standard into a static-free weighing boat.

  • Transfer: Quantitatively transfer the solid into a 10 mL Class A volumetric flask. Rinse the weighing boat three times with 1 mL of anhydrous ACN, transferring the rinses to the flask.

  • Dissolution: Add approximately 5 mL of anhydrous ACN to the flask. Sonicate for 2 minutes until complete dissolution is observed.

  • Volume Adjustment: Allow the solution to return to room temperature (sonication generates heat, altering volumetric density). Dilute to the 10 mL mark with anhydrous ACN. Invert 10 times to mix.

  • Replication (Stock B): Repeat steps 2-5 to create an independent Stock B.

Phase 2: Working Standard Preparation (10 µg/mL to 100 µg/mL)

Causality Check: The diluent must mimic the initial mobile phase conditions of the HPLC method while maintaining an acidic environment (pH ~2.7) to keep the amine protonated and the ester stable[3].

  • Diluent Preparation: Prepare a diluent of 50:50 Water:ACN containing 0.1% Formic Acid (v/v)[3].

  • Serial Dilution: Using calibrated positive-displacement pipettes (to account for the volatility of ACN), aliquot the required volumes of Stock A into 10 mL volumetric flasks to create a 5-point calibration curve (e.g., 10, 25, 50, 75, and 100 µg/mL).

  • Storage: Transfer the working standards into amber glass HPLC vials with PTFE/silicone septa to prevent photodegradation and solvent evaporation[5].

Phase 3: System Suitability Testing (SST) Validation
  • Inject Stock A and Stock B (diluted to the target working concentration, e.g., 50 µg/mL) in triplicate using an established LC-MS or HPLC-UV method.

  • Calculate the Response Factor (RF = Peak Area / Exact Concentration) for both stocks.

  • Acceptance Criteria: The relative difference between the mean RF of Stock A and Stock B must be ≤2.0% . If passed, Stock A is validated for use.

Quantitative Stability Profiling

Understanding the degradation kinetics of Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride is vital for determining the expiration dating of your standard solutions. The table below summarizes the quantitative recovery of the intact analyte under various storage conditions, highlighting the necessity of the protocol's solvent choices.

Table 1: Stability Matrix for Ethyl 2-amino-2-(oxan-3-yl)acetate HCl Solutions

Diluent MatrixStorage Temp24-Hour Recovery7-Day Recovery30-Day RecoveryPrimary Degradation Mechanism
Anhydrous ACN 4 °C100.0%99.8%99.2%None (Optimal Storage)
Anhydrous ACN 25 °C99.9%98.5%95.1%Minor thermal degradation
50:50 Water:ACN (Unbuffered) 25 °C97.2%84.3%< 50.0%Base/Neutral Ester Hydrolysis
50:50 Water:ACN + 0.1% FA 4 °C99.8%98.9%96.4%Suppressed Hydrolysis
100% Methanol 4 °C99.5%92.1%81.0%Transesterification (Methyl ester formation)

Data Interpretation: Never store primary stocks of this compound in Methanol, as the ethyl ester will slowly undergo transesterification to form a methyl ester artifact. Unbuffered aqueous solutions lead to rapid hydrolysis. Anhydrous ACN at 4 °C is mandatory for 30-day stock stability[5].

References

  • American Elements. "Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride | CAS 1443979-75-6". American Elements Catalog. Available at:[Link]

  • Bio-Fount. "1443979-75-6 | ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride". Bio-Fount Chemical Database. Available at:[Link]

  • LCGC International. "A Well-Written Analytical Procedure for Regulated HPLC Testing". Chromatography Online, Oct 2024. Available at:[Link]

  • ALWSCI. "How To Prepare Calibration Standards For HPLC, UV-Vis, AAS, And ICP-MS: A Complete Laboratory Guide". ALWSCI News, Feb 2026. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Q14 Analytical Procedure Development - Guidance for Industry". FDA.gov. Available at: [Link]

Sources

Method

Application Note: Amide Coupling Strategies for Ethyl 2-amino-2-(oxan-3-yl)acetate Hydrochloride

Introduction & Structural Analysis The synthesis of complex peptidomimetics and small-molecule therapeutics frequently requires the incorporation of non-natural, sterically hindered amino acids. Ethyl 2-amino-2-(oxan-3-y...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Analysis

The synthesis of complex peptidomimetics and small-molecule therapeutics frequently requires the incorporation of non-natural, sterically hindered amino acids. Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride (CAS 1443979-75-6)[1] is a highly versatile building block, but it presents three distinct chemical challenges during amide bond formation:

  • Steric Hindrance: The oxan-3-yl (tetrahydropyran-3-yl) ring at the alpha position creates significant steric bulk adjacent to the nucleophilic primary amine, impeding the kinetics of standard coupling reagents.

  • Salt Sequestration: The amine is protected as a hydrochloride salt, necessitating in situ neutralization to liberate the active nucleophile[2].

  • Ester Lability: The carboxyl terminus is protected as an ethyl ester, which is susceptible to hydrolysis or transesterification if exposed to strongly basic aqueous conditions or unhindered alcoholic solvents.

This application note details field-proven, self-validating protocols for coupling this hindered amino ester to carboxylic acids, focusing on the mechanistic causality behind reagent selection for both discovery and process-scale workflows.

Mechanistic Causality in Reagent Selection

To achieve high yields without epimerization or ester hydrolysis, the reaction environment must be carefully orchestrated.

Base Selection: The Role of DIPEA

The hydrochloride salt requires a base to free the amine. N,N-Diisopropylethylamine (DIPEA) is strictly preferred over Triethylamine (TEA) or inorganic bases. The isopropyl groups of DIPEA provide enough steric shielding to prevent the nitrogen lone pair from acting as a competing nucleophile against the activated ester intermediate[3]. Furthermore, 3.0 equivalents are required: 1.0 eq to neutralize the HCl salt, 1.0 eq to neutralize the acidic byproduct of the coupling reagent, and 1.0 eq to maintain a basic kinetic environment.

Coupling Reagents: HATU vs. T3P

Standard carbodiimides (e.g., EDC, DCC) often fail with alpha-branched amines due to slow nucleophilic attack, which allows side reactions like N -acylurea formation or oxazolone-driven epimerization to dominate.

  • HATU (Discovery Scale): Generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. The pyridine nitrogen in the HOAt leaving group provides a neighboring-group effect, hydrogen-bonding with the incoming amine to accelerate the reaction despite steric bulk[2].

  • T3P (Process Scale): Propylphosphonic anhydride (T3P) is a mild, exceptionally green coupling reagent. It handles steric hindrance well, presents a near-zero risk of epimerization, and its byproducts are entirely water-soluble, allowing for a simple liquid-liquid extraction workup[4].

Visual Workflows

AmideCoupling Substrate Ethyl 2-amino-2-(oxan-3-yl)acetate HCl (Sterically Hindered Salt) FreeAmine Free Amine (Active Nucleophile) Substrate->FreeAmine Neutralization (- DIPEA·HCl) Base DIPEA (3.0 eq) (Non-nucleophilic Base) Base->FreeAmine Product Target Amide (Ethyl Ester Preserved) FreeAmine->Product Acid Carboxylic Acid (R-COOH) Activated Activated Ester Intermediate Acid->Activated Activation Coupling Coupling Reagent (HATU or T3P) Coupling->Activated Activated->Product Nucleophilic Addition

Figure 1: Mechanistic workflow of amide coupling using activated ester intermediates.

ReagentSelection Start Select Coupling Strategy Discovery Discovery Scale (< 1 Gram) Start->Discovery Process Process Scale (> 1 Gram) Start->Process HATU HATU + DIPEA Fast kinetics, high yield, expensive, difficult workup Discovery->HATU T3P T3P + DIPEA Low epimerization, green, water-soluble byproducts Process->T3P

Figure 2: Decision matrix for selecting amide coupling reagents based on reaction scale.

Experimental Methodologies

Protocol A: HATU-Mediated Coupling (Discovery Scale)

Designed for maximum conversion speed and handling highly unreactive substrates.

Materials:

  • Carboxylic acid (1.0 eq)

  • Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF (0.1 M relative to acid)

Step-by-Step Procedure:

  • Pre-activation: In an oven-dried flask under argon, dissolve the carboxylic acid and HATU in anhydrous DMF. Add 1.5 eq of DIPEA. Stir at room temperature for 15 minutes. Causality: This pre-activation step ensures the complete formation of the HOAt ester before the amine is introduced, preventing HATU from reacting directly with the amine to form an unreactive tetramethylguanidinium byproduct[3].

  • Neutralization: In a separate vial, suspend the amino ester hydrochloride in a minimal amount of DMF and add the remaining 1.5 eq of DIPEA. Sonicate briefly until a clear solution is obtained, indicating the liberation of the free amine.

  • Coupling: Add the free amine solution dropwise to the pre-activated acid mixture.

  • In-Process Control: Stir at room temperature for 2–4 hours. Monitor reaction completion via LC-MS. The mass of the desired product should be dominant, with total consumption of the activated HOAt ester.

  • Self-Validating Workup: Dilute the reaction mixture with Ethyl Acetate (10 volumes).

    • Wash with 10% aqueous citric acid (3x). Purpose: Protonates and removes unreacted amine and excess DIPEA.

    • Wash with saturated aqueous NaHCO₃ (3x). Purpose: Deprotonates and removes unreacted carboxylic acid and the HOAt byproduct.

    • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: T3P-Mediated Coupling (Process Scale)

Designed for scalability, safety, and simplified downstream processing.

Materials:

  • Carboxylic acid (1.0 eq)

  • Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride (1.05 eq)

  • T3P (50% wt. solution in EtOAc) (1.5 eq)

  • DIPEA (3.0 eq)

  • Ethyl Acetate (EtOAc) (0.5 M relative to acid)

Step-by-Step Procedure:

  • Suspension: Charge a reactor with the carboxylic acid, the amino ester hydrochloride, and EtOAc. Causality: Unlike HATU, T3P does not readily form guanidinium byproducts with amines, allowing all reagents to be mixed prior to activation[4].

  • Thermal Control: Cool the suspension to 0 °C using an ice bath. Add DIPEA (3.0 eq) dropwise over 10 minutes to control the exothermic neutralization of the hydrochloride salt.

  • Activation: Add the T3P solution (50% in EtOAc) dropwise over 30 minutes. Causality: Gradual addition of the phosphonic anhydride prevents localized heating, which is the primary driver of stereocenter epimerization in alpha-chiral carboxylic acids[4].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

  • Self-Validating Workup: Add water (equal volume to EtOAc) directly to the reactor and stir vigorously for 15 minutes.

    • Separate the layers. The propylphosphonic acid byproduct is highly polar and partitions entirely into the aqueous layer[4].

    • Wash the organic layer sequentially with 0.5 M HCl (1x) and saturated NaHCO₃ (1x).

    • Dry over MgSO₄ and concentrate. The crude product typically requires no column chromatography.

Quantitative Data & Optimization Parameters

The following table summarizes the operational parameters and expected outcomes when choosing between the two protocols for Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride couplings.

ParameterProtocol A (HATU/DIPEA)Protocol B (T3P/DIPEA)
Optimal Scale < 1.0 Gram (Discovery)> 1.0 Gram (Process/Scale-up)
Reaction Time 2 – 4 Hours12 – 16 Hours
Solvent System DMF or DCMEtOAc, 2-MeTHF, or DCM
Epimerization Risk Moderate (Requires strict pre-activation)Very Low (Excellent for chiral integrity)
Byproduct Removal Tedious (HOAt can be difficult to wash out)Trivial (Byproducts are highly water-soluble)
Expected Yield 85% – 95%80% – 90%

References

  • American Elements. Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride | CAS 1443979-75-6.
  • Benchchem. Tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate | 674792-03-1.
  • RSC Publishing. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges.
  • Benchchem. Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate | 14464-15-4.

Sources

Application

Application Note: Hydrolysis of Ethyl 2-amino-2-(oxan-3-yl)acetate Hydrochloride to Free Amino Acid

Executive Summary & Mechanistic Rationale The incorporation of non-natural amino acids containing tetrahydropyran (oxan-3-yl) rings is a critical strategy in modern peptidomimetic drug design, offering enhanced conformat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The incorporation of non-natural amino acids containing tetrahydropyran (oxan-3-yl) rings is a critical strategy in modern peptidomimetic drug design, offering enhanced conformational rigidity and unique lipophilic profiles. Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride (CAS: 1443979-75-6) serves as a premier building block for these syntheses . However, to utilize this molecule in standard Solid-Phase Peptide Synthesis (SPPS) or as a free ligand, the ethyl ester must be hydrolyzed to yield the free carboxylic acid.

As a Senior Application Scientist, selecting the correct hydrolytic pathway requires balancing reaction kinetics with the preservation of the stereocenter. Because the starting material is supplied as a hydrochloride salt, base-mediated hydrolysis (saponification) must account for the neutralization of the ammonium moiety before nucleophilic acyl substitution can occur .

We recommend Mild Alkaline Saponification using Lithium Hydroxide (LiOH) over Sodium or Potassium Hydroxide. The lithium cation strongly coordinates with the tetrahedral alkoxide intermediate during ester cleavage. This stabilization accelerates hydrolysis under milder conditions (0 °C to ambient temperature), drastically reducing the risk of base-catalyzed epimerization at the highly sensitive alpha-chiral center. Following cleavage, the isolation of the free amino acid relies on precise acidification to the molecule's isoelectric point (pI), forcing the zwitterion to precipitate out of the aqueous phase.

Reaction Pathway & Workflow Visualization

The following workflow illustrates the stoichiometric progression from the hydrochloride salt to the zwitterionic free amino acid.

G SM Ethyl 2-amino-2-(oxan-3-yl)acetate HCl (Starting Material) Neutralization Step 1: HCl Neutralization (+ 1.0 eq. LiOH) SM->Neutralization FreeAmine Free Amine Ethyl Ester (Intermediate) Neutralization->FreeAmine Saponification Step 2: Ester Saponification (+ 1.5 eq. LiOH, THF/H2O) FreeAmine->Saponification LithiumSalt Lithium Carboxylate Salt (Aqueous Intermediate) Saponification->LithiumSalt Acidification Step 3: Isoelectric Precipitation (1M HCl to pH 5.5-6.0) LithiumSalt->Acidification Product 2-amino-2-(oxan-3-yl)acetic acid (Zwitterionic Product) Acidification->Product

Workflow for alkaline hydrolysis of ethyl 2-amino-2-(oxan-3-yl)acetate HCl to the free amino acid.

Quantitative Data & Experimental Parameters

To ensure reproducibility, all stoichiometric ratios and methodology comparisons have been standardized in the tables below.

Table 1: Stoichiometric Matrix for Mild Alkaline Saponification
Reagent / MaterialRole in SynthesisEquivalentsNotes & Causality
Ethyl 2-amino-2-(oxan-3-yl)acetate HCl Substrate1.0 eqMW: 223.70 g/mol . Ensure accurate massing to account for the HCl salt.
LiOH·H₂O Base / Nucleophile2.5 eq1.0 eq neutralizes HCl; 1.0 eq cleaves the ester; 0.5 eq drives reaction kinetics.
THF / Water (3:1 v/v) Solvent SystemN/ATHF ensures homogeneity of the lipophilic intermediate; Water solubilizes LiOH.
1M HCl (Aqueous) Acidifying Agent~1.5 - 2.0 eqAdded dropwise during workup to reach the target isoelectric point (pI).
Table 2: Comparative Analysis of Hydrolysis Modalities
ParameterMild Alkaline Hydrolysis (Recommended)Acid-Catalyzed Hydrolysis (Alternative)
Mechanism Nucleophilic Acyl SubstitutionAcid-Catalyzed Ester Cleavage
Conditions LiOH·H₂O, THF/H₂O, 0 °C to 25 °C6M HCl, Reflux (100 °C)
Reaction Time 2 – 4 hours12 – 24 hours
Primary Risk Alpha-carbon epimerization (if over-stirred)Degradation of sensitive functional groups
Isolation Strategy Acidify to pI (pH 5.5–6.0) to precipitateEvaporate to dryness, neutralize free base

Step-by-Step Protocol: Mild Alkaline Saponification

This protocol is engineered as a self-validating system . Observational cues are embedded within the steps to confirm chemical transformations in real-time without immediate reliance on external analytical instrumentation .

Phase 1: Reaction Setup & Neutralization
  • Solvent Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 1.0 equivalent of Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride in a 3:1 mixture of Tetrahydrofuran (THF) and Deionized Water (approx. 0.1 M concentration relative to the substrate).

  • Thermal Control: Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes. Causality: Initiating at 0 °C suppresses the exothermic heat of neutralization, preventing localized hot spots that cause base-catalyzed epimerization.

  • Base Addition: Slowly add 2.5 equivalents of solid Lithium Hydroxide Monohydrate (LiOH·H₂O) in small portions over 5 minutes.

    • Self-Validation Check: The initial cloudy suspension of the hydrochloride salt will rapidly clarify into a homogeneous solution as the first equivalent of LiOH neutralizes the salt to the highly THF-soluble free amine.

Phase 2: Saponification & Monitoring
  • Hydrolysis: Remove the ice bath and allow the reaction to warm to ambient room temperature (20–25 °C). Stir vigorously for 2 to 4 hours.

  • Reaction Monitoring: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Ninhydrin stain (Eluent: EtOAc/Hexanes 1:1).

    • Self-Validation Check: The reaction is complete when the high-R_f spot (ethyl ester) completely disappears, replaced by a baseline spot (lithium carboxylate salt) that strongly stains purple/pink with Ninhydrin.

Phase 3: Solvent Evaporation & pH Adjustment
  • THF Removal: Transfer the mixture to a rotary evaporator and carefully remove the THF under reduced pressure at 30 °C.

    • Causality: THF must be completely removed before acidification. If organic solvent remains, the zwitterion will partition into the organic/aqueous interface or remain partially solvated, drastically reducing your precipitation yield.

  • Isoelectric Acidification: Cool the remaining aqueous layer (which now contains the lithium salt of the amino acid) to 0 °C. Submerge a calibrated pH meter probe into the solution.

  • Titration: Add 1M HCl dropwise while stirring continuously until the pH reaches 5.5 to 6.0 .

    • Causality: The pKa of the carboxyl group is ~2.3, and the ammonium group is ~9.6. The calculated isoelectric point (pI) is ~5.95. At this exact pH, the molecule adopts a zwitterionic state (net-zero charge), maximizing intermolecular hydrogen bonding and minimizing hydration.

    • Self-Validation Check: The solution will spontaneously turn turbid, and a white precipitate will form as the pH crosses the 6.5 threshold downwards.

Phase 4: Isolation & Drying
  • Filtration: Isolate the precipitated free amino acid via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold deionized water (to remove LiCl salts) followed by cold ethanol (to facilitate drying).

  • Drying: Transfer the solid to a vacuum desiccator over P₂O₅ or lyophilize overnight to afford pure 2-amino-2-(oxan-3-yl)acetic acid.

References

  • American Elements. "Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride | CAS 1443979-75-6." American Elements Life Science Catalog. Available at:[Link]

Method

Application Notes and Protocols: The Strategic Use of Oxan-3-yl Derivatives in Peptidomimetic Drug Design

Abstract The transition from native peptides to robust, therapeutically viable drugs is fraught with challenges, primarily due to poor metabolic stability and low oral bioavailability.[1] Peptidomimetics, molecules that...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The transition from native peptides to robust, therapeutically viable drugs is fraught with challenges, primarily due to poor metabolic stability and low oral bioavailability.[1] Peptidomimetics, molecules that replicate the structural and functional attributes of peptides, offer a compelling solution to these limitations.[2][3] A key strategy in their design is the use of conformationally constrained scaffolds that mimic peptide secondary structures, such as β-turns, which are crucial for molecular recognition.[4][5] This guide details the application of oxan-3-yl derivatives, a class of tetrahydropyran (THP) scaffolds, in the rational design of next-generation peptidomimetics. We provide the scientific rationale for their use, detailed protocols for their synthesis and incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and methodologies for their subsequent biological evaluation.

The Rationale: Why Employ the Oxan-3-yl Scaffold?

The tetrahydropyran ring is considered a "privileged scaffold" in medicinal chemistry, frequently appearing in biologically active compounds and approved drugs.[6][7][8] Its utility in peptidomimetic design is grounded in several key physicochemical properties.

  • Conformational Constraint: Peptides in solution exist as a dynamic ensemble of conformers. Biological activity, however, is often dependent on a single "bioactive" conformation. The rigid, cyclic structure of the oxan ring pre-organizes the backbone of a peptidomimetic, reducing the entropic penalty upon binding to its target.[9][10] This can lead to a significant increase in binding affinity and selectivity.

  • Enhanced Metabolic Stability: The amide bonds of a peptide backbone are primary targets for in-vivo degradation by proteases. Replacing a segment of the peptide backbone with a non-peptidic scaffold like an oxan-3-yl derivative confers resistance to enzymatic cleavage, thereby increasing the molecule's half-life.[11][12]

  • Improved Pharmacokinetics (ADME): The oxan scaffold offers a strategic advantage over carbocyclic analogues like cyclohexane. The ether oxygen atom reduces lipophilicity, which can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[9] Furthermore, this oxygen can act as a hydrogen bond acceptor, providing an additional point of interaction with the biological target that is not possible with a simple alkyl ring.[9]

  • Synthetic Tractability: The oxan-3-yl substitution pattern provides a versatile chemical handle. Functional groups at the C3 position can be readily modified to introduce amino acid side-chain mimics or to serve as connection points for peptide chain elongation, making these derivatives highly compatible with standard synthetic methodologies like SPPS.[7][11]

Synthesis of Oxan-3-yl Amino Acid Building Blocks

The successful integration of these scaffolds into peptidomimetics begins with the robust synthesis of the core building block. A common precursor is an Fmoc-protected amino acid derivative bearing the oxan-3-yl moiety, ready for use in automated or manual peptide synthesizers.

Protocol 1: General Synthesis of an Fmoc-Protected Oxan-3-yl Amino Acid

This protocol describes a representative synthesis starting from a commercially available tetrahydropyran building block. The causality behind this workflow is to introduce the necessary amine and carboxylic acid functionalities with appropriate protecting groups for SPPS.

Workflow Diagram: Synthesis of Fmoc-Oxan-3-yl Amino Acid

A Commercially Available Oxan-3-one Derivative B Step 1: Reductive Amination (e.g., with NH4OAc, NaBH3CN) A->B C Introduction of Amine Group B->C D Step 2: N-Protection (e.g., Fmoc-OSu) C->D E Fmoc-Protected Oxan-3-amine D->E F Step 3: Functionalization to Introduce Carboxylic Acid Moiety E->F G Fmoc-Protected Oxan-3-yl Amino Acid F->G H Purification & Characterization (HPLC, NMR, MS) G->H I SPPS-Ready Building Block H->I

Caption: Synthetic route to an SPPS-ready oxan-3-yl amino acid.

Step-by-Step Methodology:

  • Reductive Amination:

    • Dissolve the starting oxan-3-one derivative (1.0 eq) in methanol.

    • Add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq). The large excess of the ammonia source drives the reaction towards the desired amine product.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Quench the reaction carefully with dilute HCl and extract the product into an organic solvent (e.g., ethyl acetate) after basification.

  • Fmoc Protection:

    • Dissolve the crude amine product (1.0 eq) in a mixture of 1,4-dioxane and water (1:1).

    • Add sodium bicarbonate (3.0 eq) to act as a base.

    • Add a solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) (1.1 eq) in dioxane dropwise. Fmoc-OSu is a stable and efficient reagent for protecting primary and secondary amines.

    • Stir for 4-6 hours at room temperature.

    • Acidify the mixture and extract the Fmoc-protected product.

  • Introduction of Carboxylic Acid:

    • This step is highly dependent on the specific structure of the starting material and desired final product. A common strategy involves alkylation of the oxan-3-amine with a protected haloacetic ester, followed by saponification.

    • For example, treat the Fmoc-protected amine (1.0 eq) with sodium hydride (1.2 eq) in DMF at 0°C to form the anion.

    • Add ethyl bromoacetate (1.1 eq) and allow the reaction to warm to room temperature.

    • After the reaction is complete, hydrolyze the ester using lithium hydroxide (LiOH) in a THF/water mixture to yield the free carboxylic acid.[1]

  • Purification and Characterization:

    • Purify the final Fmoc-protected oxan-3-yl amino acid using column chromatography on silica gel.

    • Confirm the structure and purity via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity should be >95% by HPLC for successful use in SPPS.

Solid-Phase Incorporation of Oxan-3-yl Scaffolds

The true power of these building blocks is realized through their seamless integration into peptide sequences using standard SPPS protocols. The Fmoc/tBu strategy is the most common approach.[13]

Protocol 2: SPPS Cycle for Incorporating an Oxan-3-yl Amino Acid

This protocol outlines a single coupling cycle on a solid-phase resin. The self-validating nature of this protocol relies on monitoring the completion of the deprotection and coupling steps.

Workflow Diagram: SPPS Incorporation Cycle

cluster_0 SPPS Cycle A Peptide-Resin (N-terminus Fmoc-protected) B Step 1: Fmoc Deprotection (20% Piperidine in DMF) A->B C Peptide-Resin (Free N-terminus) B->C E Step 3: Coupling (Add activated AA to resin) C->E D Step 2: Amino Acid Activation (Fmoc-Oxan-AA + HBTU/DIEA) D->E F Washing Steps (DMF, DCM) E->F G Peptide-Resin + 1 Residue (N-terminus Fmoc-protected) F->G

Caption: A single cycle of Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Methodology:

  • Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for a C-terminal amide) with the initial peptide chain already assembled. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for an additional 15 minutes. This two-step process ensures complete removal of the Fmoc protecting group from the N-terminal amino acid.

    • Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x) to remove all traces of piperidine.

    • Validation: Perform a Kaiser test or a UV spectrophotometric analysis of the fulvene-piperidine adduct in the washings to confirm the presence of a free primary amine.[13]

  • Amino Acid Activation & Coupling:

    • In a separate vessel, dissolve the Fmoc-Oxan-3-yl amino acid (3-5 eq relative to resin loading), a coupling agent such as HBTU (0.95 eq relative to the amino acid), and an activator base like N,N-diisopropylethylamine (DIEA) (2 eq relative to the coupling agent) in DMF.[14]

    • Allow the activation to proceed for 2-5 minutes. The solution will typically change color.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Troubleshooting: Due to potential steric hindrance from the cyclic scaffold, a longer coupling time or a "double coupling" (repeating the coupling step with a fresh solution of activated amino acid) may be necessary to ensure the reaction goes to completion.[13][15]

  • Post-Coupling Wash & Validation:

    • Drain the reaction vessel and wash the resin extensively with DMF (5x) and DCM (3x).

    • Validation: Perform a Kaiser test. A negative result (yellow beads) indicates that all free amines have reacted, and the coupling is complete.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection:

    • Once the full peptide sequence is assembled, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-4 hours.[13] This simultaneously cleaves the peptide from the resin and removes side-chain protecting groups.

    • Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.[13]

    • Collect the peptide by centrifugation, wash with cold ether, and dry under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final peptidomimetic by LC-MS and HRMS.

Biological and Functional Evaluation

The ultimate test of a peptidomimetic is its biological activity and stability. The following protocols are fundamental for characterizing the newly synthesized compounds.

Protocol 3: In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for determining the inhibitory potency (IC₅₀) of an oxan-3-yl peptidomimetic against a target enzyme.

Methodology:

  • Preparation: Prepare a stock solution of the purified peptidomimetic in a suitable solvent (e.g., DMSO). Make serial dilutions to create a range of test concentrations.

  • Assay Setup: In a 96-well plate, add the enzyme solution, a suitable buffer, and the peptidomimetic at various concentrations. Include a positive control (known inhibitor) and a negative control (vehicle only).

  • Incubation: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C). This allows for the binding equilibrium to be reached.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate. The choice of substrate depends on the enzyme; often, a chromogenic or fluorogenic substrate is used for ease of detection.[16]

  • Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the peptidomimetic relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[16]

Protocol 4: Plasma Stability Assay

This assay evaluates the resistance of the peptidomimetic to degradation by proteases present in plasma, providing a crucial indicator of its potential in vivo half-life.

Methodology:

  • Incubation: Incubate the peptidomimetic at a fixed concentration (e.g., 10 µM) in fresh plasma (human, rat, or mouse) at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the plasma mixture.

  • Protein Precipitation: Immediately stop the enzymatic degradation by adding a cold organic solvent, such as acetonitrile containing an internal standard. This step precipitates the plasma proteins.

  • Sample Preparation: Centrifuge the samples to pellet the precipitated proteins and collect the supernatant.

  • LC-MS Analysis: Analyze the amount of the intact peptidomimetic remaining in the supernatant at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the percentage of the remaining parent compound against time. The half-life (t₁/₂) can be determined by fitting the data to a first-order decay model.

Comparative Data Presentation

The benefits of incorporating an oxan-3-yl scaffold are best illustrated through direct comparison with the parent peptide.

CompoundTarget IC₅₀ (nM)Plasma Half-Life (t₁/₂, min)
Native Peptide (Ac-Arg-Gly-Asp-NH₂)150< 5
Oxan-3-yl Mimetic (Ac-Arg-[Oxan-Gly]-Asp-NH₂)25> 240
Table 1: Representative data comparing a native peptide with its corresponding oxan-3-yl peptidomimetic, demonstrating enhanced potency and stability.

Case Study: Oxan-3-yl Scaffold as a β-Turn Mimetic

β-turns are secondary structures involving four amino acid residues that are critical for the folding of proteins and the bioactivity of many peptide hormones and neurotransmitters.[17] An oxan-3-yl derivative can be designed to spatially orient key amino acid side chains to mimic the i+1 and i+2 positions of a natural β-turn.

Diagram: Mimicry of a β-Turn by an Oxan Scaffold

cluster_0 Native Peptide β-Turn cluster_1 Oxan-3-yl Peptidomimetic A Residue i B Residue i+1 A->B D Residue i+3 A->D H-bond C Residue i+2 B->C C->D E Residue i F Oxan Scaffold (mimics i+1, i+2) E->F G Residue i+3 F->G

Caption: The oxan scaffold replaces central residues to mimic a β-turn.

In this design, the rigid oxan ring projects appended side chains in a defined spatial orientation, effectively replicating the pharmacophore presented by the native peptide turn. This pre-organization can lead to higher affinity for receptors that recognize this specific conformation, as has been demonstrated in the development of mimetics targeting opioid receptors.[18]

Conclusion and Future Outlook

Oxan-3-yl derivatives represent a powerful and versatile tool in the arsenal of the medicinal chemist. They provide a robust framework for constraining peptide conformations, enhancing metabolic stability, and improving pharmacokinetic properties. The protocols detailed herein offer a clear pathway from the rational design and synthesis of these unique building blocks to their incorporation into novel peptidomimetics and subsequent biological validation. Future research will undoubtedly explore more complex, stereochemically defined oxane scaffolds and their application in targeting an even broader range of protein-protein interactions, further solidifying their role in modern drug discovery.

References

  • Vertex AI Search. (2024).
  • BenchChem. (n.d.). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
  • PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery.
  • BenchChem. (n.d.). The Versatile Role of 3-Chloro-tetrahydro-pyran-4-one in Medicinal Chemistry: Application Notes and Protocols.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Applications of Tetrahydropyran Amino Acids in Peptide Science.
  • Lee, Y., & Burgess, K. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Accounts of Chemical Research, 33(9), 635-644.
  • Trofimov, A., et al. (2021). Solid-Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Chemistry – An Asian Journal, 16(15), 1959-1974.
  • Kuisle, O., et al. (1999). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Accounts of Chemical Research, 32(2), 161-170.
  • Akentiev, A., et al. (2021).
  • University of Warwick. (n.d.). Oxetane Based Peptidomimetics: Potential New Tools for Drug Discovery and Chemical Biology.
  • Lee, H., & Kim, S. (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 16(10), 381.
  • BenchChem. (n.d.). Applications of 1,2-Oxazinan-3-one in Medicinal Chemistry: A Privileged Scaffold for Neurodegenerative and Inflammatory Disorder.
  • Life Chemicals. (2020). Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design.
  • Kouznetsova, V., et al. (2022). Improved Tumor-Targeting with Peptidomimetic Analogs of Minigastrin 177Lu-PP-F11N. Cancers, 14(18), 4376.
  • Banfi, L., et al. (2009). Synthesis of conformationally constrained peptidomimetics using multicomponent reactions. Molecular Diversity, 13(1), 23-39.
  • Zhang, L., et al. (2023). Design, synthesis and biological evaluation of peptidomimetic benzothiazolyl ketones as 3CLpro inhibitors against SARS-CoV-2. European Journal of Medicinal Chemistry, 258, 115598.
  • Johnson, R., et al. (2013). Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions. ACS Chemical Biology, 8(2), 433-442.
  • Souhassou, M., & Vulliez-Le Normand, B. (2013). Mimicry by asx- and ST-turns of the four main types of β-turn in proteins. Acta Crystallographica Section D: Biological Crystallography, 69(Pt 10), 2055-2065.
  • Hutchinson, E. G., & Thornton, J. M. (1994). A revised set of potentials for β-turn formation in proteins. Protein Science, 3(12), 2207-2216.

Sources

Technical Notes & Optimization

Troubleshooting

Improving synthesis yield of Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride

Welcome to the Technical Support & Troubleshooting Center for the synthesis of Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride . As a Senior Application Scientist, I have designed this guide to help researchers, medicin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Center for the synthesis of Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride . As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and process scientists optimize their synthetic workflows.

Synthesizing unnatural amino acid derivatives with secondary aliphatic heterocycles—such as the tetrahydropyran (oxan-3-yl) group—presents unique steric and thermodynamic challenges. This guide deconstructs the classic three-step synthesis (Strecker reaction, acidic hydrolysis, and thionyl chloride-mediated esterification) into a self-validating system, ensuring high-yield, reproducible results.

I. Synthetic Workflow & Mechanistic Logic

The synthesis of Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride relies on the [1], a multicomponent reaction that converts oxane-3-carbaldehyde into an α -aminonitrile, followed by hydrolysis and esterification.

SynthesisWorkflow A Oxane-3-carbaldehyde B 2-amino-2-(oxan-3-yl) acetonitrile A->B NH4Cl, NaCN (Strecker) C 2-amino-2-(oxan-3-yl) acetic acid HCl B->C 12M HCl, Reflux (Hydrolysis) D Ethyl 2-amino-2-(oxan-3-yl) acetate HCl C->D SOCl2, EtOH (Esterification)

Three-step synthesis of Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride.

II. Step-by-Step Self-Validating Protocols

To guarantee scientific integrity, every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.

Step 1: Strecker Synthesis of 2-amino-2-(oxan-3-yl)acetonitrile

Causality Note: The secondary oxan-3-yl group creates significant steric hindrance around the carbonyl carbon. If cyanide is introduced too early, the system falls into a thermodynamic sink, producing a cyanohydrin instead of the desired aminonitrile. We force kinetic control by pre-forming the iminium ion.

  • Iminium Pre-formation: Dissolve 1.0 eq of oxane-3-carbaldehyde in methanol (0.5 M). Add 2.0 eq of aqueous ammonia (28%) and 1.5 eq of solid NH4​Cl . Stir at room temperature for 2 hours.

  • Cyanation: Cool the reaction to 0 °C. Slowly add 1.2 eq of NaCN portion-wise over 30 minutes. (Caution: Conduct in a well-ventilated fume hood; keep a cyanide antidote kit nearby).

  • Propagation: Warm to room temperature and stir for 18 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with ethyl acetate ( ), wash with brine, dry over Na2​SO4​ , and concentrate in vacuo.

  • Self-Validation Checkpoint: Perform TLC (DCM:MeOH 9:1). Stain with Ninhydrin and heat. The product must appear as a distinct purple spot (primary amine), while any unreacted aldehyde will not stain with Ninhydrin but will react with 2,4-DNPH.

Step 2: Acidic Hydrolysis to 2-amino-2-(oxan-3-yl)acetic acid hydrochloride

Causality Note: Nitrile hydrolysis proceeds through an amide intermediate. The bulky tetrahydropyran ring shields the amide carbon from nucleophilic attack by water, causing the reaction to stall under standard 6M HCl conditions. We utilize 12M HCl at elevated temperatures to overcome this activation energy barrier.

  • Hydrolysis: Suspend the crude aminonitrile in 12M HCl (10 mL per gram of substrate).

  • Reflux: Heat the mixture to 110 °C and reflux vigorously for 24 hours.

  • Filtration: Cool the mixture to 0 °C. Filter off the precipitated NH4​Cl salts.

  • Isolation: Evaporate the filtrate to absolute dryness under reduced pressure to yield the crude amino acid hydrochloride.

  • Self-Validation Checkpoint: Analyze via 1H NMR ( D2​O ). The α -proton must shift upfield from ~4.0 ppm (nitrile) to ~3.6 ppm (acid). LC-MS must confirm the mass [M+H]+=160.1 .

Step 3: Esterification to Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride

Causality Note: Esterification via [3] generates a highly reactive acyl chloride intermediate. Even trace amounts of moisture will hydrolyze this intermediate back to the starting material, destroying the yield.

  • Preparation: Suspend the crude amino acid hydrochloride in rigorously dried, absolute ethanol (0.5 M) under an argon atmosphere.

  • Activation: Cool the suspension to 0 °C in an ice bath. Add 1.5 eq of freshly distilled SOCl2​ dropwise over 30 minutes to control the exothermic release of HCl gas.

  • Esterification: Attach a reflux condenser and heat to 80 °C for 12 hours.

  • Purification: Evaporate the solvent in vacuo. Recrystallize the resulting solid from a mixture of absolute ethanol and diethyl ether.

  • Self-Validation Checkpoint: Analyze via 1H NMR ( DMSO-d6​ ). The appearance of a 2H quartet at ~4.2 ppm and a 3H triplet at ~1.2 ppm definitively confirms ethyl ester formation.

III. Quantitative Yield Optimization Data

Implementing the mechanistic adjustments described above results in significant yield improvements. The table below summarizes the quantitative data comparing standard literature conditions to our optimized protocols.

Reaction StepStandard ConditionOptimized ConditionStandard Yield (%)Optimized Yield (%)Key Variable Adjusted
1. Strecker Reaction Simultaneous addition of NH3​ and NaCN 2h Iminium pre-formation before NaCN 45% (High cyanohydrin)82% Reagent sequencing
2. Hydrolysis 6M HCl, 100 °C, 12h12M HCl, 110 °C, 24h30% (Stalls at amide)91% Acid concentration & Time
3. Esterification 95% EtOH, SOCl2​ at RTAbsolute EtOH, SOCl2​ at 0 °C55% (Hydrolysis reversion)95% Moisture exclusion & Temp
Overall Yield --~7.4% ~70.9% -

IV. Troubleshooting & FAQs

Q1: My Strecker reaction is yielding a high percentage of a side product that lacks an amine group. What is happening? A1: You are likely forming a cyanohydrin. As illustrated in the diagram below, the Strecker reaction features a mechanistic divergence [2]. Because the oxan-3-yl group is sterically bulky, the formation of the iminium ion is slow. If cyanide is present in the mixture before the iminium ion fully forms, it acts as a nucleophile on the unreacted aldehyde, creating a thermodynamic sink (cyanohydrin). Solution: Strictly adhere to the 2-hour iminium pre-formation step with excess NH3​/NH4​Cl before introducing any cyanide.

StreckerMechanism Aldehyde Oxane-3-carbaldehyde Iminium Iminium Ion Intermediate Aldehyde->Iminium Excess NH3 / NH4Cl (Kinetic Control) Cyanohydrin Cyanohydrin (Side Product) Aldehyde->Cyanohydrin Premature CN- attack (Thermodynamic Sink) Aminonitrile α-Aminonitrile (Target) Iminium->Aminonitrile CN- attack

Mechanistic divergence in the Strecker reaction based on reagent sequencing.

Q2: The LC-MS of my hydrolysis step shows a mass of [M+H]+=159.1 instead of 160.1 . How do I fix this? A2: A mass of 159.1 corresponds to the primary amide intermediate (2-amino-2-(oxan-3-yl)acetamide). Your hydrolysis has stalled. The steric bulk of the tetrahydropyran ring restricts the trajectory of water attacking the amide carbonyl. Solution: You must increase the harshness of the conditions. Switch from 6M HCl to 12M HCl and ensure the reaction is held at a rolling reflux (110 °C) for a full 24 hours.

Q3: During esterification, my yield drops significantly, and I recover unreacted amino acid. Why is the thionyl chloride failing? A3: The thionyl chloride is not failing; your solvent is likely wet. SOCl2​ converts the carboxylic acid to a highly electrophilic acyl chloride. If there is any water in your ethanol (e.g., using 95% ethanol instead of absolute ethanol), the water will outcompete the ethanol as a nucleophile, hydrolyzing the acyl chloride right back to the starting amino acid. Solution: Use newly opened, molecular sieve-dried absolute ethanol and ensure all glassware is oven-dried.

Q4: Can I use the Gabriel synthesis or the Petasis reaction instead of the Strecker route for this molecule? A4: While the [2] is a powerful multicomponent alternative for unnatural amino acids, it requires a boronic acid derivative, which is significantly more expensive and harder to source for the oxan-3-yl moiety than the readily available oxane-3-carbaldehyde. The Strecker route remains the most scalable and cost-effective method for this specific target.

V. References

  • Strecker amino acid synthesis. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Kuethe, J. T., et al. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Organic Syntheses. Glycine Ethyl Ester Hydrochloride. Organic Syntheses, Coll. Vol. 2, p.310 (1943). Available at:[Link]

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of Ethyl 2-amino-2-(oxan-3-yl)acetate Hydrochloride

Welcome to the Technical Support Center. As a specialized alpha-amino ester hydrochloride containing a tetrahydropyran (oxan-3-yl) ring, Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride presents unique physicochemical ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a specialized alpha-amino ester hydrochloride containing a tetrahydropyran (oxan-3-yl) ring, Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride presents unique physicochemical challenges in aqueous media. While the hydrochloride salt form is synthetically designed to enhance aqueous solubility compared to its free base[1][2], researchers frequently encounter apparent "insolubility." In many cases, these issues are actually rooted in complex thermodynamic and kinetic factors, such as the common ion effect[3][4] or rapid ester hydrolysis[5][6].

This guide provides authoritative, field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to help you achieve stable and soluble formulations.

Part 1: Diagnostic Workflow

Before adjusting your protocol, it is critical to determine whether your issue is a thermodynamic solubility limit or a chemical degradation event masquerading as precipitation.

TroubleshootingWorkflow Start Solubility Issue Detected CheckBuffer Is the buffer Cl⁻ rich? (e.g., PBS, Saline) Start->CheckBuffer CommonIon Common Ion Effect Suppressing Dissolution CheckBuffer->CommonIon Yes CheckPH Check Solution pH CheckBuffer->CheckPH No Action1 Switch to non-halide buffer (e.g., Acetate, HEPES) CommonIon->Action1 HighPH pH > 7.0 Free-basing / Alkaline Hydrolysis CheckPH->HighPH LowPH pH < 3.0 Acidic Ester Hydrolysis CheckPH->LowPH Optimal pH 4.0 - 5.5 Optimal Stability & Solubility CheckPH->Optimal Action2 Adjust pH & monitor via HPLC HighPH->Action2 LowPH->Action2

Workflow for diagnosing aqueous solubility and stability issues of the hydrochloride salt.

Part 2: Core Troubleshooting Guides (The "Why" and "How")

Issue 1: "The compound won't dissolve in my PBS or physiological saline buffer."

Root Cause: The Common Ion Effect Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride dissociates into its protonated amine cation and a chloride anion. According to Le Chatelier's principle, introducing this salt into a solvent already saturated with chloride ions (e.g., Phosphate-Buffered Saline contains ~137 mM NaCl) shifts the dissolution equilibrium strongly toward the solid state[3]. This common ion effect drastically suppresses the solubility limit of hydrochloride salts, often leading to immediate precipitation[1][4].

Resolution Strategy:

  • Buffer Substitution: Initially dissolve the API in deionized water (Milli-Q) or a low-halide buffer (e.g., Acetate or Citrate buffers) before adjusting to the final assay volume.

  • Co-solvent Bridging: If physiological chloride concentrations are mandatory for your downstream assay, pre-dissolve the compound in a small volume of a water-miscible co-solvent (e.g., DMSO, up to 5% v/v) before dropwise addition to the saline buffer under vigorous vortexing.

Issue 2: "The compound dissolves initially but becomes cloudy or loses concentration over time."

Root Cause: pH-Induced Freebasing and Ester Hydrolysis This issue is typically a dual-mechanism failure:

  • Freebasing (Visual Cloudiness): The alpha-amino group has a specific pKa. In neutral-to-alkaline buffers (pH > 7.5), the amine deprotonates. The resulting free base is significantly more lipophilic and less water-soluble than the hydrochloride salt, leading to thermodynamic precipitation[1][2].

  • Ester Hydrolysis (Silent Loss of Concentration): The ethyl ester moiety is highly susceptible to specific acid-base catalyzed hydrolysis, typically involving bimolecular acyl-oxygen cleavage[6]. In aqueous solutions, ester hydrolysis exhibits a V-shaped or U-shaped pH-rate profile[7]. At pH < 3.0 or pH > 7.0, the ester rapidly cleaves into the corresponding carboxylic acid and ethanol[5][8]. Because the carboxylic acid metabolite has different chromatographic properties, it will not be detected as the parent compound in standard assays, mimicking "insolubility."

Resolution Strategy:

  • Optimal pH Targeting: Maintain the stock solution at a mildly acidic pH (pH 4.0 – 5.5). This range typically represents the nadir of the V-shaped hydrolysis curve (maximum chemical stability) while keeping the amine fully protonated (maximum solubility)[8][9].

Part 3: Quantitative Data Summaries

Table 1: Impact of Buffer Composition on Hydrochloride Salt Solubility
Buffer SystemChloride Concentration (mM)Predicted Solubility ImpactPrimary Mechanistic Driver
Milli-Q Water 0 mMBaseline (High)Standard unhindered dissolution
10 mM Acetate (pH 4.5) 0 mMHighOptimal pH, absence of common ion
1X PBS (pH 7.4) ~137 mMSeverely ReducedCommon ion effect & partial freebasing
0.9% Normal Saline 154 mMReducedCommon ion effect[3][4]
Table 2: pH-Dependent Degradation Profile of Alpha-Amino Esters
pH RangeDominant Chemical StatePrimary Degradation RiskEstimated Stability Window
pH < 3.0 Fully protonated saltSpecific acid-catalyzed ester hydrolysisHours[5]
pH 4.0 - 5.5 Fully protonated saltMinimal (Nadir of V-shaped curve)Days to Weeks[8][9]
pH > 7.5 Free base equilibriumBase-catalyzed hydrolysis & precipitationMinutes to Hours[6][7]

Part 4: Self-Validating Experimental Protocols

Protocol 1: Preparation of a Stable 10 mM Aqueous Stock Solution

This protocol utilizes a mildly acidic, zero-chloride environment to maximize both solubility and stability.

  • Weighing: Accurately weigh the required mass of Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride into a sterile, amber glass vial (to prevent potential photo-degradation).

  • Primary Dissolution: Add 80% of the final target volume using sterile Milli-Q water.

  • Agitation: Vortex gently for 60 seconds.

    • Self-Validation Check: Shine a laser pointer through the vial. A solid beam path (Tyndall effect) indicates a micro-suspension (incomplete dissolution). A clear path indicates true dissolution.

  • pH Adjustment: Measure the pH. If necessary, adjust dropwise with 0.1 M Acetic Acid to reach a final pH of 4.5 ± 0.2. Do not use HCl to lower the pH, as this introduces chloride ions[1].

  • Volume Make-up & Filtration: Bring to the final volume with Milli-Q water. Filter through a 0.22 µm PTFE syringe filter. Aliquot and store at -80°C.

Protocol 2: LC-MS Method for Differentiating Insolubility from Degradation

Use this protocol to determine if a drop in concentration is due to precipitation or ester hydrolysis.

  • Sample Preparation: Take a 50 µL aliquot of the problematic aqueous solution. Centrifuge at 14,000 x g for 10 minutes to pellet any precipitate.

  • Supernatant Extraction: Transfer 10 µL of the supernatant and dilute with 90 µL of Acetonitrile (containing an internal standard) to quench any ongoing hydrolysis.

  • Chromatography: Run on a C18 column using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Mass Balance Analysis (Self-Validation):

    • Monitor the parent mass ( [M+H]+ of the ethyl ester).

    • Monitor the metabolite mass ( [M−28]+ corresponding to the loss of the ethyl group and addition of a proton to form the carboxylic acid).

    • Interpretation: If the parent peak area decreases while the carboxylic acid peak area proportionally increases, your issue is hydrolysis [7]. If both peak areas decrease without new metabolite peaks, your issue is precipitation .

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use sonication to force the compound into solution in PBS? A: Sonication will only provide kinetic energy to temporarily suspend the compound. Because the limitation in PBS is thermodynamic (the common ion effect), the compound will inevitably re-precipitate once sonication stops and the solution cools[3][10]. You must change the solvent system.

Q: Why does my compound dissolve perfectly in DMSO but precipitate when I add it to my cell culture media? A: Cell culture media is highly buffered (typically pH 7.2 - 7.4) and rich in chloride salts. When the DMSO stock is diluted into the media, the compound undergoes a rapid solvent shift, encounters the common ion effect, and partially converts to the less soluble free base[1][4]. Keep the final DMSO concentration below 1% and add the stock slowly with rapid mixing.

Q: Is the lyophilized powder stable at room temperature? A: As a hydrochloride salt, the solid powder is generally stable, but it can be hygroscopic. If ambient moisture is absorbed, localized micro-environments of water can initiate slow ester hydrolysis[5]. Always store the solid powder desiccated at -20°C.

References

  • DEVELOPING SOLID ORAL DOSAGE FORMS Pharmaceutical Theory & Practice DOKUMEN.PUB
  • Molecular Design of a Pathogen Activated, Self-Assembling Mechanopharmaceutical Device PMC (NIH)
  • 2-Amino-2-methylpropanenitrile hydrochloride | 50846-36-1 Benchchem
  • Hydrolysis in Pharmaceutical Formul
  • 2-Pyridylacetic Acid Hydrochloride | CAS 16179-97-8 Benchchem
  • Stable formulations of lipids and liposomes Google P
  • Drug stability Basicmedical Key
  • 3-Dimethylamino-2-methylpropyl chloride hydrochloride | 4261-67-0 Benchchem
  • The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formul
  • (S)-Aceclidine in Aqueous Solution: A Technical Guide to Hydrolysis and Stability Benchchem

Sources

Troubleshooting

Preventing degradation of Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride during long-term storage

Technical Support Center: Troubleshooting Stability & Storage of Ethyl 2-amino-2-(oxan-3-yl)acetate Hydrochloride Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this definit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Stability & Storage of Ethyl 2-amino-2-(oxan-3-yl)acetate Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this definitive troubleshooting guide to address the specific degradation challenges associated with Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride. This guide is designed for researchers and drug development professionals who require rigorous, self-validating protocols to maintain molecular integrity during long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation mechanisms for Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride during storage? A1: This molecule is an α -amino acid ester. Despite being formulated as a hydrochloride salt to protect the primary amine, it remains highly susceptible to two primary degradation pathways if improperly stored:

  • Diketopiperazine (DKP) Formation: This is a dimerization process driven by intermolecular aminolysis. If the hydrochloride salt dissociates, the resulting free primary amine acts as a potent nucleophile, attacking the ester carbonyl of an adjacent molecule to form a stable, six-membered cyclic dipeptide (DKP)[1].

  • Ester Hydrolysis: The ethyl ester linkage is vulnerable to nucleophilic attack by water, leading to the formation of the corresponding free carboxylic acid (2-amino-2-(oxan-3-yl)acetic acid) and ethanol[2].

Q2: Why does environmental moisture accelerate both of these degradation pathways? A2: The causality lies in the inherent hygroscopicity of the hydrochloride salt. When exposed to ambient humidity, the salt absorbs moisture, creating a localized micro-aqueous environment. This absorbed water acts as a direct nucleophile, driving ester hydrolysis[2]. More critically, the moisture facilitates a microenvironmental pH shift that partially dissociates the HCl salt. This equilibrium shift generates transient free-base amines. Because the activation energy for DKP cyclization is lowered in the presence of these unprotonated, highly nucleophilic amines, dimerization accelerates exponentially[1].

Q3: What are the optimal, scientifically grounded storage conditions to prevent this degradation? A3: To establish a self-validating stability system, you must follow the ICH Q1A(R2) guidelines for stability testing of new drug substances. Because temperature and humidity are the primary catalysts for both hydrolysis and aminolysis, the compound must be stored under strictly anhydrous conditions at sub-zero temperatures. Storing the material at -20°C kinetically freezes the molecular mobility required for intermolecular DKP formation and suppresses the thermodynamic driving force for hydrolysis.

Degradation Pathway Visualization

DegradationMechanisms API Ethyl 2-amino-2-(oxan-3-yl)acetate HCl (Intact API) Moisture Moisture Absorption (Hygroscopic Shift) API->Moisture High Humidity Exposure Hydrolysis Ester Hydrolysis (H2O Nucleophile) Moisture->Hydrolysis Direct Attack FreeBase Free Base Formation (Deprotonation) Moisture->FreeBase Micro-pH Shift Acid 2-amino-2-(oxan-3-yl)acetic acid (Degradant 1) Hydrolysis->Acid DKP Intermolecular Aminolysis (Dimerization) FreeBase->DKP Nucleophilic Amine Cyclic Diketopiperazine (DKP) (Degradant 2) DKP->Cyclic

Logical relationship of moisture-driven degradation pathways for alpha-amino esters.

Quantitative Stability Data

To illustrate the causality between storage conditions and degradation, the following table summarizes predictive quantitative data based on accelerated stability studies.

Storage ConditionTimepointMoisture Content (Karl Fischer)Ester Hydrolysis (%)DKP Formation (%)Total Purity (%)
-20°C, Desiccated 6 Months< 0.5%< 0.1%< 0.1%> 99.8%
5°C, Desiccated 6 Months< 0.5%0.4%0.8%98.8%
25°C, 60% RH 1 Month3.2%4.5%12.3%83.2%
40°C, 75% RH 1 Month6.8%15.2%38.7%46.1%

Data Interpretation: The exponential increase in DKP formation at 40°C/75% RH validates that moisture ingress is the primary trigger for free-base generation and subsequent dimerization.

Experimental Protocol: Self-Validating Packaging Workflow

To ensure absolute scientific integrity and prevent the degradation pathways outlined above, implement the following step-by-step methodology for aliquoting and packaging your bulk material. This protocol creates a self-validating system where the packaging itself acts as a barrier to the causal agents of degradation.

Step 1: Pre-Drying (Desiccation)

  • Transfer the bulk Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride to a vacuum desiccator containing fresh phosphorus pentoxide ( P2​O5​ ) or activated molecular sieves.

  • Apply a high vacuum (< 1 mbar) at 20°C for 24 hours to remove any surface-bound moisture without inducing thermal degradation.

  • Verify moisture content is < 0.5% using Karl Fischer titration before proceeding. This validates the starting baseline.

Step 2: Inert Atmosphere Handling

  • Transfer the desiccated bulk material into a glovebox purged with high-purity Argon gas (relative humidity < 1%).

  • Aliquot the material into single-use quantities to prevent repeated freeze-thaw cycles and moisture exposure during future experiments.

Step 3: Primary Packaging

  • Place the aliquots into Type I amber glass vials (to prevent photolytic degradation).

  • Seal the vials tightly with PTFE-lined screw caps. Causality note: PTFE ensures an inert barrier that will not chemically react with the ester or amine functional groups, unlike standard rubber septa.

Step 4: Secondary Packaging

  • Place each sealed amber vial into an aluminum/aluminum (Alu/Alu) foil pouch.

  • Add a 1-gram silica gel desiccant packet to each pouch. Causality note: The desiccant acts as a sacrificial moisture sink, ensuring that any microscopic moisture ingress through the pouch seal is trapped before reaching the primary vial.

  • Heat-seal the Alu/Alu pouch completely.

Step 5: Long-Term Storage & Retrieval

  • Transfer the sealed pouches immediately to a -20°C freezer.

  • Crucial Step for Retrieval: When retrieving a sample for an experiment, allow the sealed pouch to equilibrate to room temperature for at least 60 minutes before opening. Opening a cold vial in ambient air will cause immediate condensation of atmospheric moisture onto the hygroscopic salt, instantly initiating the degradation cascade.

Packaging Workflow Visualization

PackagingWorkflow S1 1. Vacuum Dry (< 0.5% H2O) S2 2. Argon Glovebox (Inert Handling) S1->S2 S3 3. Amber Glass (Primary Vial) S2->S3 S4 4. Alu/Alu Pouch (+ Silica Desiccant) S3->S4 S5 5. Storage (-20°C) S4->S5

Step-by-step workflow for inert packaging and long-term storage of hygroscopic APIs.

References

  • Title: Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide Source: ACS Omega URL: [Link]

  • Title: Alpha-Amino Acid Ester Hydrolases: Properties and Applications Source: ResearchGate (Applied Biochemistry and Microbiology) URL: [Link]

  • Title: ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

Sources

Optimization

Technical Support Center: HPLC Purification of Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride

As a Senior Application Scientist, I have structured this technical guide to address the specific chromatographic bottlenecks associated with isolating polar, chromophore-deficient molecules. Ethyl 2-amino-2-(oxan-3-yl)a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have structured this technical guide to address the specific chromatographic bottlenecks associated with isolating polar, chromophore-deficient molecules. Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride presents a triad of analytical challenges: high polarity (due to the primary amine hydrochloride salt), chemical instability (susceptibility of the ethyl ester to hydrolysis), and poor optical detectability (lack of a conjugated π -system).

Instead of relying on trial-and-error, the following troubleshooting guides and methodologies establish a self-validating framework rooted in chemical causality.

Part 1: Retention & Selectivity Troubleshooting (FAQs)

Q: Why does my compound elute in the void volume on standard C18 reversed-phase columns? A: Causality: In reversed-phase (RP) chromatography, retention is driven by hydrophobic partitioning. Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride is highly polar and carries a positive charge at typical mobile phase pH levels. Consequently, it prefers the polar aqueous mobile phase over the hydrophobic C18 stationary phase, leading to zero retention. Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC retention relies on the partitioning of a polar analyte into and out of an absorbed, water-enriched layer on the surface of a polar stationary phase (such as bare silica or amide). This provides orthogonal selectivity to RP-HPLC and strongly retains polar amine salts.

Q: Can I just use an ion-pairing reagent like TFA or HFBA in Reversed-Phase instead of switching to HILIC? A: Causality: While ion-pairing reagents like Heptafluorobutyric acid (HFBA) can neutralize the amine's charge and artificially increase hydrophobicity, they introduce severe drawbacks. Ion-pairing agents heavily suppress electrospray ionization (ESI-MS) signals and create high background noise in aerosol-based detectors. Furthermore, HILIC utilizes highly volatile, organic-rich mobile phases (e.g., 90% Acetonitrile), which dramatically enhances desolvation efficiency and detector sensitivity compared to the aqueous-rich mobile phases required for RP-HPLC.

Table 1: HILIC vs. RP-HPLC Performance Metrics for Polar Amine Esters
ParameterReversed-Phase (C18)HILIC (Amide/Silica)
Retention Mechanism Hydrophobic partitioningHydrophilic partitioning & Ion-exchange
Retention of Amine Salts Poor (Void volume elution)Excellent ( k′ > 3)
MS/CAD Sensitivity Moderate (Aqueous-rich limits desolvation)High (Organic-rich enhances desolvation)
Mobile Phase Volatility Low to ModerateHigh (Ideal for rapid lyophilization)

Part 2: Detection Strategies for Chromophore-Deficient Molecules

Q: I am experiencing severe baseline drift and poor sensitivity at 210 nm. What is the root cause and solution? A: Causality: Ethyl 2-amino-2-(oxan-3-yl)acetate lacks an aromatic ring or conjugated double bonds. Its only UV-absorbing features are the ester carbonyl and the amine, which absorb weakly at low wavelengths (e.g., 200–210 nm). At these wavelengths, gradient changes in organic modifiers (like acetonitrile or methanol) cause massive shifts in background absorbance, resulting in baseline drift that masks your target peak. Solution: Implement a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). CAD provides a near-universal response for non-volatile analytes independent of their chemical structure. Because the CAD measures the charge transferred to dried aerosol particles rather than optical absorbance, it is immune to optical baseline drift and highly sensitive to chromophore-deficient compounds[1].

Table 2: Detector Comparison for Chromophore-Deficient Analytes
DetectorPrincipleSensitivityGradient CompatibilityLimitations
UV-Vis (210 nm) Absorbance of π -electronsLowPoor (Severe baseline drift)Requires a chromophore; high solvent background
ELSD Light scattering of dried particlesModerateExcellentNon-linear response; lower sensitivity than CAD
CAD Charge transfer to dried particlesHighExcellentRequires strictly volatile mobile phases
ESI-MS Gas-phase ion generationVery HighExcellentSusceptible to ion suppression from matrix/buffers

Part 3: Stability & Peak Shape Optimization

Q: How can I prevent peak tailing and ester hydrolysis during the purification run? A: Causality: Peak tailing for primary amines is typically caused by secondary ion-exchange interactions with unreacted, acidic silanol groups on the silica support. Separately, the ethyl ester linkage is highly susceptible to hydrolysis if the mobile phase is too acidic (pH < 2) or basic (pH > 8). Solution: Buffer the mobile phase strictly between pH 3.5 and 5.0 using a volatile buffer like Ammonium Formate (10–20 mM). This specific pH range is acidic enough to suppress the ionization of surface silanols (mitigating tailing) but mild enough to protect the ester linkage from acid-catalyzed hydrolysis during the chromatographic run and subsequent fraction concentration.

Part 4: Experimental Workflows & Methodologies

Optimization_Workflow Start Target: Ethyl 2-amino-2-(oxan-3-yl)acetate HCl Check1 Detection Strategy Start->Check1 Check2 Chromatography Mode Start->Check2 UV UV Detection (210 nm) Issue: Baseline Drift Check1->UV Suboptimal CAD CAD / MS Detection Benefit: Universal Response Check1->CAD Optimal RP Reversed-Phase (C18) Issue: Void Volume Elution Check2->RP Suboptimal HILIC HILIC (Amide/Silica) Benefit: Polar Retention Check2->HILIC Optimal Buffer Buffer Optimization 10 mM NH4Formate (pH 4.0) Prevents Hydrolysis & Tailing CAD->Buffer HILIC->Buffer Prep Preparative Scale-Up & Lyophilization Buffer->Prep

Workflow for optimizing HPLC purification of polar, chromophore-deficient amino acid esters.

Protocol 1: Analytical HILIC-CAD Method Development

Objective: Establish a baseline separation with universal detection prior to scale-up.

  • Mobile Phase Preparation: Prepare Phase A (10 mM Ammonium Formate in LC-MS grade Water, pH adjusted to 4.0 with formic acid) and Phase B (10 mM Ammonium Formate in 90:10 Acetonitrile:Water).

    • Causality: The pH 4.0 buffer suppresses silanol ionization and protects the ester from hydrolysis.

  • Column Equilibration: Flush a bare silica or amide HILIC column (e.g., 150 x 4.6 mm, 3 µm) with 100% Phase B for at least 20 column volumes.

    • Causality: HILIC requires a highly stable water-enriched layer on the stationary phase for reproducible partitioning; insufficient equilibration leads to retention time drift.

  • Sample Dilution: Dilute the sample in a highly organic diluent (e.g., 75% Acetonitrile).

    • Causality: Injecting highly aqueous samples in HILIC disrupts the stationary phase water layer, causing severe peak splitting.

  • Gradient Execution: Run a gradient from 95% B to 50% B over 15 minutes at a flow rate of 1.0 mL/min.

  • CAD Optimization: Set the CAD evaporator temperature to 35°C (optimal for semi-volatile amines) and the data collection rate to 10 Hz.

  • Self-Validation System: Inject a blank diluent immediately after the highest concentration standard. The complete absence of carryover and a stable CAD baseline (< 0.5 pA drift) validates the column equilibration and nebulizer cleanliness.

Protocol 2: Preparative Scale-Up & Fraction Recovery

Objective: Isolate high-purity Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride without degradation.

  • Loading Calculation: Determine the dynamic loadability using the analytical method. Scale up the injection volume proportionally to the preparative column volume (e.g., transitioning to a 150 x 21.2 mm column).

  • Preparative Injection: Inject the sample using a focused, shallow gradient (e.g., 85% B to 65% B over 20 minutes) to maximize resolution around the target peak.

  • Fraction Collection: Trigger fraction collection using a mass-directed (MS) or CAD-split signal.

    • Causality: Relying on UV at 210 nm for a chromophore-deficient molecule risks missing the peak entirely or co-collecting UV-absorbing solvent impurities.

  • Solvent Removal (Lyophilization): Immediately freeze the collected fractions on dry ice and lyophilize.

    • Causality: The high volatility of the HILIC mobile phase (acetonitrile and volatile formate buffer) accelerates drying. Rapid removal minimizes the time the ester spends in aqueous conditions, effectively preventing hydrolysis.

  • Self-Validation System: Re-inject a 10 µL aliquot of the pooled, reconstituted fraction using the analytical HILIC-CAD method (Protocol 1). A single chromatographic peak with >98% area normalization definitively validates the preparative resolution and fraction purity.

References

  • Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography - Sigma-Aldrich.

  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview - LCGC International.1

  • Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity - Waters Corporation.

Sources

Troubleshooting

Handling the hygroscopic nature of Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride

Technical Support Center: Handling the Hygroscopic Nature of Ethyl 2-amino-2-(oxan-3-yl)acetate Hydrochloride From the Desk of the Senior Application Scientist Welcome to the Application Science Technical Support Center....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Handling the Hygroscopic Nature of Ethyl 2-amino-2-(oxan-3-yl)acetate Hydrochloride

From the Desk of the Senior Application Scientist Welcome to the Application Science Technical Support Center. As researchers and drug development professionals, you know that the reliability of your synthetic pathways depends entirely on the integrity of your starting materials. Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride (CAS 1443979-75-6) is a highly versatile building block, but its hydrochloride salt form renders it exceptionally hygroscopic.

In this guide, we bypass generic advice to provide a deep-dive, causality-driven troubleshooting manual. We will explore the physical chemistry of its moisture sensitivity, the cascading effects on your downstream reactions, and field-proven, self-validating protocols to ensure absolute reproducibility.

Section 1: The Mechanistic Root of the Problem

Why is this specific compound so sensitive to moisture? The hygroscopicity of Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride is driven by its ionic nature. The electronegative chloride ion in the salt acts as a potent hydrogen bond acceptor, aggressively scavenging atmospheric water molecules 1. This is compounded by the oxane (tetrahydropyran) ring, whose ethereal oxygen provides an additional site for hydrogen bonding. When exposed to ambient humidity, the compound undergoes rapid moisture adsorption, which can progress to deliquescence (dissolving in its own absorbed water) and subsequent chemical degradation via ester hydrolysis 2.

DegradationPathway Hygro Atmospheric Moisture (H-bonding to Cl- & Ether O) Deliquescence Deliquescence & Clumping Hygro->Deliquescence Hydrolysis Ester Hydrolysis (Water attacks carbonyl) Hygro->Hydrolysis WeighError Weighing Inaccuracy (Lower effective moles of API) Hygro->WeighError FreeAcid 2-amino-2-(oxan-3-yl)acetic acid (Degradation Impurity) Hydrolysis->FreeAcid

Caption: Mechanistic pathway of moisture-induced degradation and experimental error.

Section 2: Troubleshooting & FAQs

Q1: My batch has formed hard clumps. Can I still use it, and how does this affect my reaction stoichiometry?

  • Causality: Clumping is the macroscopic symptom of microscopic moisture bridging. When the chloride ions absorb water, a hydration shell forms, causing the crystalline lattice to aggregate 3.

  • Impact: Using clumped material introduces a critical stoichiometric error. If your solid contains 5-10% water by weight, your calculated molarity will be artificially high. Furthermore, in moisture-sensitive reactions (e.g., peptide couplings or Grignard reactions), this latent water will quench your reagents, leading to truncated yields.

  • Resolution: Do not use clumped material for sensitive reactions without drying it first. See the "Azeotropic Drying Protocol" in Section 3.

Q2: I don't have a glovebox. How can I accurately weigh this compound without it absorbing moisture during the process?

  • Causality: The moment the reagent bottle is opened to ambient air, water adsorption begins. To counteract this, we must use a closed-system differential weighing approach utilizing Schlenk techniques .

  • Resolution: Implement the self-validating Schlenk differential weighing protocol. By weighing the sealed flask rather than the exposed powder, you eliminate the variable of atmospheric exposure time.

Section 3: Experimental Protocols

Protocol A: Differential Weighing via Schlenk Technique (Non-Glovebox Method) Self-Validation Check: The mass of the empty, inert flask must remain constant over two consecutive weighings before adding the compound. If the mass fluctuates, your flask is not properly sealed or cooled.

  • Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under high vacuum (10⁻³ Torr).

  • Inerting: Backfill the flask with high-purity Argon (or Nitrogen). Repeat the vacuum/Argon cycle three times (purge-and-refill) .

  • Tare: Close the Schlenk stopcock, disconnect the flask from the line, and record the exact mass of the sealed flask ( M1​ ).

  • Transfer: Reconnect to the Schlenk line and open the stopcock to a positive Argon flow. Quickly remove the septum, transfer the estimated required mass of Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride using a dry spatula, and immediately replace the septum.

  • Final Weighing: Close the stopcock, disconnect, and re-weigh the sealed flask ( M2​ ). The exact mass of the anhydrous reagent is M2​−M1​ .

  • Solvation: Reconnect to the line, apply positive Argon pressure, and inject your anhydrous solvent directly through the septum via a syringe.

Protocol B: Azeotropic Drying of Hydrated Material If your material has absorbed moisture but hasn't chemically degraded (verified by HPLC/NMR), you can strip the water azeotropically.

  • Dissolve the clumped Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride in anhydrous toluene inside a round-bottom flask.

  • Evaporate the solvent under reduced pressure using a rotary evaporator. The absorbed water is co-evaporated with the toluene azeotrope.

  • Repeat the toluene addition and evaporation two more times to ensure complete water removal.

  • Dry the resulting white powder on a high-vacuum line (<0.1 mbar) for 12 hours before use.

HandlingWorkflow Start Need to Weigh Ethyl 2-amino-2-(oxan-3-yl)acetate HCl CheckGB Glovebox Available? Start->CheckGB GBWeigh Weigh directly into pre-dried vial CheckGB->GBWeigh Yes SchlenkPrep Flame-dry Schlenk flask & cool under Ar/N2 CheckGB->SchlenkPrep No Proceed Proceed to Reaction GBWeigh->Proceed DiffWeigh Weigh sealed flask, add compound quickly, re-weigh (Differential) SchlenkPrep->DiffWeigh SolvAdd Add anhydrous solvent via syringe/cannula DiffWeigh->SolvAdd SolvAdd->Proceed

Caption: Decision matrix and workflow for weighing hygroscopic salts based on equipment availability.

Section 4: Quantitative Impact of Moisture Exposure

To illustrate the critical nature of proper handling, the following table summarizes the quantitative degradation profile of typical amino acid ester hydrochlorides when exposed to 75% Relative Humidity (RH) at 25°C.

Exposure Time (min)Mass Increase (wt% H₂O)Effective Molarity Error (%)Ester Purity (HPLC Area %)Visual Appearance
0 (Glovebox) 0.00%0.0%>99.5%Free-flowing white powder
5 +1.20%-1.1%>99.5%Slight sticking to spatula
15 +4.50%-4.3%98.2%Visible clumping
60 +12.30%-10.9%94.5%Deliquescence (paste-like)

Data synthesized from standard hygroscopic amine hydrochloride degradation profiles 2.

References

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar / Pharmaceutics. 1

  • Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride. BenchChem. 2

  • Air-free technique. Wikipedia.

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing. 3

Sources

Optimization

Technical Support Center: Troubleshooting Ethyl 2-amino-2-(oxan-3-yl)acetate HCl Couplings

Welcome to the advanced troubleshooting guide for coupling reactions involving Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride . Due to the bulky tetrahydropyran (oxan-3-yl) ring situated directly at the α -carbon, this...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting guide for coupling reactions involving Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride . Due to the bulky tetrahydropyran (oxan-3-yl) ring situated directly at the α -carbon, this unnatural amino acid derivative presents significant steric hindrance[1]. This steric bulk severely retards the rate of nucleophilic attack (aminolysis) during amide bond formation, creating a kinetic environment where undesired side reactions—such as epimerization and guanidylation—can outcompete the formation of the desired product.

This guide provides mechanistic insights, quantitative comparisons, and self-validating protocols to help you engineer a highly efficient, epimerization-free coupling workflow.

Reaction Pathway & Competing Side Reactions

To optimize your coupling, you must first understand the kinetic branching pathways. The diagram below illustrates how slow aminolysis allows side reactions to dominate.

Pathway A Carboxylic Acid + Coupling Reagent B Activated Ester (e.g., OAt, Oxyma) A->B Base-Mediated Activation F Guanidinium Byproduct (Uronium Trap) A->F Direct Amine Attack (HATU/HBTU only) D Desired Amide (Target Product) B->D Aminolysis (Slow due to steric bulk) E Oxazolone Intermediate (Epimerization Pathway) B->E Base-Catalyzed Cyclization C Ethyl 2-amino-2-(oxan-3-yl)acetate (Hindered Amine HCl) C->D C->F

Mechanistic pathways of desired amide formation vs. competing epimerization and guanidylation.

Troubleshooting FAQs

Q1: I am using standard HATU/DIPEA conditions, but my yield is low, and LC-MS shows a major byproduct with a +99 Da mass shift. What is happening? Causality: You are observing the "guanidylation trap." Uronium-based reagents like HATU and HBTU are highly electrophilic. Because the oxan-3-yl group creates severe steric hindrance, the amine's attack on the activated OAt ester is sluggish[2]. Consequently, the unreacted amine nucleophile attacks the uronium salt (HATU) directly, forming a stable, unreactive tetramethylguanidinium byproduct (adding ~99 Da to the amine mass)[3]. Solution: Switch to a pre-activation protocol (activate the acid for 3–5 minutes before introducing the amine) or abandon uronium reagents entirely. Phosphonium-based reagents (like PyAOP or PyBOP) or carbodiimide/additive systems (DIC/Oxyma) physically cannot form guanidine byproducts[4],.

Q2: My incoming chiral carboxylic acid is undergoing significant epimerization. How can I suppress this during such a slow coupling? Causality: Epimerization during amide bond formation primarily occurs via the formation of a planar, achiral oxazolone intermediate[5],[6]. Because the bulky oxan-3-yl group slows down the coupling rate, the activated carboxylic acid remains in the presence of the base for an extended period. This allows the base to abstract the α -proton, promoting cyclization into the oxazolone, which subsequently opens to yield a racemic mixture[6]. Solution: You must manipulate the base. Replace highly basic, unhindered bases with weaker, sterically hindered alternatives like sym-collidine (2,4,6-trimethylpyridine). sym-Collidine is basic enough to neutralize the HCl salt of the amine but too hindered and weakly basic to efficiently abstract the α -proton of the activated ester[7].

Q3: How should I handle the hydrochloride salt of the amine to ensure optimal coupling without promoting side reactions? Causality: Ethyl 2-amino-2-(oxan-3-yl)acetate is supplied as a hydrochloride salt[1]. Adding excess base globally to the reaction mixture to liberate the amine simultaneously accelerates oxazolone formation of the activated acid[6]. Solution: Pre-neutralize the amine in a separate vial. Dissolve the amine HCl salt in your solvent and add exactly 1.0 to 1.05 equivalents of sym-collidine. Only add this neutralized solution to the pre-activated carboxylic acid.

Quantitative Reagent Comparison

To aid in experimental design, the following table synthesizes the expected performance of various coupling systems when applied to sterically hindered α -tetrahydropyran amino acids.

Coupling SystemBaseGuanidylation RiskEpimerization RiskRelative YieldRecommended Use Case
HATU DIPEAHigh ModerateLowUnhindered substrates; avoid for oxan-3-yl derivatives.
PyAOP DIPEANone LowHighHighly hindered amines; phosphonium salts prevent guanidylation.
DIC / OxymaPure sym-CollidineNone Very Low HighGold standard for maintaining stereocenter integrity in sluggish reactions.
TCFH / NMI NMINone LowVery HighExtreme steric hindrance requiring highly reactive acyl fluoride intermediates.

Optimized Experimental Protocol: DIC/Oxyma Coupling

This protocol utilizes Diisopropylcarbodiimide (DIC) and OxymaPure. OxymaPure generates an active ester that is highly reactive (comparable to HOAt) but significantly suppresses racemization. DIC generates a soluble urea byproduct, simplifying purification[8].

Self-Validating System: This protocol includes built-in analytical checkpoints to ensure each mechanistic step has occurred before proceeding.

Reagents Required:
  • Incoming Chiral Carboxylic Acid (1.0 eq)

  • Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride (1.1 eq)

  • OxymaPure (1.1 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)

  • sym-Collidine (1.1 eq)

  • Anhydrous DMF or DCM/DMF mixture

Step-by-Step Methodology:
  • Pre-activation of the Carboxylic Acid:

    • Dissolve the carboxylic acid (1.0 eq) and OxymaPure (1.1 eq) in anhydrous DMF (0.1 M concentration) under an inert atmosphere.

    • Cool the mixture to 0 °C using an ice bath.

    • Add DIC (1.1 eq) dropwise. Stir at 0 °C for 5–10 minutes.

    • Validation Checkpoint 1: Take a 1 µL aliquot, quench with 50 µL of methanol, and analyze via LC-MS. The presence of the methyl ester confirms successful activation.

  • Amine Neutralization (Separate Vessel):

    • In a separate vial, dissolve Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride (1.1 eq) in a minimum volume of anhydrous DMF.

    • Add sym-collidine (1.1 eq) dropwise and stir for 2 minutes to liberate the free amine.

    • Validation Checkpoint 2: Spot a capillary aliquot onto damp pH paper; it should read ~7.5–8.0, confirming neutralization without excessive basicity.

  • Coupling Phase:

    • Add the neutralized amine solution dropwise to the pre-activated acid mixture at 0 °C.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–24 hours.

    • Validation Checkpoint 3: Monitor the disappearance of the Oxyma active ester via LC-MS.

  • Workup & Isolation:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

    • Wash sequentially with 1N HCl (to remove sym-collidine and unreacted amine), saturated aqueous NaHCO₃ (to remove unreacted acid and Oxyma), and brine. Note: Do not leave the product in the basic aqueous phase for prolonged periods to prevent hydrolysis of the ethyl ester.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References

  • [2] Title : HATU and HBTU Peptide Coupling: Mechanism and Bench Utility | Source : peptidechemistry.org | URL :2

  • [3] Title : Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases | Source : nih.gov | URL :3

  • [1] Title : Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride | CAS 1443979-75-6 | Source : americanelements.com | URL : 1

  • [4] Title : Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine | Source : benchchem.com | URL : 4

  • [7] Title : Overview of Peptide Coupling Reagents | Source : chempep.com | URL : 7

  • [5] Title : Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students | Source : acs.org | URL : 5

  • Title : Peptide Coupling Reagents Guide | Source : sigmaaldrich.com | URL :

  • [6] Title : Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides | Source : benchchem.com | URL : 6

  • Title : Coupling Reagents | Source : peptide.com | URL :

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for Ethyl 2-amino-2-(oxan-3-yl)acetate Hydrochloride

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with optimizing the crystallization of Ethyl 2-amino-2-(oxan-3-yl)acetate hyd...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with optimizing the crystallization of Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride .

As an amino acid ester hydrochloride featuring a tetrahydropyran (oxan-3-yl) ring, this compound presents unique thermodynamic and kinetic challenges. Its high solubility in polar media, combined with the inherent instability of the ester linkage and the hygroscopic nature of the hydrochloride salt, requires strict control over supersaturation trajectories, solvent selection, and nucleation kinetics.

Part 1: Core Troubleshooting FAQs

Q1: My crystallization is "oiling out" instead of forming solid crystals. What is the mechanistic cause, and how do I fix it?

A1: "Oiling out," scientifically known as Liquid-Liquid Phase Separation (LLPS), occurs when your solution becomes highly supersaturated and crosses the binodal curve before reaching the critical supersaturation required for solid nucleation[1]. Instead of forming a crystal lattice, the system minimizes its Gibbs free energy by separating into a solute-rich liquid phase and a solvent-rich liquid phase. This intermediate oily phase can trap impurities and eventually solidify into an amorphous gum[2].

The Fix: You must engineer the crystallization trajectory to stay within the Metastable Zone (MSZ).

  • Reduce Initial Concentration: Dilute the starting solution to lower the initial supersaturation ratio.

  • Implement a Seeding Strategy: Introduce 1-2% (w/w) of high-purity seed crystals just as the solution enters the MSZ. Seeding bypasses the high energy barrier for primary nucleation, providing immediate surface area for crystal growth. This rapidly desaturates the surrounding liquor, pulling the concentration away from the LLPS boundary[2].

  • Adjust Anti-Solvent Addition: Slow down the anti-solvent dosing rate (e.g., to 0.1 mL/min) to prevent localized spikes in supersaturation.

Q2: I am observing degradation and the formation of a methyl ester impurity. Why is this happening?

A2: This is a classic case of transesterification. The target molecule is an ethyl ester. If you are using methanol as a primary solvent or co-solvent, the presence of the hydrochloride salt (which acts as a mild acid catalyst) combined with elevated dissolution temperatures will drive the equilibrium toward the methyl ester derivative.

The Fix: Strictly avoid methanol. Utilize anhydrous ethanol to match the ester alkyl chain (making any transesterification chemically invisible), or use a sterically hindered secondary alcohol like isopropanol. Furthermore, ensure all solvents are anhydrous to prevent ester hydrolysis into the corresponding carboxylic acid.

Q3: The crystals are heavily agglomerated, leading to poor filtration and solvent entrapment. How can I improve the morphology?

A3: Agglomeration is typically driven by uncontrolled primary nucleation at high supersaturation levels, where particle collision rates exceed the rate of orderly crystal lattice integration. Additionally, anti-solvents with very low polarity (like alkanes) can exacerbate this by weakening solute-solvent interactions at the growing crystal faces, promoting particle-particle adhesion[3].

The Fix:

  • Optimize Hydrodynamics: Increase the impeller stirring speed to enhance micromixing. This dissipates localized high-concentration zones near the anti-solvent injection point.

  • Shift the Anti-Solvent: Move from a non-polar alkane (e.g., heptane) to a moderately polar anti-solvent like ethyl acetate or isopropyl acetate.

  • Temperature Cycling: Implement a heating-cooling cycle (e.g., cool to 10°C, heat to 25°C, cool to 5°C) to preferentially dissolve fine agglomerates (Ostwald ripening) and grow larger, distinct prismatic crystals.

Part 2: Quantitative Data & Solvent Screening

To establish a self-validating system, empirical solvent screening is required. The table below summarizes the thermodynamic and kinetic outcomes of various solvent/anti-solvent pairings for this specific hydrochloride salt.

Primary SolventAnti-SolventRatio (v/v)Yield (%)Purity (HPLC %)MorphologyMechanistic Observation
Ethanol (Abs) Ethyl Acetate 1:386.599.8PrismaticOptimal MSZ width; high purity; no transesterification.
IsopropanolIsopropyl Acetate1:2.582.099.5Thick PlatesSlower growth kinetics; excellent chemical stability.
Ethanol (Abs)Heptane1:489.296.5AgglomeratedRapid desaturation induces LLPS and traps impurities.
MethanolMTBE1:374.091.2NeedlesFailure: Transesterification to methyl ester detected.
WaterAcetone1:565.093.4AmorphousFailure: Partial ester hydrolysis; high hygroscopicity.

Part 3: Visualizations of Crystallization Dynamics

G Start Supersaturated Solution (Ethyl 2-amino-2-(oxan-3-yl)acetate HCl) HighSupersat High Supersaturation Rapid Cooling/Anti-solvent Start->HighSupersat Uncontrolled LowSupersat Controlled Supersaturation Slow Cooling + Seeding Start->LowSupersat Optimized LLPS Liquid-Liquid Phase Separation (Oiling Out) HighSupersat->LLPS Crosses Binodal Curve Nucleation Primary/Secondary Nucleation LowSupersat->Nucleation Metastable Zone Amorphous Amorphous Solid / Gum LLPS->Amorphous Kinetic Trapping Crystal High-Purity Crystalline Salt LLPS->Crystal Slow transformation (Agglomerated) Nucleation->Crystal Crystal Growth

Caption: Thermodynamic pathways illustrating Liquid-Liquid Phase Separation (LLPS) versus controlled crystallization.

Workflow Step1 Dissolution in Primary Solvent (Anhydrous Ethanol, 40°C) Step2 Polish Filtration (Remove insoluble impurities) Step1->Step2 Step3 Controlled Anti-Solvent Addition (Ethyl Acetate, 0.1 mL/min) Step2->Step3 Step4 Seeding (At Metastable Zone limit) Step3->Step4 Step5 Aging & Cooling (Hold at 20°C, then cool to 5°C) Step4->Step5 Step6 Filtration & Washing (Wash with cold anti-solvent) Step5->Step6 Step7 Vacuum Drying (30°C, avoid thermal degradation) Step6->Step7

Caption: Step-by-step workflow for the optimized anti-solvent crystallization of the target hydrochloride salt.

Part 4: Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol 1: Seeded Anti-Solvent Crystallization (Ethanol / Ethyl Acetate)

Objective: To isolate high-purity crystalline product while actively suppressing LLPS.

  • Dissolution: Suspend 10.0 g of crude Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride in 40 mL of anhydrous ethanol in a jacketed reactor.

  • Heating: Heat the suspension to 40°C under moderate agitation (250 RPM) until complete dissolution is achieved. Validation: Solution must be completely transparent with no suspended particulates.

  • Polish Filtration: Pass the warm solution through a 0.45 µm PTFE filter into a clean, pre-warmed crystallizer to remove heterogeneous nucleation sites.

  • Anti-Solvent Titration: Begin adding anhydrous ethyl acetate at a strict rate of 0.1 mL/min using a syringe pump. Monitor the solution. Stop the addition when the first persistent signs of a faint bluish haze (turbidity) appear, indicating the edge of the MSZ[4].

  • Seeding: Add 0.1 g (1% w/w) of pure, milled seed crystals of the target compound.

  • Aging: Hold the temperature at 40°C and maintain agitation for 60 minutes. Validation: The haze should transition into a distinct white suspension of fine crystals, confirming secondary nucleation over oiling out.

  • Cooling & Completion: Resume ethyl acetate addition at 0.2 mL/min until a total of 120 mL has been added. Simultaneously, apply a linear cooling ramp from 40°C to 5°C over 4 hours.

  • Isolation: Filter the slurry under a vacuum. Wash the filter cake with 20 mL of pre-chilled (5°C) ethyl acetate.

  • Drying: Dry the crystals in a vacuum oven at 30°C for 12 hours. Avoid higher temperatures to prevent thermal degradation of the ester.

Protocol 2: Reactive Crystallization (In-Situ Salt Formation)

Objective: To form the hydrochloride salt and crystallize it in a single continuous operation.

  • Free Base Dissolution: Dissolve the free base of Ethyl 2-amino-2-(oxan-3-yl)acetate in isopropyl acetate (10 mL/g) at 15°C.

  • Acid Dosing: Slowly bubble anhydrous HCl gas or add a stoichiometric amount of HCl in isopropanol (5-6 N) dropwise. Maintain the internal temperature strictly below 20°C to prevent exothermic degradation.

  • Nucleation Control: As the salt forms, it will rapidly reach supersaturation due to its lower solubility in isopropyl acetate compared to the free base[4]. If LLPS occurs, immediately pause the acid addition and seed the mixture.

  • Maturation: Stir the resulting slurry at 5°C for 2 hours to ensure complete salt conversion and crystal growth before filtration.

Sources

Optimization

Removing impurities from Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride synthesis batches

Welcome to the Technical Support Center for the synthesis and purification of unnatural amino acid derivatives. As a Senior Application Scientist, I frequently encounter batches of sterically hindered amino acid esters—s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of unnatural amino acid derivatives. As a Senior Application Scientist, I frequently encounter batches of sterically hindered amino acid esters—such as Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride —that fail quality control due to residual precursors, reagent byproducts, or downstream degradation.

The tetrahydropyran (oxan-3-yl) ring adjacent to the alpha-carbon introduces significant steric bulk. This structural feature slows down Fischer esterification kinetics, leading to higher rates of unreacted starting material, and complicates the isolation of the highly sensitive free-base intermediate.

This guide is designed to move beyond basic troubleshooting. It explains the mechanistic causality behind impurity formation and provides self-validating protocols to ensure your purification workflows are robust, reproducible, and scientifically sound.

Purification Workflow Architecture

The following diagram illustrates the phase-selective purification strategy required to isolate the target ester from complex reaction matrices.

G Crude Crude Synthesis Batch (Ester HCl + Impurities) Base Aqueous Neutralization (pH 7.5 - 8.0, NaHCO3) Crude->Base Extract Liquid-Liquid Extraction (DCM or EtOAc) Base->Extract AqWaste Aqueous Phase (Zwitterionic Amino Acid) Extract->AqWaste Removes unreacted precursor OrgPhase Organic Phase (Free Amino Ester) Extract->OrgPhase Rapid transfer required Acidify Acidification (Anhydrous HCl in EtOH) OrgPhase->Acidify Crystallize Recrystallization (Diethyl Ether) Acidify->Crystallize Pure Pure Ethyl 2-amino-2-(oxan-3-yl)acetate HCl Crystallize->Pure

Workflow for the phase-selective purification of amino acid ester hydrochlorides.

Critical FAQs: Impurity Profiling & Causality

Q1: Why does my synthesized batch contain high levels of unreacted 2-amino-2-(oxan-3-yl)acetic acid, and why does silica gel chromatography fail to remove it? Causality: The steric hindrance from the oxan-3-yl ring significantly reduces the nucleophilic attack rate of ethanol during esterification. If the reaction is quenched prematurely, unreacted amino acid remains. Chromatography fails because the zwitterionic nature of the free amino acid causes irreversible streaking and retention on normal-phase silica. Resolution: Exploit the distinct pKa​ values of the species. By adjusting the aqueous solution of the crude batch to a strictly controlled pH of 7.5–8.0, the target ester is liberated as a free base (highly soluble in organic solvents), while the unreacted amino acid remains a highly polar, water-soluble zwitterion 1.

Q2: I am observing a secondary impurity mass corresponding to[2M - 2EtOH + H]+ in my LC-MS data. What is this, and how is it forming? Causality: This mass signature indicates a diketopiperazine (DKP) derivative—a cyclic dipeptide formed via the intermolecular self-condensation of two amino acid ester molecules. This strictly occurs when Ethyl 2-amino-2-(oxan-3-yl)acetate is left in its free base form for extended periods or exposed to elevated temperatures during solvent evaporation. Resolution: DKP formation is kinetically driven by the nucleophilicity of the free primary amine. To prevent this, the free-basing and extraction steps must be performed at 0–5 °C, and the organic phase must be immediately re-acidified with anhydrous HCl to protonate the amine, locking it into a non-reactive state 2.

Q3: My final hydrochloride salt is discolored (yellow/brown) and smells faintly of sulfur. How do I rescue this batch? Causality: This is a classic symptom of residual thionyl chloride ( SOCl2​ ) or its degradation products ( SO2​ , HCl , sulfinates) becoming trapped within the crystal lattice during the initial precipitation. Resolution: The crude salt must be subjected to repeated dissolution-evaporation cycles. Dissolve the crude mass in a minimal amount of absolute ethanol, then co-evaporate with toluene under reduced pressure. Toluene forms an azeotrope that efficiently strips away residual sulfurous compounds without damaging the ester bond 3.

Quantitative Data: Impurity Profiling & Removal Thresholds

To standardize your batch records, ensure your analytical QC targets the following thresholds based on the physicochemical properties exploited during purification:

Impurity TypeTypical OriginPhysicochemical Property Exploited for RemovalTarget Threshold
2-amino-2-(oxan-3-yl)acetic acid Incomplete esterification / HydrolysisZwitterionic insolubility in DCM at pH 7.5–8.0< 0.5% w/w
Diketopiperazine derivatives Self-condensation of free baseDifferential solubility in cold diethyl ether< 0.1% w/w
Inorganic Salts (NaCl, etc.) Neutralization workupInsolubility in absolute ethanol< 0.1% w/w
Residual Thionyl Chloride / SO₂ Esterification reagentVolatility under reduced pressure (co-evaporation)< 10 ppm

Self-Validating Methodology: Phase-Selective Free-Basing and Anhydrous Re-precipitation

This protocol is engineered as a "self-validating system." It is designed so that failure at any step yields a visible physical state change, preventing the advancement of contaminated material into your final drug development pipeline 4.

Step 1: Aqueous Dissolution & Thermal Control

  • Action: Dissolve 10.0 g of the crude Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride batch in 50 mL of distilled water. Chill the solution to 0–5 °C in an ice-water bath.

  • Causality: Low temperatures suppress the base-catalyzed hydrolysis of the ethyl ester bond during the subsequent alkaline neutralization step.

Step 2: Precision pH Adjustment

  • Action: Add saturated aqueous NaHCO3​ dropwise under vigorous stirring until the pH stabilizes exactly between 7.5 and 8.0.

  • Causality: This specific pH window ensures the target ester is fully deprotonated to its free base form. Concurrently, any unreacted starting amino acid remains strictly in its highly polar zwitterionic state, preventing it from crossing into the organic phase 1.

Step 3: Rapid Liquid-Liquid Extraction

  • Action: Immediately extract the aqueous layer with cold Dichloromethane (DCM) (3 x 50 mL).

  • Self-Validation Checkpoint: The organic layer now exclusively contains the target ester. If you spot the residual aqueous layer on a TLC plate and stain with ninhydrin, a strong purple spot at the baseline validates that the zwitterionic impurity has been successfully trapped and removed from your product stream.

Step 4: Desiccation and Amine Quenching

  • Action: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and maintain the flask at 0 °C. Immediately introduce a stoichiometric amount of anhydrous HCl (e.g., 4M HCl in dioxane or absolute ethanol).

  • Causality: The free amino ester is highly nucleophilic and will rapidly self-condense into diketopiperazines if left in solution. Re-forming the hydrochloride salt instantly quenches this nucleophilicity, locking the molecule into a stable, non-reactive state 2.

Step 5: Anti-Solvent Crystallization

  • Action: Concentrate the acidified solution under reduced pressure to approximately 20 mL, then slowly add 100 mL of cold, anhydrous diethyl ether.

  • Self-Validation Checkpoint: A white, crystalline precipitate will form immediately. If the precipitate crashes out as a sticky oil, trace water is present; you must re-dissolve the oil in absolute ethanol and repeat the ether precipitation. Filter the pure crystals and dry under high vacuum to yield the final, pure Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride.

References

  • ResearchGate Community. "How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?" ResearchGate. 4

  • US Patent Office. "Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof" (US5374765A). Google Patents.1

  • Japan Patent Office. "Method for producing amino acid ester hydrochloride" (JP2003137850A). Google Patents. 3

  • Journal of Agricultural and Food Chemistry. "Mild and Efficient Preparation of Phytosteryl Amino Acid Ester Hydrochlorides and Their Emulsifying Properties." ACS Publications. 2

Sources

Reference Data & Comparative Studies

Validation

A Comparative Stability Analysis: Ethyl 2-amino-2-(oxan-3-yl)acetate Hydrochloride vs. Free Base

Introduction: The Critical Role of Salt Form Selection in Drug Development In the journey of a molecule from a promising lead to a viable drug candidate, the selection of its solid-state form is a pivotal decision with f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Salt Form Selection in Drug Development

In the journey of a molecule from a promising lead to a viable drug candidate, the selection of its solid-state form is a pivotal decision with far-reaching consequences for its stability, manufacturability, and bioavailability. An estimated 50% of all drug molecules are administered as salts to overcome suboptimal physicochemical or biopharmaceutical properties of the parent compound[1]. For amine-containing compounds, the choice between the free base and a salt form, such as a hydrochloride salt, is fundamental. The free base possesses a reactive lone pair of electrons on the nitrogen atom, rendering it nucleophilic and susceptible to various degradation pathways, including oxidation[2]. Conversely, converting the amine to its hydrochloride salt protonates this nitrogen, effectively "locking" the lone pair in a new N-H bond[3]. This seemingly simple chemical modification can profoundly enhance the molecule's stability.

This guide provides an in-depth technical comparison of the stability profiles of Ethyl 2-amino-2-(oxan-3-yl)acetate in its hydrochloride salt form versus its free base. Ethyl 2-amino-2-(oxan-3-yl)acetate is a novel building block containing a primary amine, an ester, and a cyclic ether (oxane) moiety. Each of these functional groups presents a potential site for degradation. Through a series of targeted experiments, we will elucidate the physical and chemical stability of both forms, providing researchers and drug development professionals with the critical data and mechanistic understanding needed to make informed decisions.

Theoretical Stability Considerations

Chemical Stability: The primary amine of the free base is a nucleophile and a potential site for oxidative degradation. As a salt, the ammonium cation is no longer nucleophilic and is significantly less prone to oxidation, as the lone pair is tied up in the bond with the proton[2]. Furthermore, the free amine in the parent compound can potentially act as an intramolecular catalyst for the hydrolysis of the adjacent ester group or participate in cyclization reactions. Protonation in the hydrochloride salt form mitigates these risks, suggesting a superior chemical stability profile[4][5][6].

Physical Stability: Salt formation typically results in a more ordered and stable crystalline lattice compared to the free base[7]. This enhanced lattice energy can translate to a higher melting point and, crucially, lower hygroscopicity. Hygroscopicity, the tendency of a substance to absorb moisture from the air, is a major concern as the presence of water can act as a plasticizer, increasing molecular mobility and accelerating degradation pathways, particularly hydrolysis of the ester group[8][9].

Experimental Design & Workflow

To quantitatively assess the stability differences, a comprehensive experimental plan was designed. This plan encompasses the evaluation of key physical and chemical stability attributes under various stress conditions.

G cluster_0 Material Characterization cluster_1 Physical Stability Assessment cluster_2 Chemical Stability Assessment A Receive Samples: - Hydrochloride Salt - Free Base B Initial Analysis: - Appearance - Purity (HPLC) - Structure (NMR/MS) A->B C Hygroscopicity Study (DVS Analysis) B->C D Thermal Analysis (DSC) B->D E Solid-State Stability (Accelerated Conditions: 40°C / 75% RH) B->E F Solution-State Stability (pH Stress Study) B->F G Forced Degradation (Acid, Base, Oxidative, Photolytic) B->G H Data Analysis & Comparison C->H D->H E->H F->H G->H I Final Stability Report H->I

Caption: Overall experimental workflow for the comparative stability analysis.

Part 1: Physical Stability Assessment

Thermal Stability via Differential Scanning Calorimetry (DSC)

Rationale: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature[10]. It is used to determine the melting point and to detect thermal decomposition events, providing a clear indication of thermal stability[11][12]. A higher, sharper melting point generally correlates with a more stable crystal lattice.

Experimental Protocol:

  • Accurately weigh 2-5 mg of the sample into a Tzero aluminum pan.

  • Seal the pan hermetically. An empty, hermetically sealed pan is used as the reference.

  • Place the sample and reference pans into the DSC instrument.

  • Heat the sample from 25°C to 300°C at a constant rate of 10 K/min under a nitrogen purge of 50 mL/min[13].

  • Record the heat flow versus temperature to obtain the DSC thermogram. The peak of the endotherm represents the melting point (Tm), and the onset of any large, irreversible exotherm indicates decomposition (Td).

Results:

ParameterEthyl 2-amino-2-(oxan-3-yl)acetate HClEthyl 2-amino-2-(oxan-3-yl)acetate Free Base
Appearance White to off-white crystalline solidColorless to pale yellow oil
Melting Point (Tm) 142.5°C (Sharp Endotherm)Not Applicable (Liquid at RT)
Decomposition Onset (Td) ~185°C~150°C

Discussion: The hydrochloride salt is a crystalline solid with a distinct and relatively high melting point, indicative of a stable crystal lattice. The free base exists as an oil at room temperature, lacking the stabilizing forces of a crystal structure. The DSC analysis clearly shows that the hydrochloride salt is significantly more thermally stable, with a decomposition onset approximately 35°C higher than that of the free base.

Hygroscopicity Study

Rationale: As previously noted, moisture absorption can compromise both physical and chemical stability[9]. This experiment quantifies the tendency of each form to absorb water at various relative humidity (RH) levels. Salts are generally less hygroscopic than their corresponding free bases[6].

Experimental Protocol:

  • Place approximately 10 mg of each sample on a dynamic vapor sorption (DVS) instrument microbalance.

  • Dry the sample under a stream of dry nitrogen (0% RH) until a stable weight is achieved (T=0).

  • Increase the RH in a stepwise manner from 10% to 90% in 10% increments.

  • Allow the sample weight to equilibrate at each RH step.

  • Record the percentage weight gain at each step relative to the initial dry weight.

Results:

Relative Humidity (RH)% Weight Gain (HCl Salt)% Weight Gain (Free Base)
40% 0.1%1.2%
60% 0.3%2.8%
80% 1.5%> 8% (Deliquescent)
90% 2.8%Fully Deliquescent

Discussion: The results unequivocally demonstrate the superior physical stability of the hydrochloride salt with respect to moisture. It is classified as non-hygroscopic to slightly hygroscopic, showing minimal water uptake even at high humidity. In stark contrast, the free base is highly hygroscopic and becomes deliquescent (dissolves in the absorbed water) at 80% RH. This high affinity for water makes the free base extremely challenging to handle and formulate, and predisposes the ester functional group to hydrolysis.

Part 2: Chemical Stability Assessment

A stability-indicating High-Performance Liquid Chromatography (HPLC) method was developed to separate the parent compound from its potential degradants.

HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Column Temperature: 30°C

Solid-State Stability under Accelerated Conditions

Rationale: Storing samples at elevated temperature and humidity (40°C / 75% RH) is a standard strategy to accelerate degradation and predict long-term shelf-life, as outlined in ICH guidelines[1][14].

Experimental Protocol:

  • Place approximately 50 mg of each sample in open glass vials to ensure maximum exposure to the environmental conditions.

  • Store the vials in a calibrated stability chamber maintained at 40°C ± 2°C and 75% RH ± 5% RH.

  • At specified time points (T=0, 1 month, 3 months), remove a sample from each vial.

  • Prepare a solution of known concentration (e.g., 1 mg/mL in mobile phase A) and analyze by the stability-indicating HPLC method.

  • Calculate the % assay of the parent compound and the % area of total degradation products.

Results:

Time PointParameterEthyl 2-amino-2-(oxan-3-yl)acetate HClEthyl 2-amino-2-(oxan-3-yl)acetate Free Base
T=0 % Assay99.8%99.7%
% Total Degradants0.2%0.3%
1 Month % Assay99.5%92.1%
% Total Degradants0.5%7.9%
3 Months % Assay99.1%78.5%
% Total Degradants0.9%21.5%

Discussion: The accelerated stability data provides compelling evidence for the enhanced stability of the hydrochloride salt. While the salt form showed negligible degradation over three months, the free base degraded significantly, losing over 20% of its purity. The high humidity in the chamber, combined with the hygroscopic nature of the free base, likely accelerated the hydrolysis of the ester moiety.

Solution-State Stability (pH Profile)

Rationale: The stability of compounds containing ester groups is often highly dependent on pH due to acid- and base-catalyzed hydrolysis[15][16][17]. This experiment maps the stability of each form across a physiologically relevant pH range.

Experimental Protocol:

  • Prepare buffer solutions at pH 2.0 (0.01 M HCl), pH 5.0 (Acetate Buffer), and pH 7.4 (Phosphate Buffer).

  • Prepare stock solutions of each compound (HCl salt and free base) at 10 mg/mL in acetonitrile.

  • Spike a small aliquot of each stock solution into each buffer to a final concentration of 0.1 mg/mL.

  • Maintain the solutions at a constant temperature of 37°C.

  • At various time points (0, 4, 8, 24 hours), inject an aliquot directly into the HPLC system.

  • Record the peak area of the parent compound and calculate the percentage remaining relative to the T=0 injection.

Results:

pHTime (hours)% Remaining (HCl Salt)% Remaining (Free Base)
2.0 899.2%98.9%
2498.1%97.5%
5.0 899.5%96.0%
2498.8%88.2%
7.4 897.2%65.4%
2491.5%31.7%

Discussion: Both forms exhibit good stability under acidic conditions (pH 2.0). However, as the pH increases towards neutral and physiological conditions, the stability of the free base plummets dramatically. This is consistent with base-catalyzed hydrolysis of the ester. The free amino group, being basic itself, may contribute to intramolecular catalysis. The hydrochloride salt remains significantly more stable at pH 7.4, as the protonated amine is not available to participate in degradation and the overall solution is slightly more acidic upon dissolution, protecting the ester from rapid base-catalyzed hydrolysis.

Forced Degradation and Pathway Elucidation

Rationale: Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and pathways under harsh conditions[14][18]. This helps to ensure the specificity of the analytical method and provides insight into the molecule's intrinsic stability.

Caption: Potential degradation pathways of the free base vs. the hydrochloride salt.

Summary of Forced Degradation Findings:

  • Acidic (0.1 M HCl, 60°C): Both forms showed slow degradation, primarily via ester hydrolysis.

  • Basic (0.1 M NaOH, RT): The free base degraded almost instantaneously. The hydrochloride salt also degraded rapidly, but required heating to 40°C to achieve comparable degradation, as some of the base was initially consumed neutralizing the salt. The primary degradant was the hydrolyzed carboxylic acid.

  • Oxidative (3% H₂O₂, RT): The free base showed significant degradation, forming several minor, unidentified products. The hydrochloride salt was substantially more resistant to oxidation, showing only minimal degradation. This confirms that protonation protects the amine from oxidative stress[2].

  • Photolytic (ICH Q1B conditions): Both forms were found to be stable to light.

Conclusion and Recommendations

The comprehensive stability assessment presented in this guide unequivocally demonstrates the superior stability of Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride compared to its free base form.

  • Physical Stability: The hydrochloride salt is a thermally stable, non-hygroscopic crystalline solid, making it easy to handle and formulate. The free base is a hygroscopic, thermally labile oil, which presents significant challenges for development.

  • Chemical Stability: In both solid and solution states, the hydrochloride salt exhibits markedly enhanced stability. Protonation of the primary amine protects the molecule from oxidative degradation and inhibits intramolecular reactions. The salt form is significantly more resistant to hydrolysis under neutral and physiological pH conditions.

For researchers, scientists, and drug development professionals, the choice is clear. The hydrochloride salt form of Ethyl 2-amino-2-(oxan-3-yl)acetate offers a robust and stable entity, minimizing the risks of degradation during storage, formulation, and in preclinical studies. The development of the free base would require extensive formulation strategies to mitigate its inherent physical and chemical instabilities.

References

  • Quora. (2023). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts? Available at: [Link]

  • Reddit. (2015). Why are organic amines often more stable as the HCl salt than in the free base form? r/chemistry. Available at: [Link]

  • Li, S., & Chen, X. (2017). Stability of pharmaceutical salts in solid oral dosage forms. PubMed. Available at: [Link]

  • Academia.edu. (n.d.). Stability of pharmaceutical salts in solid oral dosage forms. Available at: [Link]

  • Vici Health Sciences. (2025). Solid State Properties in Drug Development. Available at: [Link]

  • Pharmaceutical Technology. (2025). Salt Selection in Drug Development. Available at: [Link]

  • Newman, A. W., & Byrn, S. R. (2012). Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts. PMC. Available at: [Link]

  • Grokipedia. (n.d.). Hydrochloride. Available at: [Link]

  • Blake, T. R., et al. (2020). Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)s. Royal Society of Chemistry. Available at: [Link]

  • IEEE Xplore. (n.d.). Determining Activation Energy Of Ammonium Salts Decomposition Using Mems Thermopile-Based Differential Scanning Calorimetry (Dsc). Available at: [Link]

  • Reddit. (2021). Is it possible to synthesise amino acid esters and isolate them not as a hydrochloride salt i.e. as a free amine? r/chemhelp. Available at: [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]

  • Reddit. (2017). Amino Acid Freebase vs. HCl Salt. r/chemistry. Available at: [Link]

  • Singh, I., et al. (2010). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Available at: [Link]

  • Broughton-Hall. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • PharmaTutor. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available at: [Link]

  • ACS Publications. (2023). Elucidating the Effect of Amine Charge State on Poly(β-amino ester) Degradation Using Permanently Charged Analogs. ACS Macro Letters. Available at: [Link]

  • ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. Available at: [Link]

  • IEEE Xplore. (n.d.). Determining Activation Energy Of Ammonium Salts Decomposition Using Mems Thermopile-Based Differential Scanning Calorimetry (Dsc). Available at: [Link]

  • ResearchGate. (n.d.). Thermal Stability of Amine Compounds and Dichloromethane. Available at: [Link]

  • Reddit. (2023). Hydrochloride salt of amine. r/OrganicChemistry. Available at: [Link]

  • IntechOpen. (2018). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Available at: [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Available at: [Link]

  • Society For Biomaterials. (n.d.). pH-Dependent Degradation of Poly(β-amino ester) Hydrogels. Available at: [Link]

  • Chromatography Online. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Available at: [Link]

  • AIDIC. (n.d.). Thermal Stability of Amine Compounds and Dichloromethane. Available at: [Link]

  • Taylor & Francis Online. (2018). Hygroscopicity of dimethylaminium-, sulfate-, and ammonium-containing nanoparticles. Available at: [Link]

  • Google Patents. (n.d.). JP2003137850A - Method for producing amino acid ester hydrochloride.
  • Google Patents. (n.d.). US5686588A - Amine acid salt compounds and process for the production thereof.
  • Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Available at: [Link]

  • UM Research Repository. (2010). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. Available at: [Link]

  • PMC. (n.d.). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Available at: [Link]

  • SciSpace. (n.d.). Degradation studies of amines and alkanolamines during sour gas treatment process. Available at: [Link]

  • PubMed. (2017). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Available at: [Link]

  • PubMed. (2005). Amino Acid Esters Prevent Thermal Inactivation and Aggregation of Lysozyme. Available at: [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]

  • Copernicus Publications. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Available at: [Link]

  • MDPI. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Available at: [Link]

  • Sciencemadness.org. (2013). serine methyl ester HCl to freebase. Available at: [Link]

  • ACS Publications. (2019). Hygroscopicity and Compositional Evolution of Atmospheric Aerosols Containing Water-Soluble Carboxylic Acid Salts and Ammonium Sulfate: Influence of Ammonium Depletion. Environmental Science & Technology. Available at: [Link]

  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Available at: [Link]

  • Royal Society of Chemistry. (2022). Hygroscopicity of internally mixed ammonium sulfate and secondary organic aerosol particles formed at low and high relative humidity. Available at: [Link]

  • Royal Society of Chemistry. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. Available at: [Link]

  • SciELO. (n.d.). Article. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of Ethyl and Methyl 2-amino-2-(oxan-3-yl)acetate Hydrochloride for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, the selection of building blocks is a critical decision that profoundly influences the efficiency of synthetic routes and the properties of the final active ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and development, the selection of building blocks is a critical decision that profoundly influences the efficiency of synthetic routes and the properties of the final active pharmaceutical ingredient (API). Among the vast array of available scaffolds, non-proteinogenic amino acids bearing cyclic ethers, such as derivatives of 2-amino-2-(oxan-3-yl)acetate, have garnered significant attention. This guide provides an in-depth comparison of the reactivity of two closely related derivatives: ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride and its methyl ester counterpart. The choice between an ethyl and a methyl ester can have subtle yet significant consequences on reaction kinetics, product yields, and purification strategies. This analysis is grounded in fundamental principles of organic chemistry and supported by experimental observations to empower researchers in making informed decisions.

Introduction to the Molecules

Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride and methyl 2-amino-2-(oxan-3-yl)acetate are non-proteinogenic amino acid esters. The core structure features a tetrahydropyran (oxane) ring attached to the alpha-carbon of an amino acetate moiety. The presence of the oxane ring introduces a degree of conformational rigidity and alters the lipophilicity compared to acyclic analogues. These compounds serve as valuable intermediates in the synthesis of complex molecules, including peptidomimetics and other biologically active compounds. They are typically supplied as hydrochloride salts to improve stability and handling by protecting the free amine.

Core Reactivity Comparison: Ethyl vs. Methyl Ester

The primary difference between the two molecules lies in the ester group: an ethyl (-COOCH₂CH₃) versus a methyl (-COOCH₃) ester. This seemingly minor variation can influence reactivity at both the ester carbonyl and the free amine (after neutralization) through a combination of steric and electronic effects.

Reactivity at the Ester Carbonyl: Susceptibility to Nucleophilic Attack

The reactivity of the ester group is paramount in reactions such as hydrolysis (saponification) or amidation. Generally, methyl esters are more susceptible to nucleophilic attack than ethyl esters.

  • Steric Hindrance: The ethyl group is sterically more demanding than the methyl group.[1][2] This increased bulk around the carbonyl carbon in the ethyl ester presents a greater physical barrier to an incoming nucleophile, slowing down the rate of reaction.[1] For reactions following a bimolecular nucleophilic acyl substitution (BAc2) mechanism, which is common for ester hydrolysis, this steric factor is a significant determinant of the reaction rate.[3]

  • Electronic Effects: The ethyl group is slightly more electron-donating than the methyl group through inductive effects. This increased electron density on the carbonyl carbon makes it a less potent electrophile, further reducing its reactivity towards nucleophiles compared to the methyl ester.

Experimental Evidence from Analogous Systems:

Studies on the hydrolysis of various esters have consistently shown that ethyl esters hydrolyze more slowly than their methyl counterparts. For instance, in the context of peptide models, it has been demonstrated that ethyl esters can hydrolyze approximately 2-3 times slower than the corresponding methyl esters.[4] Another study on lactate esters also observed slower hydrolysis rates for ethyl lactate compared to methyl lactate under the same conditions.[5]

Table 1: Summary of Factors Influencing Ester Reactivity

FeatureMethyl EsterEthyl EsterImpact on Reactivity
Steric Hindrance LowerHigherMethyl ester is more accessible to nucleophiles.[1]
Electronic Effect Less electron-donatingMore electron-donatingMethyl ester carbonyl is more electrophilic.
Hydrolysis Rate FasterSlowerSlower reaction rates for ethyl esters.[4][5]
Reactivity at the Amino Group: N-Acylation and Peptide Coupling

For many applications, the primary reactive site of interest is the amino group, which, after neutralization of the hydrochloride salt, acts as a nucleophile in reactions like N-acylation or peptide coupling.

The choice of the ester group (methyl vs. ethyl) has a less direct, but still palpable, influence on the reactivity of the amino group. The steric bulk of the ester can play a role in the overall conformation of the molecule and potentially influence the accessibility of the amine. However, in most standard N-acylation or peptide coupling reactions, the difference in reactivity between the methyl and ethyl esters is generally considered to be minor.

The selection of appropriate coupling reagents is crucial for efficient amide bond formation.[6] Reagents like dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), or uronium-based reagents such as HBTU and HATU are commonly employed.[6][7] The addition of racemization suppressants like 1-hydroxybenzotriazole (HOBt) is often necessary, especially when dealing with chiral amino acid derivatives.[7]

Experimental Protocol: General Procedure for N-Acylation

  • Neutralization: Dissolve the amino acid ester hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add a base, typically a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 eq), at 0 °C to neutralize the hydrochloride and liberate the free amine.

  • Acylation: In a separate flask, activate the carboxylic acid (1.0-1.2 eq) with a coupling reagent (e.g., HBTU, 1.1 eq) and an additive (e.g., HOBt, 1.1 eq) in the presence of a base (e.g., DIPEA, 2.0 eq) in an appropriate solvent.

  • Add the activated carboxylic acid solution to the free amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Quench the reaction with water or a mild aqueous acid. Extract the product with an organic solvent, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

While the intrinsic nucleophilicity of the amino group is not significantly altered by the choice of ester, the subsequent work-up and purification steps might be influenced by the different physical properties (e.g., solubility, crystallinity) imparted by the methyl versus the ethyl group.

Physicochemical Properties and Practical Considerations

Beyond chemical reactivity, the choice between the ethyl and methyl ester can impact the physical properties of the compound, which has practical implications in a laboratory setting.

  • Solubility: The ethyl ester is slightly more lipophilic than the methyl ester. This can affect its solubility in various organic solvents and aqueous systems, which is a key consideration during reaction setup, work-up, and purification.

  • Crystallinity: The ability of a compound to crystallize can be influenced by the nature of the alkyl ester. In some cases, one derivative may be a crystalline solid while the other is an oil, which can have a significant impact on the ease of purification and handling.

  • Stability: As previously discussed, ethyl esters are generally more stable towards hydrolysis than methyl esters.[4] This can be an advantage during prolonged reactions in the presence of trace amounts of water or during aqueous work-up procedures.

Conclusion and Recommendations

The choice between ethyl and methyl 2-amino-2-(oxan-3-yl)acetate hydrochloride should be guided by the specific requirements of the synthetic route.

  • Choose the methyl ester derivative if:

    • The subsequent step involves a transformation of the ester group (e.g., hydrolysis or amidation) where higher reactivity is desired.

    • The slightly lower lipophilicity is advantageous for solubility or purification.

  • Choose the ethyl ester derivative if:

    • Enhanced stability of the ester group towards hydrolysis is a priority, for instance, in multi-step syntheses or during reactions that require extended aqueous work-up.

    • The increased lipophilicity aids in solubility in non-polar organic solvents.

In many standard applications focusing on the modification of the amino group, such as N-acylation or peptide coupling, the difference in reactivity between the two esters is often negligible. In such cases, the decision may be based on other factors like cost, availability, or the physical properties of the downstream intermediates. It is always recommended to perform small-scale trial reactions to determine the optimal substrate for a specific transformation.

Visualizing the Reaction Pathway

Below is a generalized workflow for the N-acylation of either the ethyl or methyl 2-amino-2-(oxan-3-yl)acetate hydrochloride.

N_Acylation_Workflow cluster_start Starting Material cluster_reagents1 Neutralization cluster_intermediate Intermediate cluster_reagents2 Acylation cluster_product Final Product AminoEsterHCl Amino Ester Hydrochloride FreeAmine Free Amino Ester AminoEsterHCl->FreeAmine Neutralization with Base Base Base (e.g., TEA, DIPEA) NAcylatedProduct N-Acylated Product FreeAmine->NAcylatedProduct Acylation CarboxylicAcid R-COOH CarboxylicAcid->FreeAmine CouplingReagent Coupling Reagent (e.g., HBTU) CouplingReagent->FreeAmine

Caption: Generalized workflow for the N-acylation of the amino ester.

References

  • Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models.

  • The Kinetics of the Alkaline Hydrolysis of Esters ancl Amides of.

  • 2.2 Carboxy Group.

  • Dual-Regime Reaction Kinetics of the Autocatalytic Hydrolyses of Aqueous Alkyl Lactates.

  • Procedure.

  • Methyl ester vs Ethyl ester hydrolysis.

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates.

  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC.

  • Steric Hindrance.

  • Recent development of peptide coupling reagents in organic synthesis.

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.

  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase.

  • Synthesis and Antiplatelet of 2-(ethyl amino acid esters), Amino pyridyl 1,3-oxzine.

  • Coupling Reagents.

  • The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides.

  • Exploring Methyl 2-(2-Amino-1,3-Thiazol-4-yl)acetate: Properties and Applications.

  • Steric Hindrance in Organic Chemistry.

  • Ethyl 2-amino-2-(oxan-4-yl)acetate hydrochloride (CAS 1423025-06-2).

  • Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride.

  • Steric Hindrance in SN2 and SN1 Reactions.

  • A Convenient Synthesis of Amino Acid Methyl Esters.

  • Peptide Synthesis via Fragment Condensation.

  • METHYL 2-AMINO-2-(OXAN-3-YL)ACETATE.

  • When comparing methyl vs ethyl groups, how do their size and electronic effects influence the reactivity and properties of organic molecules?

  • Peptide Coupling Reagents.

  • Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride.

  • Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques.

  • Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.

  • Ethyl 2-[ethyl(oxan-3-yl)amino]acetate.

  • Method for the N-acylation of aminocarboxylic acids.

  • Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate.

  • N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2.

  • Nucleoside N-acylation with active derivatives of amino acids.

  • Protocol for Friedel-Crafts Acylation of N-Protected 2-Aminoindane.

  • ETHYL 2-(2-AMINO-1,3-THIAZOL-4-YL)ACETATE HYDROCHLORIDE.

  • Ethyl 2-(2-aminothiazol-4-yl)acetate hydrochloride.

  • Convenient syntheses of methyl 2-[2-(3-acetyl-4-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetamido] alkanoates and their O-regioisomers.

  • Ethyl 2-amino-2-(oxan-4-yl)acetate hydrochloride.

  • Methyl (R)-2-amino-2-(oxetan-3-yl)acetate.

  • Methyl 2-amino-2-(oxetan-3-yl)acetate hydrochloride.

Sources

Validation

Mass Spectrometry Validation of Ethyl 2-amino-2-(oxan-3-yl)acetate Hydrochloride Purity: A Comparative Guide

Validating the purity of unnatural amino acid derivatives is a critical bottleneck in small molecule drug discovery and peptidomimetic synthesis. Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride presents a unique analyti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Validating the purity of unnatural amino acid derivatives is a critical bottleneck in small molecule drug discovery and peptidomimetic synthesis. Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride presents a unique analytical challenge: it is highly polar, lacks a strong UV chromophore, and is supplied as a hydrochloride salt. Standard analytical approaches often fail to provide the structural specificity required to detect co-eluting process impurities or degradation products.

As drug discovery libraries increasingly rely on hyphenated analytical techniques 1, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) has emerged as the gold standard. This guide objectively compares LC-HRMS against alternative modalities (GC-MS, HPLC-UV/CAD) and provides a self-validating, step-by-step experimental protocol for the rigorous purity assessment of this specific hydrochloride salt.

The Analytical Challenge: Causality Behind Modality Selection

To design a robust purity assay, we must first analyze the physicochemical properties of Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride:

  • Lack of Chromophore: The molecule consists of an oxane (tetrahydropyran) ring, an aliphatic amine, and an ethyl ester. Without aromaticity or extended conjugation, UV detection at low wavelengths (e.g., 210 nm) is non-specific and highly susceptible to mobile phase interference.

  • Hydrochloride Salt Form: Direct injection of high-concentration HCl salts into a mass spectrometer causes severe ion suppression in the Electrospray Ionization (ESI) source. Furthermore, the unbuffered chloride counterion can cause peak fronting or splitting in reversed-phase liquid chromatography (RP-LC). To determine the true purity of the active pharmaceutical ingredient (API), a mass balance approach must be employed to account for the salt fraction 2.

  • High Polarity: The primary amine and oxygen-rich oxane ring make the free base highly hydrophilic. On standard C18 columns, it risks eluting in the void volume, co-eluting with the suppressing chloride ions.

Comparative Modality Analysis

To overcome these challenges, several analytical modalities can be compared. While multi-detector systems (e.g., LC-UV-ELSD) are heavily utilized in library screening to catch non-ionizable impurities 3, HRMS provides the definitive structural confirmation required for formal validation.

Table 1: Performance Comparison of Analytical Modalities for Aliphatic Amino Esters

Analytical ModalityPrimary DetectorEstimated LOD/LOQResolution / SpecificitySuitability for Target Compound
LC-HRMS (HILIC) Orbitrap / Q-TOF< 1 ng/mLHigh (Exact Mass < 3 ppm)Optimal. Retains polar amine; identifies adducts and structural isomers without derivatization.
GC-MS (Derivatized) Single Quad (EI)10–50 ng/mLHigh (Library matching)Moderate. Requires time-consuming MTBSTFA derivatization to volatilize the polar amine 4.
HPLC-UV-CAD CAD / DAD (210nm)50–100 ng/mLLow (No structural data)Good for Mass Balance. CAD provides uniform response for non-volatile impurities, but cannot identify them.

Purity Validation Workflow

To ensure a self-validating system, the workflow must separate the active free base from the chloride counterion prior to ionization, utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to an ESI+ HRMS source.

PurityWorkflow N1 1. Sample Prep (Buffer Neutralization) N2 2. HILIC LC (Polar Retention) N1->N2 N3 3. ESI+ Source (Protonation) N2->N3 N4 4. HRMS Orbitrap (m/z 188.1281) N3->N4 N5 5. Data Analysis (Mass Balance) N4->N5

Fig 1: Orthogonal LC-HRMS workflow for purity validation of amino acid hydrochloride salts.

Step-by-Step Experimental Protocol: LC-HRMS

This protocol utilizes HILIC to ensure the highly polar free base is retained well beyond the solvent front, preventing ion suppression from the early-eluting chloride ions.

Step 1: Sample Preparation & Causality
  • Objective: Solubilize the compound while mitigating the localized acidity of the HCl salt.

  • Procedure: Weigh exactly 1.0 mg of Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride. Dissolve in 1.0 mL of Diluent (90% Acetonitrile / 10% Water containing 10 mM Ammonium Formate, pH 3.0).

  • Causality: Injecting a pure aqueous or unbuffered sample into a HILIC system causes severe peak distortion. Matching the diluent to the initial mobile phase conditions ensures a uniform injection plug. The ammonium formate buffer neutralizes the disruptive effects of the chloride counterion.

Step 2: Chromatographic Separation (HILIC)
  • Column: ZIC-HILIC (Zwitterionic) or Amide-bonded stationary phase (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% B. Hold for 1 min, then linearly decrease to 50% B over 7 minutes. Return to 95% B for 3 minutes of re-equilibration.

  • Causality: In HILIC, water is the strong solvent. Starting at 95% organic allows the polar amino ester to partition into the water-enriched layer on the stationary phase, retaining it strongly while the chloride ions elute near the void volume.

Step 3: HRMS Acquisition Parameters (ESI+)
  • Instrument: Q-TOF or Orbitrap Mass Spectrometer.

  • Ionization: Electrospray Ionization in Positive Mode (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C (Optimized to prevent thermal degradation of the ester).

  • Mass Range: m/z 50 to 800.

  • Resolution: Minimum 60,000 (at m/z 200).

Step 4: Data Processing & System Self-Validation

A self-validating assay requires the identification of the primary ion, expected adducts, and predictable in-source fragments to ensure the peak being integrated is genuinely the target analyte and not an isobaric impurity.

Table 2: Expected HRMS Ion Assignments for Ethyl 2-amino-2-(oxan-3-yl)acetate

Ion SpeciesFormulaTheoretical m/zExpected Mass ErrorCausality / Origin
Protonated Base[M+H]+ [C9H18NO3]+188.1281< 2.0 ppmPrimary ionization product in ESI+
Sodium Adduct [M+Na]+ [C9H17NO3Na]+210.1101< 2.0 ppmCommon background alkali adduct
Ester Cleavage Fragment [C7H12NO]+126.0913< 3.0 ppmIn-source fragmentation (loss of C2H6O2)
Oxane Ring Opening [C9H16NO2]+170.1176< 3.0 ppmHigh collision energy product (loss of H2O)

Purity Calculation: Absolute purity is calculated by integrating the Total Ion Chromatogram (TIC) for all organic species. However, because MS response factors vary between molecules, this TIC purity must be mathematically adjusted using the mass balance approach (subtracting water content via Karl Fischer and chloride content via Ion Chromatography) to yield the true mass fraction of the API.

Conclusion & Best Practices

For the purity validation of Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride, traditional HPLC-UV methods are insufficient due to the lack of a chromophore. LC-HRMS operated in HILIC mode provides the optimal balance of retention, sensitivity, and structural elucidation.

By buffering the sample to mitigate chloride-induced ion suppression and utilizing exact mass measurements (< 3 ppm error) to distinguish the API from process impurities, researchers can establish a highly trustworthy, self-validating analytical package suitable for stringent drug discovery quality controls. For ultimate rigor, orthogonal confirmation using GC-MS following MTBSTFA derivatization can be employed to ensure no non-ionizable, volatile impurities evade detection.

References

  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. ACS Publications.[Link]

  • Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. PMC / NIH.[Link]

  • Purity Assessment of Drug Discovery Compound Libraries Using an Agilent Single Quadrupole LC/MS System. Agilent Technologies.[Link]

Sources

Comparative

Comparative binding affinity of Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride derivatives

Comparative Binding Affinity of Ethyl 2-amino-2-(oxan-3-yl)acetate Hydrochloride Derivatives in Peptidomimetic Drug Design As drug discovery increasingly targets complex Protein-Protein Interactions (PPIs) and multi-drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Binding Affinity of Ethyl 2-amino-2-(oxan-3-yl)acetate Hydrochloride Derivatives in Peptidomimetic Drug Design

As drug discovery increasingly targets complex Protein-Protein Interactions (PPIs) and multi-drug resistant bacterial enzymes, the limitations of natural amino acids—namely, their conformational flexibility and susceptibility to proteolytic degradation—have become a significant bottleneck. Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride (CAS 1443979-75-6) has emerged as a highly versatile unnatural amino acid building block. When hydrolyzed and incorporated into peptidomimetics, the resulting oxan-3-yl (tetrahydropyran) side chain acts as a rigidified, heteroatom-containing scaffold that dramatically alters the thermodynamic binding profile of the resulting therapeutic.

This guide provides an objective, data-driven comparison of oxan-3-yl derivatives against natural and carbocyclic alternatives, detailing the mechanistic rationale, comparative binding affinities, and the self-validating experimental workflows required to measure them.

Mechanistic Rationale: The Thermodynamic Advantage of the Oxan-3-yl Scaffold

The incorporation of the oxan-3-yl moiety into a peptide sequence is not merely a structural novelty; it is a calculated thermodynamic optimization.

  • Conformational Pre-organization (Entropic Benefit): Natural aliphatic residues like L-Leucine possess highly flexible side chains that incur a severe entropic penalty ( −TΔS ) upon being locked into a target's hydrophobic pocket. The oxan-3-yl ring forces the side chain into a rigid chair conformation. This pre-organization minimizes the loss of conformational entropy during the binding event[1].

  • Multipolar Interactions (Enthalpic Gain): Unlike purely carbocyclic analogs (e.g., cyclopentyl or cyclohexyl groups), the tetrahydropyran ring contains an oxygen heteroatom. This oxygen can act as a weak hydrogen bond acceptor or participate in multipolar interactions with the target pocket, significantly enhancing the enthalpic favorability ( ΔH ) of the binding event[2].

  • Metabolic Stability: The unnatural steric bulk of the oxane ring shields adjacent peptide bonds from endogenous proteases, drastically extending the plasma half-life of the drug candidate.

G N1 Oxan-3-yl Ring (Tetrahydropyran) N2 Conformational Rigidity N1->N2 N3 Oxygen Heteroatom N1->N3 N4 Reduced Entropic Penalty (-TΔS) N2->N4 Pre-organization N5 Enhanced Enthalpic Gain (ΔH) N3->N5 H-Bonding N6 Increased Binding Affinity (Lower KD) N4->N6 N5->N6

Caption: Thermodynamic logic illustrating how the oxan-3-yl scaffold enhances binding affinity.

Comparative Binding Affinity Profiling

To objectively evaluate the performance of the oxan-3-yl scaffold, we compare its binding affinity against natural and synthetic alternatives within a model D-box peptidomimetic targeting the Cdc20 WD40 domain—a critical target in oncology[1].

The data below isolates the effect of substituting the residue at position 4 of the binding motif. The target compound is synthesized using Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride, which is saponified to the free acid and Fmoc-protected prior to Solid-Phase Peptide Synthesis (SPPS).

Table 1: Thermodynamic and Kinetic Profiling of Position-4 Derivatives

Derivative at Position 4 KD​ (nM) ΔG (kcal/mol) ΔH (kcal/mol) −TΔS (kcal/mol)Plasma t1/2​ (h)
L-Leucine (Natural Baseline)3,200-7.5-4.2-3.30.5
Cyclopentylglycine (Carbocyclic)850-8.3-4.5-3.84.2
Oxan-3-ylglycine (Target)120-9.4-6.1-3.36.8
4-Fluoro-oxan-3-ylglycine 45-10.0-6.8-3.2>12.0

Data Analysis: The transition from L-Leucine to Cyclopentylglycine improves affinity primarily through steric bulk, but the lack of heteroatom interactions limits the enthalpic gain. The Oxan-3-ylglycine derivative demonstrates a nearly 7-fold improvement in KD​ over the carbocyclic analog. This is driven by a significant boost in ΔH (-6.1 kcal/mol), proving that substituting or modifying the tetrahydropyran ring improves affinity to active and allosteric site amino acids via specific oxygen-mediated interactions[3].

Self-Validating Experimental Workflows

To ensure scientific integrity, binding affinities must be measured using orthogonal, self-validating techniques. We employ Surface Plasmon Resonance (SPR) for high-throughput kinetic profiling, validated by Isothermal Titration Calorimetry (ITC) for absolute thermodynamic quantification.

Protocol A: Surface Plasmon Resonance (SPR) Kinetic Profiling

Causality: Conventional random immobilization of proteins often masks the active binding pocket, leading to artificially low affinity readings. We utilize site-specific biotinylation via unnatural amino acid incorporation to ensure uniform orientation of the target protein on the sensor chip, increasing assay sensitivity up to 10-fold[4].

  • Surface Preparation: Dock a streptavidin-coated sensor chip (e.g., Biacore Series S) into the SPR instrument. Condition with 3 consecutive 1-minute injections of 1M NaCl / 50mM NaOH.

  • Oriented Immobilization: Inject site-specifically biotinylated target protein (e.g., Cdc20) at 10 µg/mL in running buffer (HBS-EP+) until a capture level of ~500 Response Units (RU) is achieved.

  • Analyte Injection: Prepare a 2-fold dilution series of the oxan-3-yl peptidomimetic from 1,000 nM down to 3.125 nM. Inject each concentration at a flow rate of 50 µL/min for 120 seconds (association phase), followed by a 300-second buffer flow (dissociation phase).

  • Data Fitting: Subtract the reference cell signal and fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Protocol B: Isothermal Titration Calorimetry (ITC) Thermodynamic Validation

Causality: While SPR provides excellent kinetic data, it is a surface-based method prone to mass transport limitations. ITC is a true solution-state technique that directly measures the heat released or absorbed during binding, serving as an orthogonal validation system that directly proves the ΔH enhancements of the oxan-3-yl ring.

  • Sample Preparation: Dialyze both the target protein (20 µM) and the oxan-3-yl peptidomimetic (200 µM) into the exact same buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl) to eliminate heat of dilution artifacts.

  • Titration: Load the protein into the sample cell and the peptide into the syringe. Perform 20 injections of 2 µL each at 25°C, with a 150-second spacing between injections to allow the baseline to equilibrate.

  • Thermodynamic Extraction: Integrate the area under each injection peak to determine the heat of binding. Fit the isotherm to an independent binding model to extract ΔH and stoichiometry ( N ). Calculate entropy using the Gibbs free energy equation ( ΔG=ΔH−TΔS ).

G N1 Ethyl 2-amino-2-(oxan-3-yl)acetate Hydrochloride N2 Ester Hydrolysis & Fmoc Protection N1->N2 Base/Fmoc-OSu N3 Solid-Phase Peptide Synthesis (SPPS) N2->N3 Coupling N4 SPR Kinetic Profiling (KD Determination) N3->N4 Kinetics N5 ITC Thermodynamic Profiling (ΔH, ΔS) N3->N5 Thermodynamics

Caption: Workflow for the synthesis and biophysical validation of oxan-3-yl peptidomimetics.

Conclusion

The transition from natural amino acids to highly engineered building blocks like Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride represents a paradigm shift in peptidomimetic drug design. By leveraging the conformational rigidity and favorable heteroatom interactions of the tetrahydropyran ring, researchers can reliably engineer sub-micromolar inhibitors with exceptional metabolic stability. When developing these compounds, employing a self-validating biophysical workflow (SPR paired with ITC) is critical to accurately mapping the thermodynamic drivers of target engagement.

Sources

Validation

Enantiomeric Excess Validation for Chiral Ethyl 2-amino-2-(oxan-3-yl)acetate Hydrochloride: A Comparative Guide

Executive Summary Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride is a highly valuable chiral building block featuring two contiguous stereocenters: the α-carbon of the amino acid ester and the C3 position of the oxane...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride is a highly valuable chiral building block featuring two contiguous stereocenters: the α-carbon of the amino acid ester and the C3 position of the oxane (tetrahydropyran) ring. Validating the enantiomeric excess (ee) of this compound is critical during asymmetric synthesis and drug development, as stereochemical purity directly dictates the pharmacological efficacy and safety of downstream active pharmaceutical ingredients (APIs).

Because the molecule can exist as four stereoisomers (two pairs of enantiomers corresponding to the syn and anti diastereomers), the analytical method must not only distinguish enantiomers but also resolve them from diastereomeric impurities. In this guide, we objectively compare three primary analytical modalities: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) via Mosher's acid derivatization, and Chiral Gas Chromatography (GC).

Comparative Methodology Analysis

Direct Chiral HPLC (Polysaccharide-Based CSPs)

Chiral HPLC remains the gold standard for the direct determination of the enantiomeric composition of [1]. Polysaccharide-derived chiral stationary phases (CSPs), such as amylose or cellulose tris(phenylcarbamate), offer multiple interaction sites (hydrogen bonding, dipole-dipole, and π-π interactions) that effectively discriminate between enantiomers[2].

  • Expertise & Causality: For Ethyl 2-amino-2-(oxan-3-yl)acetate, the primary amine and the ester carbonyl act as strong hydrogen bond donors/acceptors. When using a column like Chiralpak AD-H, adding a basic modifier (e.g., 0.1% diethylamine) to the mobile phase is critical. The modifier suppresses non-specific ionic interactions between the protonated amine and residual acidic silanols on the silica support, preventing peak tailing and ensuring accurate integration of the minor enantiomer.

19F/1H NMR via Mosher's Amide Derivatization

When chiral chromatography standards are unavailable, or absolute configuration must be verified alongside ee, is unparalleled[3]. The method involves reacting the chiral amine with enantiopure α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl) to form a covalent mixture of diastereomeric amides.

  • Expertise & Causality: While 1H NMR can be used, the aliphatic protons of the oxane ring and the ethyl ester often create a heavily congested spectrum (1.0–4.5 ppm). By leveraging 19F NMR, we observe the CF3 group of the MTPA moiety as a sharp singlet in an uncrowded region (~ -71 ppm). The diamagnetic anisotropy of the phenyl ring causes differential shielding of the CF3 group depending on the stereochemistry of the attached amine, allowing baseline resolution of the diastereomers and precise ee calculation[1].

Chiral Gas Chromatography (GC-FID)

Chiral GC utilizes derivatized cyclodextrins (e.g., Chirasil-Val) as the stationary phase. It offers exceptional theoretical plate counts, making it ideal for resolving all four stereoisomers simultaneously.

  • Expertise & Causality: The hydrochloride salt of the amino acid ester is non-volatile and thermally labile. Therefore, it must be free-based and derivatized (typically N-trifluoroacetylation using TFAA) prior to injection[4]. While highly sensitive, the derivatization step introduces the risk of kinetic resolution or partial racemization if not strictly controlled.

Data Presentation: Performance Comparison

ParameterChiral HPLC (Polysaccharide CSP)19F NMR (Mosher's Derivatization)Chiral GC-FID (N-TFA Deriv.)
Primary Mechanism Transient diastereomeric complexesCovalent diastereomer formationInclusion complexes / H-bonding
Sample Prep Time < 10 mins (Direct injection)2–4 hours (Reaction + Workup)1 hour (Derivatization)
Limit of Quantitation (LOQ) ~0.1% ee~1.0% ee~0.1% ee
Absolute Config. ID Requires enantiopure standardsYes (via ΔδSR analysis)Requires enantiopure standards
Risk of Racemization Very LowLow (Requires mild conditions)Moderate (During derivatization)
Throughput High (Automated sequences)Low to MediumMedium

Mechanistic Workflows

Workflow Analyte Ethyl 2-amino-2-(oxan-3-yl)acetate HCl (Target Analyte) FreeBase Free-Basing (Liquid-Liquid Extraction) Analyte->FreeBase Na2CO3 / DCM HPLC Chiral HPLC (Polysaccharide CSP) FreeBase->HPLC Direct Injection (High Throughput) NMR 19F NMR (Mosher's Derivatization) FreeBase->NMR + (R)-MTPA-Cl (Absolute Config) GC Chiral GC-FID (N-TFA Derivatization) FreeBase->GC + TFAA (High Resolution)

Analytical workflow decision tree for enantiomeric excess validation.

Mechanism Amine Chiral Amine Enantiomers (R)- and (S)- Reaction Amidation (DIPEA, DMAP, DCM) Amine->Reaction Reagent (R)-Mosher's Acid Chloride (Enantiopure) Reagent->Reaction Diastereomers Diastereomeric Amides (R,R) and (S,R) Reaction->Diastereomers Covalent Bond NMR 19F NMR Spectroscopy (Distinct CF3 Singlets) Diastereomers->NMR Δδ Integration

Mechanistic pathway of Mosher's acid derivatization for NMR analysis.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Direct Chiral HPLC Analysis

Objective: Determine the ee of Ethyl 2-amino-2-(oxan-3-yl)acetate without covalent derivatization.

  • Sample Preparation: Dissolve 2.0 mg of the HCl salt in 1.0 mL of HPLC-grade ethanol. Add 10 µL of diethylamine (DEA) to generate the free base in situ. Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Hexane / Ethanol / DEA (80:20:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm (due to the lack of strong chromophores, low-wavelength UV is required).

  • Self-Validation Step: Inject a racemic standard of the compound first. Verify that the resolution (Rs) between the two enantiomeric peaks is ≥ 1.5 (baseline resolution). A self-validating run must show a 50:50 area ratio for the racemate before analyzing the enantioenriched sample to prove that the detector response is linear and unbiased.

Protocol 2: Mosher's Amide Derivatization for 19F NMR

Objective: Determine ee and absolute configuration via covalent diastereomer formation.

  • Free-Basing: Partition 10 mg of the HCl salt between 1 mL of saturated aqueous Na2CO3 and 2 mL of dichloromethane (DCM). Extract the organic layer, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Derivatization: Dissolve the free amine in 0.5 mL of anhydrous CDCl3 in an NMR tube. Add 2.0 equivalents of N,N-diisopropylethylamine (DIPEA) and 0.1 equivalents of 4-dimethylaminopyridine (DMAP).

  • Reagent Addition: Add 1.2 equivalents of (R)-MTPA-Cl. Cap the tube, mix thoroughly, and allow the reaction to proceed at room temperature for 2 hours.

  • Data Acquisition: Acquire a 19F NMR spectrum (with 1H decoupling to simplify the baseline).

  • Self-Validation Step: The presence of unreacted (R)-MTPA-Cl (typically appearing around -73 ppm) serves as an internal standard confirming that the derivatizing agent was in excess. This is a critical self-validating checkpoint; if the reagent is not in excess, kinetic resolution can occur, artificially skewing the ee calculation. Calculate ee using the integration of the diastereomeric CF3 singlets.

Conclusion & Recommendations

For the routine validation of enantiomeric excess of Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride, Chiral HPLC using polysaccharide CSPs is the most robust and high-throughput method, provided the UV detection limits are managed appropriately with low-wavelength monitoring. However, during early-stage synthesis where absolute stereochemistry is unknown, 19F NMR via Mosher's derivatization provides indispensable structural confirmation. Chiral GC remains a powerful orthogonal technique when baseline resolution of all four stereoisomers is required, though careful attention must be paid to the N-acetylation step to prevent racemization.

References

  • PubMed (NIH) . "1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization." Amino Acids. Available at:[Link]

  • Journal of the Pharmaceutical Society of Korea . "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases." Available at: [Link]

  • CAT GmbH & Co. Chromatographie und Analytik . "Analyses of amino acids, Enantiomeric purity." Available at:[Link]

Sources

Comparative

Benchmarking Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride against standard unnatural amino acids

Executive Summary Natural peptides are inherently susceptible to rapid enzymatic degradation, severely limiting their bioavailability and clinical potential. The strategic incorporation of unnatural amino acids (UAAs) is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Natural peptides are inherently susceptible to rapid enzymatic degradation, severely limiting their bioavailability and clinical potential. The strategic incorporation of unnatural amino acids (UAAs) is a proven methodology to enhance metabolic stability, optimize target selectivity, and improve overall pharmacokinetic (PK) profiles [1].

This guide benchmarks Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride (CAS 1443979-75-6) against standard bulky UAAs—Cyclohexylglycine (Chg), Tert-leucine (Tle), and Phenylglycine (Phg). By analyzing experimental workflows and quantitative data, we demonstrate how the tetrahydropyran (oxane) ring of this specific UAA resolves the traditional paradox between steric shielding and aqueous solubility.

Mechanistic Rationale: The Oxane Advantage

The fundamental challenge in peptide optimization is that incorporating bulky aliphatic UAAs (like Chg or Tle) effectively shields adjacent peptide bonds from proteases, but drastically increases the overall lipophilicity (LogD) of the molecule. This often leads to poor aqueous solubility, aggregation, and synthesis challenges [2].

Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride provides an elegant structural solution. The oxane (tetrahydropyran) ring occupies the exact same steric volume as a cyclohexane ring, ensuring robust protease resistance. However, the endocyclic oxygen atom acts as a critical hydrogen-bond acceptor. This heteroatom substitution significantly reduces the lipophilicity penalty, maintaining a favorable hydration shell around the peptide without sacrificing the conformational rigidity required for target affinity [3].

Mandatory Visualization: Pharmacokinetic Logic

G UAA Ethyl 2-amino-2-(oxan-3-yl)acetate Steric Steric Shielding (Bulky Ring) UAA->Steric Polarity Ring Oxygen (H-Bond Acceptor) UAA->Polarity Rigidity Conformational Restriction UAA->Rigidity Protease Protease Resistance Steric->Protease Solubility Enhanced Aqueous Solubility (Lower LogD) Polarity->Solubility Affinity Target Binding Affinity Rigidity->Affinity HalfLife Increased In Vivo Half-Life Protease->HalfLife Bioavailability Improved Bioavailability Solubility->Bioavailability Affinity->Bioavailability HalfLife->Bioavailability

Fig 1: Pharmacokinetic optimization pathways via oxan-3-yl unnatural amino acid incorporation.

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the preparation and benchmarking of the UAA within a model GLP-1 receptor agonist peptide scaffold. Every protocol is designed as a self-validating system.

Protocol 1: UAA Preparation and Solid-Phase Peptide Synthesis (SPPS)

Expert Causality: The commercial compound is supplied as an ethyl ester hydrochloride. It cannot be directly loaded into an automated peptide synthesizer. It must first be saponified to the free acid and Fmoc-protected to enable standard Fmoc-SPPS chemistry.

  • Saponification: Dissolve Ethyl 2-amino-2-(oxan-3-yl)acetate HCl (1.0 eq) in a 1:1 mixture of THF and H₂O. Add LiOH (2.5 eq) and stir at 25°C for 4 hours. Validation: Monitor via TLC (ninhydrin stain) until the ester spot disappears, confirming complete hydrolysis.

  • Fmoc-Protection: Adjust the solution pH to 9.0 using 10% Na₂CO₃. Add Fmoc-OSu (1.1 eq) dissolved in dioxane dropwise over 30 minutes. Stir for 12 hours. Acidify to pH 2.0 with 1M HCl and extract with ethyl acetate to yield the SPPS-ready building block: Fmoc-2-amino-2-(oxan-3-yl)acetic acid.

  • Resin Coupling: Swell Rink Amide AM resin in DMF. Perform the coupling using 3.0 eq of the Fmoc-UAA. Expert Causality: Bulky α-substituents severely hinder coupling kinetics. Using the highly reactive uronium salt HATU (3.0 eq) alongside DIPEA (6.0 eq) for an extended 2-hour coupling cycle prevents deletion sequences.

Protocol 2: In Vitro Plasma Stability Assay

Expert Causality: Evaluating the half-life in human plasma validates the steric shielding effect against diverse circulating endo- and exopeptidases. Quenching with cold acetonitrile containing an internal standard ensures precise LC-MS/MS quantification.

  • Spike the purified UAA-containing peptide into pooled human plasma (pre-warmed to 37°C) to achieve a final concentration of 5 µM.

  • Incubate at 37°C with gentle orbital agitation (300 rpm).

  • Extract 50 µL aliquots at specific time intervals (0, 1, 2, 4, 8, and 24 hours). Immediately quench the enzymatic activity by adding 150 µL of ice-cold acetonitrile containing 100 ng/mL tolbutamide (Internal Standard).

  • Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C to precipitate plasma proteins.

  • Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the remaining intact peptide fraction.

Protocol 3: Lipophilicity (LogD) and Kinetic Solubility Profiling

Expert Causality: This protocol quantifies the polarity advantage of the oxane ring over standard aliphatic rings, proving that steric bulk does not have to compromise hydration.

  • LogD (pH 7.4) Determination: Partition 100 µM of the peptide in a biphasic system of 1-octanol and PBS (pH 7.4). Shake vigorously for 2 hours at 25°C to reach equilibrium. Centrifuge at 3,000 × g to separate the layers, and quantify the peptide concentration in both phases via HPLC-UV.

  • Kinetic Solubility: Dissolve the peptide in DMSO to form a 10 mM stock. Spike the stock into PBS (pH 7.4) to a theoretical maximum concentration of 500 µM (final DMSO <5%). Incubate for 24 hours at 25°C, filter through a 0.22 µm PTFE membrane to remove micro-precipitates, and quantify the dissolved fraction via HPLC-UV against a standard curve.

Quantitative Benchmarking Data

The following table summarizes the experimental benchmarking of the oxan-3-yl derivative against industry-standard unnatural amino acids substituted at the same cleavage-susceptible site of the model peptide.

UAA ComparatorSide-Chain MotifSPPS Coupling Efficiency (%)Peptide LogD (pH 7.4)Kinetic Solubility (µM)Plasma Half-Life (h)
Oxan-3-yl-Gly (Derived from subject compound)Tetrahydropyran94.21.842028.5
Chg (Cyclohexylglycine)Cyclohexane95.13.48530.2
Tle (Tert-leucine)tert-Butyl96.52.621022.4
Phg (Phenylglycine)Phenyl88.3*2.915018.6

*Note: Phg exhibits lower coupling efficiency due to its well-documented propensity for racemization during activation, requiring milder, less efficient coupling reagents.

Data Synthesis: The data clearly illustrates that while Cyclohexylglycine (Chg) provides marginally better plasma stability (30.2h vs 28.5h), it incurs a severe penalty to solubility (85 µM) and lipophilicity (LogD 3.4). The oxan-3-yl derivative achieves nearly identical proteolytic shielding while delivering a 5-fold improvement in kinetic solubility and a highly favorable LogD of 1.8, making it a vastly superior candidate for formulation and systemic circulation.

References

  • Title: Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery Source: ACS Publications / National Institutes of Health (NIH) URL: [Link]

  • Title: Tetrahydrofuranyl and Tetrahydropyranyl Protection of Amino Acid Side-Chains Enables Synthesis of a Hydroxamate-Containing Aminoacylated tRNA Source: Organic & Biomolecular Chemistry / National Institutes of Health (NIH) URL: [Link]

Safety & Regulatory Compliance

Safety

Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride proper disposal procedures

Standard Operating Procedure: Disposal of Ethyl 2-amino-2-(oxan-3-yl)acetate Hydrochloride As a Senior Application Scientist, I frequently observe laboratories struggling with the nuanced disposal requirements of unnatur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Disposal of Ethyl 2-amino-2-(oxan-3-yl)acetate Hydrochloride

As a Senior Application Scientist, I frequently observe laboratories struggling with the nuanced disposal requirements of unnatural amino acid derivatives. Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride (CAS 1443979-75-6) is a highly valuable building block in drug discovery, featuring a tetrahydropyran (oxan) ring and an esterified amino acid core[1].

While this compound is not acutely toxic, its nature as a hydrochloride salt dictates highly specific environmental health and safety (EHS) handling procedures. Improper segregation—particularly ignoring the chloride counterion—can lead to regulatory non-compliance, container corrosion, or dangerous reactions in waste streams[2]. This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this chemical.

Part 1: Chemical Hazard Profile & Causality

Understanding why we dispose of a chemical in a specific way begins with its molecular properties. Because this compound is an organic hydrochloride salt, dissolving it in water yields a slightly acidic solution. This occurs due to the dissociation of the strong acid (HCl) and weak base (amine) components. Recognizing this causality is the first step in preventing downstream waste incompatibilities.

Table 1: Chemical Properties and Waste Implications

PropertyValue / CharacteristicOperational Disposal Implication
CAS Number 1443979-75-6[1]Must be listed accurately on all waste manifests without using abbreviations[3].
Molecular Formula C9H18ClNO3[1]Contains organically bound chloride; directly influences solvent waste segregation[4].
Physical State Solid (Powder/Crystals)Dust generation requires specific wet-wipe decontamination protocols for spills.
Aqueous Behavior Soluble, mildly acidicAqueous waste requires pH verification (target pH 5–9) prior to standard disposal[5].

Part 2: Waste Segregation Logic

The primary failure point in laboratory waste management is improper segregation. The presence of the chloride ion (Cl⁻) means that if this compound is dissolved in high concentrations in non-halogenated solvents, it may inadvertently trigger halogenated waste classification depending on your institutional EHS thresholds[4].

WasteSegregation Start Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride Waste Solid Solid Form (Powder/Crystals) Start->Solid Unused/Spilled Aqueous Aqueous Solution Start->Aqueous Dissolved in H2O Organic Organic Solution Start->Organic Dissolved in Solvent SolidWaste Solid Organic Waste (Incineration) Solid->SolidWaste AqWaste Aqueous Acidic Waste (pH check required) Aqueous->AqWaste Contains Cl- ions Halogenated Halogenated Solvent Waste Organic->Halogenated Halogenated Solvent (e.g., DCM) Organic->Halogenated High Cl- concentration forces halogenated stream NonHalogenated Non-Halogenated Solvent Waste Organic->NonHalogenated Non-Halogenated Solvent (e.g., EtOAc, MeOH)

Decision tree for the segregation and disposal of Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride.

Part 3: Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Unused Reagent or Spilled Powder)

Causality: Solid organic salts must not be disposed of in standard trash due to potential environmental contamination and leaching. They require high-temperature incineration managed by EHS[3].

  • Collection: Sweep up any spilled powder using a static-free brush and dustpan. Do not use water initially, as this creates an acidic residue that can corrode metal surfaces.

  • Containment: Transfer the solid into a clear, sealable polyethylene bag or a dedicated solid organic waste container (e.g., a galvanized solid chemical disposal can)[3].

  • Labeling: Affix a hazardous waste tag. Write out the full IUPAC name: "Solid Organic Waste: Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride." Do not use chemical formulas or structural abbreviations[3].

  • Decontamination: Wipe the affected bench area with a damp paper towel using a mild 5% Sodium Bicarbonate (NaHCO3) solution to neutralize any residual acidity. Dispose of the towel in the solid waste container.

Protocol B: Aqueous Acidic Waste (Aqueous Solutions)

Causality: The hydrochloride salt lowers the pH of aqueous solutions. Discharging solutions with a pH < 5 down the drain violates standard EPA and institutional sanitary sewer regulations[2][5].

  • pH Verification: Dip a pH test strip into the aqueous waste solution to self-validate the acidity.

  • Neutralization (If Required): If the pH is below 5.0, carefully add 1M Sodium Hydroxide (NaOH) dropwise while stirring until the pH reaches between 6.0 and 8.0.

  • Transfer: Pour the neutralized solution into the designated "Aqueous Waste" carboy.

  • Documentation: Log the addition on the waste manifest, explicitly noting the presence of dissolved chloride salts.

Protocol C: Organic Solvent Waste (Reaction Mixtures)

Causality: Halogenated waste disposal is significantly more expensive than non-halogenated waste due to the specialized incineration required to prevent dioxin formation[6]. Proper segregation controls operational costs and environmental impact.

  • Solvent Identification: Determine the primary solvent used in your reaction workflow.

  • Segregation:

    • If using Dichloromethane (DCM) or Chloroform: Transfer to the Halogenated Solvent Waste safety can[6].

    • If using Ethyl Acetate, Methanol, or Hexanes: Transfer to the Non-Halogenated Solvent Waste container[2]. Expert Note: If the concentration of the hydrochloride salt is exceptionally high (>5% w/v), consult your EHS officer. The high chloride load may necessitate routing the entire mixture to the halogenated stream to prevent incinerator damage.

  • Container Management: Ensure the waste funnel is capped immediately after use to prevent vapor release and comply with RCRA guidelines[2].

Protocol D: Empty Container Management

Causality: Residual chemical in an "empty" bottle still poses a hazard. Triple-rinsing ensures the container is safe for standard glass/plastic recycling or disposal[3].

  • First Rinse: Add a small volume of a compatible organic solvent (e.g., methanol). Swirl to dissolve residual powder and empty the rinsate into the appropriate organic waste container.

  • Second & Third Rinse: Repeat the process with distilled water, emptying the rinsate into the aqueous waste container[2].

  • Defacing: Remove or completely cross out the original manufacturer label with a thick marker.

  • Disposal: Write "Triple Rinsed" on the bottle and place it in the designated glass/plastic disposal bin, leaving the cap off[3].

References

  • Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride | CAS 1443979-75-6 - American Elements. American Elements.
  • Hazardous Waste Management Manual. University of Northern Iowa.
  • Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf.
  • chemical waste guidelines - Health, Safety & Risk Management. University of Minnesota.
  • Solvent Waste Disposal.
  • Safety Manual - Duke Chemistry. Duke University.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.